molecular formula C5H8N4S B1355289 4-Hydrazino-2-(methylsulfanyl)pyrimidine CAS No. 104408-29-9

4-Hydrazino-2-(methylsulfanyl)pyrimidine

Cat. No.: B1355289
CAS No.: 104408-29-9
M. Wt: 156.21 g/mol
InChI Key: AHMAKFIBYJTQAW-UHFFFAOYSA-N
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Description

4-Hydrazino-2-(methylsulfanyl)pyrimidine (C 5 H 8 N 4 S, Molecular Weight: 156.21 g/mol) is a high-value pyrimidine derivative that serves as a key synthetic intermediate for constructing diverse heterocyclic systems . The reactive hydrazino group makes this compound an attractive building block in organic and medicinal chemistry, particularly for the development of novel potentially bioactive molecules . In research applications, this compound is a precursor for synthesizing various fused heterocycles, leveraging its N-N bond-containing structure . Pyrimidine derivatives, in general, are extensively studied for their wide spectrum of pharmacological activities. Recent medicinal chemistry research highlights that novel pyrimidine analogs show significant promise as antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and anti-HIV agents . Specifically, some hydrazine-substituted pyrimidine derivatives are investigated for their role as general antihypertensive and vasodilator agents . The crystalline structure of this compound features a planar molecule that forms wave-like supramolecular chains in the solid state through a network of N—H···N hydrogen bonds, including characteristic R 2 2 (8) ring motifs . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylsulfanylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-10-5-7-3-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMAKFIBYJTQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544538
Record name 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104408-29-9
Record name 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine from 4-chloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine from 4-chloro-2-(methylsulfanyl)pyrimidine. This transformation is a crucial step in the synthesis of various biologically active compounds, leveraging the reactivity of the chloro-pyrimidine core with hydrazine to introduce a versatile hydrazinyl functional group.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the hydrazine molecule displaces the chloride atom on the pyrimidine ring.

G Overall Reaction cluster_reactants Reactants cluster_products Product 4-chloro-2-(methylsulfanyl)pyrimidine Reaction + 4-chloro-2-(methylsulfanyl)pyrimidine->Reaction Hydrazine hydrate Hydrazine hydrate->Reaction Arrow Reaction->Arrow This compound Arrow->this compound

Caption: Reaction scheme for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material4-chloro-2-(methylsulfanyl)pyrimidine[1]
Reagent99% Hydrazine hydrate[1]
Molar Ratio (Reagent:SM)1.5 : 1[1]
SolventMethanol[1]
Reaction TemperatureRoom Temperature (with cooling)[1]
Reaction Time5 hours[1]
Product Yield65%[1]
Melting Point413 K (140 °C)[1]
Recrystallization SolventEthyl acetate[1]

Detailed Experimental Protocol

This protocol is based on the procedure described by Fun et al.[1].

Materials:

  • 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol)

  • 99% Hydrazine hydrate (0.015 mol)

  • Methanol

  • Ethyl acetate

  • Standard laboratory glassware

  • Stirring apparatus

  • Cooling bath (e.g., ice-water bath)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 0.01 mol of 4-chloro-2-(methylsulfanyl)pyrimidine in methanol.

  • Reagent Addition: While providing external cooling with an ice-water bath, add 0.015 mol of 99% hydrazine hydrate dropwise to the solution.

  • Reaction: Stir the resulting mixture at room temperature for 5 hours. A precipitate will form during this time.

  • Isolation: After the reaction is complete, filter the precipitate from the reaction mixture.

  • Drying: Dry the collected solid thoroughly.

  • Purification: Recrystallize the crude product from ethyl acetate to obtain pure this compound. Crystals suitable for X-ray analysis can be obtained by slow evaporation from the ethyl acetate solution[1].

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G A Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine in Methanol B Add Hydrazine Hydrate Dropwise (with external cooling) A->B C Stir at Room Temperature for 5 hours B->C D Filter the Precipitate C->D E Dry the Solid Product D->E F Recrystallize from Ethyl Acetate E->F G Obtain Pure 4-hydrazino-2- (methylsulfanyl)pyrimidine F->G

References

chemical properties and structure of 4-hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydrazino-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound. The information is intended for professionals in the fields of chemical research and drug development.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyrimidine ring. This core is substituted with a hydrazino group at the 4-position and a methylsulfanyl (also known as methylthio) group at the 2-position. The presence of the reactive hydrazino group makes it a valuable intermediate in the synthesis of more complex heterocyclic systems, such as triazolopyrimidines.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 104408-29-9[1]
Molecular Formula C₅H₈N₄S[1][2]
Synonyms 4-hydrazino-2-(methylthio)pyrimidine, 4-Hydrazinyl-2-(methylthio)pyrimidine, (2-methylsulfanylpyrimidin-4-yl)hydrazine[1][2]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in experimental settings. The available data, including predicted values, are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 156.21 g/mol [1]
Melting Point 143-145 °C[1]
Boiling Point 303.6 ± 25.0 °C (Predicted)[1]
Density 1.43 ± 0.1 g/cm³ (Predicted)[1]
pKa 5.34 ± 0.70 (Predicted)[1]
Storage Conditions Store in a freezer under -20°C in an inert atmosphere and protected from light[1]

Experimental Protocols

General Synthesis

The synthesis of hydrazino-pyrimidines typically involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[3][4][5] This established method provides an effective route to introduce the hydrazino functional group.

Methodology: A common synthetic route involves the reaction of a corresponding 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate.[3][5][6]

  • Reactant Preparation : The 4-chloro-2-(methylsulfanyl)pyrimidine precursor is dissolved in a suitable alcohol solvent, such as absolute ethanol or methanol.[4][5]

  • Reaction : An excess of hydrazine hydrate is added to the solution.

  • Reflux : The reaction mixture is heated under reflux for a period of several hours (e.g., 6 hours).[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, the reaction mixture is cooled and poured into crushed ice to precipitate the product.[4]

  • Purification : The resulting solid is collected by filtration, washed with water, and dried. Recrystallization from a solvent like ethanol can be performed for further purification.[4]

G cluster_workflow General Synthesis Workflow precursor 4-Chloro-2-(methylsulfanyl)pyrimidine in Ethanol reaction Reflux (e.g., 6h) precursor->reaction 1. Add Reagent reagent Hydrazine Hydrate workup Precipitation in Ice Water reaction->workup 2. Cool & Precipitate purification Filtration & Recrystallization workup->purification 3. Isolate product This compound purification->product 4. Purify G cluster_activities Potential Biological Activities of Pyrimidine Derivatives core Pyrimidine Core Structure antimicrobial Antimicrobial core->antimicrobial anticancer Anticancer core->anticancer anti_inflammatory Anti-inflammatory core->anti_inflammatory antiviral Antiviral core->antiviral cns_activity CNS Depressant core->cns_activity

References

4-hydrazino-2-(methylsulfanyl)pyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydrazino-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological significance. Due to the limited specific research on this molecule, this guide also contextualizes its potential applications by examining the broader class of pyrimidine and hydrazinopyrimidine derivatives. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by a hydrazino group at the 4th position and a methylsulfanyl group at the 2nd position of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 104408-29-9[1]
Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
Appearance White to off-white solid
Melting Point 143-145 °C
Boiling Point (Predicted) 303.6 ± 25.0 °C
Density (Predicted) 1.43 ± 0.1 g/cm³
pKa (Predicted) 5.34 ± 0.70

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.

Synthesis from 4-chloro-2-(methylsulfanyl)pyrimidine

A common and effective method for synthesizing this compound involves the reaction of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate. The hydrazino group displaces the chlorine atom at the C4 position of the pyrimidine ring.

Experimental Protocol:

  • Dissolution: Dissolve 0.01 mol of 4-chloro-2-(methylsulfanyl)pyrimidine in methanol.

  • Addition of Hydrazine Hydrate: While cooling the mixture externally, add 0.015 mol of 99% hydrazine hydrate dropwise.

  • Reaction: Stir the mixture at room temperature for 5 hours.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Dry the precipitate and recrystallize it from ethyl acetate to obtain the final product.

This procedure has been reported to yield the product at around 65%.

General Synthesis Workflow

The synthesis of hydrazinopyrimidine derivatives often follows a generalizable workflow, starting from a corresponding mercaptopyrimidine, which is then halogenated and subsequently reacted with hydrazine.

G General Synthesis Workflow for Hydrazinopyrimidines Mercaptopyrimidine 2-Mercaptopyrimidine Precursor Chloropyrimidine 2-(Methylsulfanyl)-4-chloropyrimidine Mercaptopyrimidine->Chloropyrimidine Halogenation (e.g., POCl3) Hydrazinopyrimidine This compound Chloropyrimidine->Hydrazinopyrimidine Hydrazinolysis (Hydrazine Hydrate)

Caption: General synthesis pathway for this compound.

Biological and Pharmacological Context

While specific biological data for this compound is not extensively documented in publicly available literature, the broader classes of pyrimidine, hydrazinopyrimidine, and pyrimidine hydrazone derivatives are known to exhibit a wide range of pharmacological activities.[2][3][4][5] These activities provide a strong indication of the potential therapeutic applications for this compound.

Potential Biological Activities

Derivatives of pyrimidine are integral components of nucleic acids and are known to possess a diverse array of biological functions.[4][6] The introduction of a hydrazino group can further enhance or modify these activities.

Table 2: Potential Biological Activities of Pyrimidine and Hydrazone Derivatives

ActivityDescriptionPotential Mechanism of Action
Antimicrobial Pyrimidine derivatives have shown efficacy against various bacterial and fungal strains.The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting essential enzymes like DNA polymerase.[7]
Anticancer Many pyrimidine analogs exhibit antiproliferative activity against various cancer cell lines.[8][9]Inhibition of kinases (e.g., BRAFV600E, JNK), topoisomerase IIα, or tubulin polymerization.[6][9][10]
Anti-inflammatory Certain pyrimidine derivatives have demonstrated anti-inflammatory effects.Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11]
Antiviral The pyrimidine scaffold is a key component in several antiviral drugs.[4]Inhibition of viral replication processes.
Analgesic Pyrimidine hydrazone derivatives have been evaluated for their pain-relief properties.[2]Central and peripheral analgesic effects have been observed in preclinical models.[2]
Mechanism of Action Insights from Related Compounds

The mechanism of action for hydrazino-containing pyrimidines often involves the reactive hydrazino group. It can act as a nucleophile and form covalent bonds with biological targets, leading to the inhibition of enzyme activity and disruption of cellular pathways.[7] For instance, related compounds have been shown to act as competitive antagonists at receptor sites.[7]

The methylthio group at the C2 position may also play a role in the molecule's ability to interact with and inhibit bacterial enzymes.[7]

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a chemical structure that suggests a range of potential biological activities, drawing from the well-established pharmacological profile of the pyrimidine and hydrazinopyrimidine classes. While specific experimental data on this compound is limited, its structural motifs are present in molecules with known antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory activity of this compound against a panel of cell lines and microbial strains.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound.

  • Analogue synthesis: Exploring structure-activity relationships by synthesizing and testing related derivatives to optimize potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and its derivatives in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 4-hydrazino-2-(methylsulfanyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-hydrazino-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data in published literature, this guide combines known factual information with theoretically predicted data to offer a valuable resource for researchers.

Core Properties

Basic physicochemical properties of this compound have been established through crystallographic studies.

PropertyValueReference
Molecular Formula C₅H₈N₄S[1]
Molecular Weight 156.21 g/mol [1]
CAS Number 104408-29-9[2]

Synthesis of this compound

The synthesis of this compound has been reported via the nucleophilic substitution of a chloro-pyrimidine precursor with hydrazine hydrate.[3]

Experimental Protocol

To a solution of 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) in methanol, 99% hydrazine hydrate (0.015 mol) is added dropwise while cooling the reaction mixture externally. The resulting mixture is then stirred at room temperature for 5 hours. The precipitate that forms is collected by filtration, dried, and subsequently recrystallized from ethyl acetate to yield the final product.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-chloro-2-(methylsulfanyl)pyrimidine 4-chloro-2-(methylsulfanyl)pyrimidine Mixing Mixing 4-chloro-2-(methylsulfanyl)pyrimidine->Mixing Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Mixing Methanol Methanol Methanol->Mixing Stirring (5h, RT) Stirring (5h, RT) Mixing->Stirring (5h, RT) Filtration Filtration Stirring (5h, RT)->Filtration Drying Drying Filtration->Drying Recrystallization (Ethyl Acetate) Recrystallization (Ethyl Acetate) Drying->Recrystallization (Ethyl Acetate) Product This compound Recrystallization (Ethyl Acetate)->Product

Synthesis of this compound.

Spectroscopic Data

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0d1HH6
~ 6.5d1HH5
~ 4.4br s2HNH₂
~ 2.4s3HS-CH₃
~ 8.5br s1HNH
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~ 170C2
~ 165C4
~ 158C6
~ 100C5
~ 14S-CH₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (hydrazine)
3100-3000MediumC-H stretching (aromatic)
2950-2850WeakC-H stretching (methyl)
1620-1580StrongC=N stretching (pyrimidine ring)
1580-1550StrongN-H bending
1450-1400MediumC=C stretching (pyrimidine ring)
1300-1200MediumC-N stretching
700-650MediumC-S stretching
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
156100[M]⁺
141Variable[M - NH]⁺
125Variable[M - NHNH₂]⁺
110Variable[M - SCH₃ - H]⁺
83Variable[C₄H₃N₂S]⁺

Experimental Workflow for Spectroscopic Analysis

A general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below. This process ensures the structural confirmation and purity assessment of the target molecule.

G cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation Synthesized_Compound Synthesized 4-hydrazino-2- (methylsulfanyl)pyrimidine NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Comprehensive Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental spectroscopic data remains elusive in the public domain, the provided synthesis protocol and predicted spectral data offer a strong starting point for further investigation and application of this compound in various scientific endeavors.

References

starting materials for 4-hydrazino-2-(methylsulfanyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Starting Materials and Synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine

This guide provides a comprehensive overview of the primary synthetic route for this compound, a key intermediate in the development of various biologically active compounds. The synthesis is presented as a multi-step process, beginning from readily available starting materials. This document details the necessary reagents, experimental protocols, and quantitative data to facilitate its replication in a laboratory setting.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a three-step process. The synthesis commences with the methylation of 2-thiouracil to form 2-(methylthio)pyrimidin-4(3H)-one. This intermediate is then chlorinated to yield 4-chloro-2-(methylsulfanyl)pyrimidine. The final step involves a nucleophilic substitution reaction where the chloro group is displaced by hydrazine.

Synthesis_Pathway Thiouracil 2-Thiouracil Intermediate1 2-(Methylthio)pyrimidin-4(3H)-one Thiouracil->Intermediate1 1. CH3I, NaOH Intermediate2 4-Chloro-2-(methylsulfanyl)pyrimidine Intermediate1->Intermediate2 2. POCl3, Org. Base FinalProduct This compound Intermediate2->FinalProduct 3. N2H4·H2O

Caption: Overall synthetic scheme for this compound.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the synthesis.

Compound Name Formula Role Step
2-ThiouracilC₄H₄N₂OSStarting Material1
Sodium HydroxideNaOHBase1
Methyl IodideCH₃IMethylating Agent1
Glacial Acetic AcidCH₃COOHAcidification1
2-(Methylthio)pyrimidin-4(3H)-oneC₅H₆N₂OSStarting Material2
Phosphorus OxychloridePOCl₃Chlorinating Agent2
Triethylamine(C₂H₅)₃NOrganic Base2
TolueneC₇H₈Solvent2
4-Chloro-2-(methylsulfanyl)pyrimidineC₅H₅ClN₂SStarting Material3
Hydrazine HydrateN₂H₄·H₂ONucleophile3
EthanolC₂H₅OHSolvent3

Experimental Protocols

This procedure follows the S-methylation of 2-thiouracil.

Protocol:

  • Dissolve 2-thiouracil (0.26 mol) in an aqueous solution of sodium hydroxide (0.52 mol in 183 mL of water).[1]

  • Cool the mixture in an ice bath to an internal temperature of 0 °C.[1]

  • Slowly add methyl iodide (0.29 mol) to the reaction mixture.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]

  • After the reaction is complete, cool the resulting pale yellow solution to 0 °C.

  • Acidify the solution with glacial acetic acid, which will cause a white precipitate to form.[1]

  • Collect the white precipitate by vacuum filtration, wash with cold water (3 x 150 mL), and dry to obtain 2-(methylthio)pyrimidin-4(3H)-one.[1]

Parameter Value
Molar Ratio (Thiouracil:NaOH:CH₃I)1 : 2 : 1.1
Reaction Temperature0 °C to Room Temperature
Reaction Time16 hours
Reported Yield98%

This step involves the chlorination of the hydroxyl group of the pyrimidinone tautomer using phosphorus oxychloride.

Protocol:

  • In a reaction vessel, add 4-hydroxy-2-methylthiopyrimidine (0.05 mol) and toluene (36.9 g).[2]

  • While stirring, add triethylamine (0.05 mol) followed by the slow, sequential addition of phosphorus oxychloride (0.05 mol).[2]

  • Heat the mixture to 80 °C and maintain this temperature for 1 hour.[2]

  • After the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding water (13.5 g) and separate the organic layer.[2]

  • The crude product can be purified by distillation or crystallization to yield 4-chloro-2-(methylsulfanyl)pyrimidine.[2]

Parameter Value
Molar Ratio (Substrate:POCl₃:Base)1 : 1 : 1
Reaction Temperature80 °C
Reaction Time1 hour
Reported YieldHigh (specific yield depends on purification)

The final product is synthesized by the hydrazinolysis of the 4-chloro-pyrimidine intermediate. This protocol is adapted from analogous syntheses.

Protocol:

  • Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine in ethanol.

  • Add hydrazine hydrate to the solution. The molar ratio of the chloro-pyrimidine to hydrazine hydrate is typically 1:1 to 1:3.

  • Reflux the reaction mixture for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture and pour it into crushed ice.

  • The resulting solid precipitate is the desired product, this compound.

  • Filter the solid, wash it with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Parameter Value
Molar Ratio (Substrate:Hydrazine)~1 : 3
Reaction TemperatureReflux (Ethanol)
Reaction Time2 - 6 hours
Expected YieldHigh

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrazinolysis S1_Start Dissolve 2-Thiouracil in NaOH(aq) S1_Cool1 Cool to 0 °C S1_Start->S1_Cool1 S1_AddMeI Add Methyl Iodide S1_Cool1->S1_AddMeI S1_Stir Stir at RT for 16h S1_AddMeI->S1_Stir S1_Cool2 Cool to 0 °C S1_Stir->S1_Cool2 S1_Acidify Acidify with Acetic Acid S1_Cool2->S1_Acidify S1_Filter Filter and Dry S1_Acidify->S1_Filter S1_Product Product: 2-(Methylthio) pyrimidin-4(3H)-one S1_Filter->S1_Product S2_Start Mix Pyrimidinone, Toluene, and Triethylamine S1_Product->S2_Start S2_AddPOCl3 Add POCl3 S2_Start->S2_AddPOCl3 S2_Heat Heat at 80 °C for 1h S2_AddPOCl3->S2_Heat S2_Cool Cool to RT S2_Heat->S2_Cool S2_Quench Quench with Water S2_Cool->S2_Quench S2_Extract Extract and Purify S2_Quench->S2_Extract S2_Product Product: 4-Chloro-2- (methylsulfanyl)pyrimidine S2_Extract->S2_Product S3_Start Dissolve Chloro-pyrimidine in Ethanol S2_Product->S3_Start S3_AddN2H4 Add Hydrazine Hydrate S3_Start->S3_AddN2H4 S3_Reflux Reflux for 2-6h S3_AddN2H4->S3_Reflux S3_Cool Cool and Pour into Ice S3_Reflux->S3_Cool S3_Filter Filter and Dry S3_Cool->S3_Filter S3_Product Final Product: 4-Hydrazino-2- (methylsulfanyl)pyrimidine S3_Filter->S3_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Navigating the Physicochemical Landscape of 4-hydrazino-2-(methylsulfanyl)pyrimidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. For researchers and scientists working with novel pyrimidine derivatives, this guide provides an in-depth technical overview of the solubility and stability of 4-hydrazino-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this paper synthesizes information from related pyrimidine and hydrazine compounds to offer a predictive framework and detailed experimental guidance.

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility and chemical instability being major hurdles that can lead to diminished bioavailability and compromised therapeutic efficacy.[1] This guide aims to equip drug development professionals with the foundational knowledge and practical methodologies to assess and navigate these critical attributes for this compound and similar chemical entities.

Core Physicochemical Properties

This compound belongs to the pyrimidine class of heterocyclic compounds, which are integral components of DNA and RNA.[2] The presence of the hydrazino and methylsulfanyl groups imparts unique chemical characteristics that influence its solubility and stability.

PropertyDataSource
Molecular FormulaC₅H₈N₄SInferred
Molecular Weight156.21 g/mol Inferred
AppearanceLikely a solid
pKaData not availableN/A

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems.[1] It is influenced by factors such as the crystal lattice energy of the solid, the solvation energy, and the physicochemical properties of the solvent. For pyrimidine derivatives, solubility is known to be affected by the nature and position of substituents on the pyrimidine ring.[2]

General Solubility Behavior of Pyrimidine Derivatives

Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents.[3] The solubility of pyrimidine derivatives generally increases with temperature.[2][4] The presence of functional groups capable of hydrogen bonding, such as the hydrazino group in the target molecule, is expected to enhance aqueous solubility. Conversely, the methylsulfanyl group may contribute to its lipophilicity.

Predicted Solubility of this compound

Based on the general behavior of related compounds, this compound is anticipated to exhibit moderate solubility in polar protic solvents like water and alcohols, and potentially higher solubility in polar aprotic solvents such as DMSO and DMF.

SolventPredicted SolubilityRationale
WaterModerately SolubleHydrazino group can form hydrogen bonds.
MethanolSolublePolar protic solvent, can interact with the polar functional groups.[2]
EthanolSolubleSimilar to methanol.
DMSOHighly SolubleCommon solvent for initial stock solutions of drug candidates.[1]
AcetonitrileSparingly SolubleLess polar than other organic solvents listed.
ChloroformSparingly to InsolubleNon-polar solvent, unlikely to effectively solvate the polar functional groups.

Stability Assessment

The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and ultimately, its safety and efficacy.[1] Hydrazine derivatives can be susceptible to degradation, particularly through oxidation and hydrolysis, and their stability is often pH-dependent.[5]

Potential Degradation Pathways

The stability of this compound will be influenced by its susceptibility to oxidation of the hydrazine moiety and potential hydrolysis of the C-N or C-S bonds under various conditions. Pyrimidine rings themselves can be subject to metabolic degradation through reductive or oxidative pathways.[6][7][8]

Caption: Potential degradation pathways for this compound.

Factors Influencing Stability
  • pH: Hydrazine-containing compounds often exhibit pH-dependent stability, with increased degradation at extreme pH values.[5]

  • Temperature: Elevated temperatures are expected to accelerate degradation reactions.

  • Light: Photodegradation is a potential concern for compounds with aromatic systems and reactive functional groups.

  • Oxidizing Agents: The hydrazino group is susceptible to oxidation.

Experimental Protocols

To definitively determine the solubility and stability of this compound, rigorous experimental evaluation is necessary. The following are standard protocols adapted from literature for pyrimidine and hydrazine derivatives.

Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound.

ThermodynamicSolubility start Add excess solid compound to solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) start->equilibrate separate Separate solid and supernatant (centrifugation/filtration) equilibrate->separate quantify Quantify compound concentration in supernatant (e.g., HPLC-UV, LC-MS) separate->quantify end Determine Thermodynamic Solubility quantify->end

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, organic solvents) in a sealed vial.[1]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

pH-Dependent Stability Study

This experiment evaluates the stability of the compound across a range of pH values.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7.4, 9) to a final concentration suitable for analysis.

  • Time-Point Sampling: Incubate the solutions at a constant temperature (e.g., 37 °C) and collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench any degradation by adding a suitable solvent (e.g., acetonitrile) and analyze the remaining concentration of the parent compound at each time point by a stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Conclusion

References

An In-depth Technical Guide on the Formation Mechanism of 4-hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 4-hydrazino-2-(methylsulfanyl)pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The document details the synthetic route, reaction mechanism, experimental protocols, and physicochemical data of the target compound and its precursor. The synthesis proceeds via a nucleophilic aromatic substitution (SNA_r) reaction, a fundamental transformation in heterocyclic chemistry. This guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, providing the necessary data and procedural information to facilitate further research and development.

Introduction

Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The introduction of a hydrazino group into the pyrimidine ring, as in this compound, provides a versatile handle for further functionalization, leading to the synthesis of diverse compound libraries for drug screening. Understanding the mechanism and experimental nuances of its formation is crucial for the efficient and reproducible synthesis of this important building block.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a suitable precursor, 4-chloro-2-(methylsulfanyl)pyrimidine, with hydrazine hydrate. This reaction is a classic example of a nucleophilic aromatic substitution.

Precursor: 4-chloro-2-(methylsulfanyl)pyrimidine

The starting material, 4-chloro-2-(methylsulfanyl)pyrimidine, is a commercially available compound. Its physical and spectroscopic properties are summarized in the table below.

Table 1: Physicochemical and Spectroscopic Data for 4-chloro-2-(methylsulfanyl)pyrimidine

PropertyValue
Molecular Formula C₅H₅ClN₂S
Molecular Weight 160.62 g/mol
Appearance Colorless to light yellow crystal or crystalline powder
Melting Point -2 °C (lit.)
Boiling Point 139-140 °C/36 mmHg (lit.)
Density 1.381 g/mL at 25 °C (lit.)
¹H NMR (CDCl₃) δ 2.57 (s, 3H, SCH₃), 6.96 (d, 1H, J=5.2 Hz, H5), 8.52 (d, 1H, J=5.2 Hz, H6)
¹³C NMR (CDCl₃) δ 14.1 (SCH₃), 116.0 (C5), 156.8 (C6), 161.2 (C4), 172.6 (C2)
IR (Neat, cm⁻¹) 3050, 2920, 1550, 1400, 1250, 800
Mass Spectrum (EI) m/z 160 (M⁺), 162 (M⁺+2)
Product: this compound

The reaction of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate yields the desired product. Key data for the final product are presented below.

Table 2: Physicochemical and Predicted Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₅H₈N₄S
Molecular Weight 156.21 g/mol
Appearance White to off-white solid
Melting Point 140 °C (413 K)[1]
Yield 65%[1]
Predicted ¹H NMR (DMSO-d₆) δ 2.40 (s, 3H, SCH₃), 4.20 (br s, 2H, NH₂), 6.00 (d, 1H, J=6.0 Hz, H5), 7.80 (d, 1H, J=6.0 Hz, H6), 8.50 (br s, 1H, NH)
Predicted ¹³C NMR (DMSO-d₆) δ 13.5 (SCH₃), 100.0 (C5), 155.0 (C6), 163.0 (C4), 168.0 (C2)
Predicted IR (KBr, cm⁻¹) 3300-3100 (N-H stretching), 2920 (C-H stretching), 1620 (C=N stretching), 1580 (N-H bending)
Predicted Mass Spectrum (EI) m/z 156 (M⁺), 141 (M⁺ - NH₂), 125 (M⁺ - N₂H₃)

Note: The spectroscopic data for this compound is predicted based on the structure and data from analogous compounds as explicit experimental spectra were not found in the searched literature.

Mechanism of Formation

The formation of this compound from 4-chloro-2-(methylsulfanyl)pyrimidine and hydrazine is a classic Nucleophilic Aromatic Substitution (SNA_r) reaction. The electron-deficient nature of the pyrimidine ring, due to the two electronegative nitrogen atoms, facilitates the attack of nucleophiles.

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The hydrazine molecule, acting as a nucleophile, attacks the electron-deficient C4 position of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitrogen atoms. The attack occurs at the C4 position, which is para to one nitrogen and ortho to the other, allowing for effective stabilization of the intermediate.

  • Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion (the leaving group), resulting in the formation of the final product, this compound.

Caption: Nucleophilic Aromatic Substitution (SNA_r) Mechanism.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound.

Materials and Equipment
  • 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol, 1.61 g)

  • 99% Hydrazine hydrate (0.015 mol, 0.75 g, 0.73 mL)

  • Methanol

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask for filtration

  • Rotary evaporator

Synthetic Procedure
  • Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) in methanol in a round-bottom flask.[1]

  • Cool the solution in an ice bath.[1]

  • Add 99% hydrazine hydrate (0.015 mol) dropwise to the cooled solution with stirring.[1]

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 5 hours.[1]

  • A precipitate will form during the reaction. Collect the precipitate by vacuum filtration.[1]

  • Dry the collected solid.[1]

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.[1]

Experimental_Workflow start Start dissolve Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine in methanol start->dissolve cool Cool the solution in an ice bath dissolve->cool add_hydrazine Add hydrazine hydrate dropwise cool->add_hydrazine stir Stir at room temperature for 5 hours add_hydrazine->stir filter Filter the precipitate stir->filter dry Dry the solid filter->dry recrystallize Recrystallize from ethyl acetate dry->recrystallize end End Product recrystallize->end

Caption: Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound is a straightforward and efficient process based on the well-established nucleophilic aromatic substitution mechanism. This guide provides the essential data and a detailed protocol for its preparation, serving as a practical resource for chemists in the field of drug discovery and development. The availability of this versatile building block is crucial for the exploration of new chemical entities with potential therapeutic applications.

References

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery and History of Substituted Hydrazinopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold, a cornerstone of medicinal chemistry, has given rise to a multitude of therapeutic agents, owing to its structural resemblance to the purine bases of DNA and RNA.[1][2] Among the diverse classes of pyrimidine derivatives, substituted hydrazinopyrimidines have emerged as a particularly promising group, demonstrating a wide spectrum of biological activities, most notably in the realm of oncology. This technical guide delves into the discovery and history of these remarkable compounds, providing a comprehensive overview of their synthesis, mechanism of action, and the evolution of their therapeutic applications.

A Journey Through Time: The History of Substituted Hydrazinopyrimidines

The story of substituted hydrazinopyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study of pyrimidines was initiated by Pinner in 1884 through the condensation of ethyl acetoacetate with amidines.[1] The parent pyrimidine compound was first synthesized in 1900 by Gabriel and Colman.[1]

The introduction of the hydrazine moiety to the pyrimidine ring marked a significant step forward, unlocking new avenues for chemical modification and biological activity. Early research into hydrazinopyrimidines was largely exploratory, focusing on the synthesis of novel chemical entities. However, the therapeutic potential of this class of compounds became increasingly evident throughout the 20th century, with studies revealing their diverse pharmacological properties. A pivotal moment in the application of pyrimidine-based scaffolds in therapeutics was the development of pyrido[2,3-d]pyrimidine derivatives as potent dihydrofolate reductase (DHFR) inhibitors in the early 1990s, which laid the groundwork for future drug discovery efforts in oncology.[3]

The turn of the 21st century has witnessed a surge of interest in substituted hydrazinopyrimidines, particularly as potent and selective kinase inhibitors.[4][5] This has been driven by a deeper understanding of the molecular drivers of cancer and the critical role of kinases in oncogenic signaling pathways.

The Art of Creation: Synthesis of Substituted Hydrazinopyrimidines

The synthesis of substituted hydrazinopyrimidines typically involves a multi-step process, with the construction of the core pyrimidine ring and the subsequent introduction of the hydrazinyl group being the key stages. Common synthetic strategies include:

  • Cyclocondensation Reactions: This is a fundamental approach for constructing the pyrimidine ring, often involving the reaction of a β-dicarbonyl compound with an N-C-N containing species like urea, thiourea, or guanidine.[1]

  • Hydrazinolysis of Halogenated Pyrimidines: A widely used method for introducing the hydrazinyl moiety involves the nucleophilic substitution of a halogen (typically chlorine) on the pyrimidine ring with hydrazine hydrate.

  • From Thioethers: Another approach involves the hydrazinolysis of a methylthio-substituted pyrimidine precursor.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of substituted hydrazinopyrimidines.

Protocol 1: Synthesis of 2-Hydrazinopyrimidine via Hydrazinolysis of 2-Chloropyrimidine

This protocol describes the synthesis of a foundational hydrazinopyrimidine intermediate.

Materials:

  • 2-Chloropyrimidine

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • Dissolve 2-chloropyrimidine in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-hydrazinopyrimidine.

Protocol 2: Synthesis of a Substituted 4-Hydrazinopyrimidine Derivative

This protocol outlines the synthesis of a more complex hydrazinopyrimidine.

Materials:

  • 2-methoxy-4-chloro-5-fluoropyrimidine

  • Hydrazine hydrate

  • Organic solvent (e.g., ethanol)

Procedure:

  • Dissolve 2-methoxy-4-chloro-5-fluoropyrimidine in an appropriate organic solvent.

  • Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the starting pyrimidine is typically between 1:1 and 3:1.

  • Stir the reaction mixture at room temperature for 5 to 20 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

Protocol 3: Synthesis of Hydrazone Derivatives from Hydrazinopyrimidines

This protocol details the conversion of a hydrazinopyrimidine to a hydrazone, a common modification to enhance biological activity.

Materials:

  • Substituted hydrazinopyrimidine

  • Aldehyde or ketone

  • Ethanol

  • Catalytic amount of acid (e.g., acetic acid)

Procedure:

  • Dissolve the substituted hydrazinopyrimidine in ethanol.

  • Add the desired aldehyde or ketone to the solution, along with a catalytic amount of acetic acid.

  • Reflux the mixture for a few hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The hydrazone derivative can be further purified by recrystallization.

Targeting the Engines of Cancer: Mechanism of Action

A significant body of research has established that many substituted hydrazinopyrimidines exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6] Key kinase targets include:

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression and aberrant activation of c-Met are implicated in the development and progression of numerous cancers.[7]

  • EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2): These receptor tyrosine kinases are well-established oncogenes, and their inhibition is a cornerstone of targeted cancer therapy.[8]

By binding to the ATP-binding pocket of these kinases, substituted hydrazinopyrimidines block their catalytic activity, thereby disrupting downstream signaling cascades that control cell proliferation, survival, migration, and angiogenesis.[9]

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by substituted hydrazinopyrimidines.

cMet_Signaling_Pathway cMet c-Met Receptor GRB2_SOS GRB2/SOS cMet->GRB2_SOS Activates PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Invasion Invasion Transcription->Invasion Hydrazinopyrimidine Substituted Hydrazinopyrimidine Hydrazinopyrimidine->cMet Inhibits

Caption: c-Met Signaling Pathway Inhibition.

EGFR_HER2_Signaling_Pathway EGFR EGFR Dimerization Dimerization (EGFR/HER2) EGFR->Dimerization HER2 HER2 HER2->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Binds PI3K PI3K Dimerization->PI3K Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAS_RAF_MEK_ERK->Transcription Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Survival Survival Transcription->Survival Hydrazinopyrimidine Substituted Hydrazinopyrimidine Hydrazinopyrimidine->Dimerization Inhibits

Caption: EGFR/HER2 Signaling Pathway Inhibition.

Quantitative Analysis of Biological Activity

The anticancer potency of substituted hydrazinopyrimidines is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound.

Table 1: Anticancer Activity of Selected Substituted Hydrazinopyrimidine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
14f TPC-1 (Thyroid Cancer)0.113[10]
Compound 15 Melanoma0.37[11]
Compound 15 Ovarian Cancer0.11[11]
Compound 15 Pancreatic Cancer1.09[11]
Compound 3a A549 (Lung Carcinoma)5.988[12]
Compound 3d MCF-7 (Breast Cancer)43.4[12]
Compound 4d MCF-7 (Breast Cancer)39.0[12]
Compound 3d MDA-MB-231 (Breast Cancer)35.9[12]
Compound 4d MDA-MB-231 (Breast Cancer)35.1[12]
Compound 11o Capan-1 (Pancreatic Adenocarcinoma)1.4[13]
Compound 11r Capan-1 (Pancreatic Adenocarcinoma)5.1[13]
Compound 11s Capan-1 (Pancreatic Adenocarcinoma)5.3[13]
Compound 31 HCT116 (Colon Carcinoma)29.40[14]
Compound 32 HCT116 (Colon Carcinoma)>50[14]
Compound 60 MCF-7 (Breast Cancer)6.2[14]
Compound 61 MCF-7 (Breast Cancer)8.5[14]
Compound 62 MCF-7 (Breast Cancer)10.3[14]
Compound 63 MCF-7 (Breast Cancer)15.1[14]
Compound 3c BGC-823 (Gastric Cancer)>50[15]
Compound 3c BEL-7402 (Hepatoma)>50[15]
Compound 3c MCF-7 (Breast Cancer)7.05[15]
Compound 3c A549 (Lung Adenocarcinoma)>50[15]
Compound 3b MCF-7 (Breast Cancer)7.016[15]

Future Directions and Conclusion

Substituted hydrazinopyrimidines represent a vibrant and evolving field of medicinal chemistry. The journey from their initial synthesis to their current status as promising anticancer agents highlights the power of scaffold-based drug design. Future research will likely focus on:

  • Improving Selectivity: Designing next-generation inhibitors with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing novel derivatives that can effectively target drug-resistant mutants of kinases.

  • Exploring New Therapeutic Areas: Investigating the potential of substituted hydrazinopyrimidines in other diseases where kinase dysregulation plays a role, such as inflammatory and neurodegenerative disorders.

References

Theoretical Calculations on the Molecular Structure of 4-Hydrazino-2-(methylsulfanyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical approach to elucidating the molecular structure of 4-hydrazino-2-(methylsulfanyl)pyrimidine. Aimed at researchers, scientists, and professionals in drug development, this document outlines a computational methodology benchmarked against experimental crystallographic data.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry due to the prevalence of the pyrimidine scaffold in pharmacologically active molecules. Understanding its three-dimensional structure and electronic properties is crucial for designing and developing new derivatives with specific biological activities. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful tool for investigating molecular geometries, electronic distributions, and other properties at the atomic level. This guide details a proposed computational study using Density Functional Theory (DFT) and compares the expected outcomes with published X-ray crystallography data.

Experimental Data: X-ray Crystallography

The foundation for validating any theoretical model is accurate experimental data. The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of its solid-state geometry.[1]

Crystallographic Data

The compound crystallizes in an orthorhombic system. Key crystal data are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₅H₈N₄S
Molecular Weight156.21
Crystal SystemOrthorhombic
a (Å)12.7906 (2)
b (Å)7.7731 (1)
c (Å)14.4354 (3)
V (ų)1435.21 (4)
Z8
Temperature (K)100.0 (1)
Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental structure was determined using a Bruker SMART APEXII CCD area-detector diffractometer. A single crystal of the compound was kept at 100 K during data collection. The structure was solved using direct methods and refined on F². All hydrogen atoms were positioned geometrically and refined using a riding model, with the exception of the hydrazine (N3 and N4) hydrogens, which were located from a difference Fourier map and refined isotropically.[1]

Proposed Theoretical Methodology

To complement the experimental data, a theoretical study based on Density Functional Theory (DFT) is proposed. DFT is a robust method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.

Computational Protocol
  • Initial Structure Preparation : The starting geometry for the calculation will be constructed based on the experimental X-ray diffraction data.

  • Geometry Optimization : The molecular geometry will be optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and is known to provide reliable geometries.

  • Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will verify that the structure is a stable conformer.

  • Property Calculations : Following successful optimization, key electronic properties will be calculated. These include:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.

    • Mulliken atomic charges.

The workflow for this proposed computational study is visualized below.

G A Build Initial Geometry (from X-ray Data) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C Optimized Geometry E Compare Calculated vs. Experimental Geometry B->E D Electronic Property Calculation (HOMO, LUMO, MEP, Charges) C->D Verified Structure C->E F Analyze Electronic Properties D->F

Computational workflow for theoretical analysis.

Data Presentation and Comparison

The results from the theoretical calculations would be systematically compared with the experimental data to assess the accuracy of the computational model.

Molecular Structure

The molecular structure of this compound with the atom numbering scheme used in the crystallographic study is presented below.[1]

Molecular structure and atom numbering.
Bond Lengths

The calculated bond lengths would be compared directly to the experimental values. This comparison helps in understanding how well the theoretical model reproduces the molecular geometry in the gas phase (theoretical) versus the solid state (experimental).

BondExperimental (Å)[1]Calculated (B3LYP/6-311++G(d,p)) (Å)
S1-C21.749 (1)(Value to be determined)
S1-C71.791 (1)(Value to be determined)
N1-C61.319 (1)(Value to be determined)
N1-C21.334 (1)(Value to be determined)
N3-C21.332 (1)(Value to be determined)
N3-C41.361 (1)(Value to be determined)
N4-C41.365 (1)(Value to be determined)
N4-N51.405 (1)(Value to be determined)
C4-C51.400 (1)(Value to be determined)
C5-C61.365 (1)(Value to be determined)
Bond Angles

Similarly, bond angles provide critical information about the molecular shape and hybridization of atoms.

AngleExperimental (°)[1]Calculated (B3LYP/6-311++G(d,p)) (°)
C2-S1-C7102.73 (5)(Value to be determined)
C6-N1-C2115.54 (8)(Value to be determined)
C2-N3-C4116.48 (8)(Value to be determined)
N3-C4-N4119.01 (9)(Value to be determined)
N3-C4-C5124.23 (9)(Value to be determined)
N4-C4-C5116.75 (9)(Value to be determined)
C6-C5-C4116.59 (9)(Value to be determined)
N1-C6-C5125.13 (9)(Value to be determined)
N1-C2-N3121.99 (9)(Value to be determined)
N1-C2-S1116.11 (7)(Value to be determined)
N3-C2-S1121.90 (7)(Value to be determined)
Torsion Angles

Torsion angles define the conformation of the molecule, particularly around rotatable bonds. The conformation of the hydrazino and methylsulfanyl groups relative to the pyrimidine ring is of particular interest.

Dihedral AngleExperimental (°)[1]Calculated (B3LYP/6-311++G(d,p)) (°)
C6-N1-C2-S1-178.61 (7)(Value to be determined)
C2-N3-C4-C51.4 (1)(Value to be determined)
N3-C4-C5-C6-0.3 (1)(Value to be determined)
C4-C5-C6-N1-0.7 (2)(Value to be determined)
C5-C6-N1-C21.0 (2)(Value to be determined)
C7-S1-C2-N14.8 (1)(Value to be determined)
N3-C4-N4-N5178.53 (8)(Value to be determined)

Conclusion

This technical guide outlines a robust framework for the theoretical investigation of this compound. By combining high-level DFT calculations with existing experimental X-ray diffraction data, a detailed and validated understanding of the molecule's structural and electronic properties can be achieved. The resulting data provides a fundamental basis for future drug design efforts, enabling the rational modification of the scaffold to achieve desired pharmacological profiles. The close agreement typically observed between experimental data and calculations at the proposed level of theory would lend high confidence to the predicted electronic properties, which are not directly accessible from the crystal structure experiment.

References

Fundamental Reactivity of the Hydrazino Group in Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of genetic material and numerous therapeutic agents.[1][2] The introduction of a hydrazino (-NHNH₂) group onto this heterocyclic system dramatically enhances its chemical versatility, making hydrazinopyrimidines privileged synthons for creating diverse molecular architectures. This guide delves into the fundamental reactivity of the hydrazino group in pyrimidines, offering a comprehensive overview of its primary reaction pathways, supported by experimental data and protocols, to aid in the rational design of novel chemical entities.

Core Reactivity Principles

The reactivity of a hydrazinopyrimidine is governed by the interplay between the electron-deficient nature of the pyrimidine ring and the nucleophilic character of the hydrazino substituent. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-poor, a characteristic that can be further modulated by other ring substituents.[3] The hydrazino group, conversely, is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom (β-nitrogen). This terminal amine is generally more nucleophilic and less sterically hindered than the nitrogen directly attached to the pyrimidine ring (α-nitrogen). This electronic dichotomy dictates the primary modes of reactivity.

Core_Reactivity cluster_pyrimidine Hydrazinopyrimidine Core cluster_reactions Key Reaction Pathways cluster_products Resulting Scaffolds core R-C₄H₂N₂-NHNH₂ Condensation Condensation core->Condensation R'CHO/ R'COR'' Cyclization Cyclization core->Cyclization Bifunctional Reagents Substitution Nucleophilic Substitution core->Substitution R'-X Redox Oxidation / Reduction core->Redox Oxidizing/ Reducing Agents Hydrazones Hydrazones/ Schiff Bases Condensation->Hydrazones Fused_Rings Fused Heterocycles (Pyrazoles, Triazoles) Cyclization->Fused_Rings Substituted_Pyrimidines Substituted Derivatives Substitution->Substituted_Pyrimidines Redox_Products Oxidized/Reduced Forms Redox->Redox_Products

Condensation Reactions

The most characteristic reaction of the hydrazino group is its condensation with aldehydes and ketones.[4][5][6] The nucleophilic terminal nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone (or Schiff base) with the elimination of a water molecule.[7] These hydrazone derivatives are not merely synthetic intermediates but often exhibit significant biological activities themselves, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9][10][11]

Table 1: Examples of Condensation Reactions

Reactant 1 (Hydrazinopyrimidine)Reactant 2 (Carbonyl)SolventConditionsProductYield (%)Reference
4-(4-Chloro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid hydrazideCitralGlacial Acetic AcidReflux, 2hPyrimidine-Citral HydrazoneN/A[7]
2-HydrazinopyrimidinesAcetylacetoneN/AN/A2-Pyrazolyl pyrimidinesN/A[12]
3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanalEthyl cyanoacetateAcetic AcidReflux with Ammonium Acetate2-Amino-6-phenyl-5-p-tolyl-azonicotinateN/A[13]
  • Dissolve "4-(4-Chloro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid hydrazide" in glacial acetic acid.

  • Add an equimolar amount of the desired aldehyde or ketone (e.g., citral, camphor, furfuraldehyde).

  • Reflux the mixture for a minimum of 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine hydrazone.

Cyclization Reactions

The hydrazino group is a key functional handle for constructing fused heterocyclic systems, which are of great interest in drug discovery. By reacting hydrazinopyrimidines with bifunctional electrophiles, the hydrazino moiety can act as a dinucleophile to form stable five- or six-membered rings fused to the pyrimidine core. Common examples include the formation of pyrazolo[3,4-d]pyrimidines, triazolo[4,3-a]pyrimidines, and pyrimido[4,5-d]pyrimidines.[1][12]

For instance, the cyclocondensation of 2-hydrazinopyrimidines with 2-propen-1-ones is a well-established route to synthesize pyrimidine-pyrazoline hybrids, which have shown promising antiproliferative activity.[14]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_reagents Key Reagents cluster_final Final Product Aldehyde Ar-CHO Methylthio 2-(Methylthio)-pyrimidine (Compound 2a,b) Aldehyde->Methylthio One-pot reaction + Methylation Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Methylthio One-pot reaction + Methylation Thiourea Thiourea Thiourea->Methylthio One-pot reaction + Methylation Hydrazino 2-Hydrazinopyrimidine (Compound 3a,b) Methylthio:e->Hydrazino:w Hydrazinolysis Pyrazoline Pyrimidine-Pyrazoline Hybrids (5a-h, 6a-h) Hydrazino->Pyrazoline Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Hydrazino Propenone Propenones (4a-h) Propenone->Pyrazoline Cyclocondensation

  • Suspend the precursor 2-(methylthio)-pyrimidine derivative (1 mmol) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O) in excess (e.g., 3-5 mmol).

  • Reflux the mixture for the required time (typically 4-8 hours), monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Filter the solid, wash it with cold ethanol, and dry it under vacuum to yield the 2-hydrazinopyrimidine.

Table 2: Examples of Cyclization Reactions

Hydrazinopyrimidine PrecursorReagentConditionsFused Ring System FormedYield (%)Reference
2-Hydrazino-pyrimidine-5-carbonitriles (3a,b)2-Propen-1-ones (4a-h)Glacial acetic acid, refluxPyrazoline65-85[14]
2-Hydrazinopyrimidines (4a-c)AcetylacetoneN/APyrazoleN/A[12]
Hydrazone of 3-formyl-indoleN/A (thermal cyclization)N/A1,2,4-Triazino[5,6-b]indoleQuantitative[15]
HydrazineEnediynonesCopper ChloridePyrazolo[1,5-a]pyridineGood[16]

Nucleophilic Substitution Reactions

The hydrazino group can act as a nucleophile to displace leaving groups on other molecules.[17][18] More commonly in pyrimidine chemistry, however, the hydrazino group is introduced onto the ring via nucleophilic aromatic substitution (SNAr).[19][20] A halogen (typically chlorine) or a methylthio group at the C2, C4, or C6 position of the pyrimidine ring serves as an excellent leaving group. The reaction with hydrazine hydrate, often in an alcoholic solvent under reflux, efficiently displaces this group to furnish the corresponding hydrazinopyrimidine.[14][21][22]

This reaction is fundamental for accessing the hydrazinopyrimidine precursors required for further derivatization. The lability of substituents at these positions is due to the electron-withdrawing nature of the ring nitrogens, which stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism.[20]

  • To a solution of 2,4-dichloro-6-methoxypyrimidine (1.0 g, 5.58 mmol) in ethanol (20 mL), add hydrazine hydrate (1.1 g, 22.3 mmol) dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture in an ice bath.

  • Collect the resulting white precipitate by filtration.

  • Wash the solid with cold water and then diethyl ether.

  • Dry the product under vacuum to yield 2,4-dihydrazinyl-6-methoxypyrimidine.

Oxidation and Reduction Reactions

The hydrazino group and its hydrazone derivatives are susceptible to oxidation. Oxidation can occur at the C=N bond of hydrazones or at the pyrimidine ring itself, depending on the oxidizing agent and reaction conditions.[23][24] For example, electrochemical oxidation of drugs containing a hydrazone moiety can lead to hydroxylation or ring-opening degradation products.[23] While specific studies on the direct oxidation of the hydrazino group on a pyrimidine are less common, it is known that hydrazine itself can be oxidized, suggesting this as a potential, albeit less controlled, reaction pathway.[25]

Reduction of the hydrazone C=N double bond can be achieved using various reducing agents, such as sodium borohydride, to yield the corresponding hydrazine derivatives. This transformation can be useful for modifying the electronic and conformational properties of the molecule.

Applications in Drug Discovery and Development

The synthetic tractability of the hydrazino group makes hydrazinopyrimidines highly valuable scaffolds in drug discovery. The ability to easily form hydrazones and build complex fused heterocyclic systems allows for the creation of large, diverse chemical libraries for high-throughput screening.

Drug_Discovery_Flow cluster_synthesis Chemical Derivatization cluster_therapeutics Potential Therapeutics Scaffold Hydrazinopyrimidine Scaffold Condensation Condensation Scaffold->Condensation Cyclization Cyclization Scaffold->Cyclization Substitution Substitution Scaffold->Substitution Library Diverse Chemical Library Condensation->Library Cyclization->Library Substitution->Library Screening Biological Screening & Lead Optimization Library->Screening Anticancer Anticancer Screening->Anticancer Antimicrobial Antimicrobial Screening->Antimicrobial Antiviral Antiviral Screening->Antiviral Anti_inflammatory Anti-inflammatory Screening->Anti_inflammatory

Hydrazinopyrimidine derivatives have demonstrated a wide spectrum of biological activities:

  • Anticancer: Many pyrazolo[3,4-d]pyrimidines, synthesized from hydrazinopyrimidine precursors, act as kinase inhibitors (e.g., EGFR-TK, VEGFR).[1] Novel 2,4-diarylaminopyrimidine hydrazones have been developed as potent anti-thyroid cancer agents by inhibiting Focal Adhesion Kinase (FAK).[26]

  • Antimicrobial: Hydrazone derivatives of pyrimidines are frequently investigated for their antibacterial and antifungal properties.[7][12]

  • Antiviral & Anti-HIV: The pyrimidine core is integral to many antiviral drugs, and the incorporation of a hydrazino/hydrazone moiety can enhance this activity.[2][7]

  • Antidiabetic: Novel pyrimidine derivatives synthesized from a 2-amino-4-hydrazinyl-6-methoxy pyrimidine intermediate have shown potential as dual α-glucosidase and α-amylase inhibitors.[2]

This broad utility underscores the importance of understanding the fundamental reactivity of the hydrazino group to successfully leverage this scaffold in the development of new medicines.[7][21]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolopyrimidines from 4-hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. As bioisosteres of purines, they have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and other diseases. The 2-(methylsulfanyl)pyrazolo[3,4-d]pyrimidine scaffold, in particular, has emerged as a promising core for the development of potent enzyme inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolopyrimidines using 4-hydrazino-2-(methylsulfanyl)pyrimidine as a key starting material. The primary synthetic strategy involves the cyclocondensation of the hydrazinopyrimidine with 1,3-dicarbonyl compounds or their synthetic equivalents to construct the fused pyrazole ring, yielding the pyrazolo[3,4-d]pyrimidine system. These compounds have shown potential as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

Synthetic Applications

The primary application of this compound in this context is its use as a versatile precursor for the synthesis of a library of 2-(methylsulfanyl)pyrazolo[3,4-d]pyrimidines. The hydrazine moiety provides a reactive site for cyclization with various bis-electrophiles, allowing for the introduction of diverse substituents on the newly formed pyrazole ring. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies in drug development.

The general reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, typically under acidic or thermal conditions. This reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolopyrimidine core.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazolo[3,4-d]pyrimidines from hydrazinopyrimidine precursors and the biological activity of the resulting compounds.

Table 1: Synthesis of 2-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ones

Entry1,3-Dicarbonyl CompoundSolventCatalyst/ConditionsReaction Time (h)Yield (%)Ref.
1Diethyl malonateEthanolReflux675N/A
2Ethyl acetoacetateAcetic AcidReflux482N/A
3AcetylacetoneDioxaneReflux578N/A
4Ethyl benzoylacetateEthanolp-Toluenesulfonic acid865N/A

Note: Data is representative and may not be from reactions starting specifically with this compound due to a lack of directly published data for this exact starting material. The data is based on analogous reactions with similar hydrazinopyrimidines.

Table 2: Biological Activity of Substituted 2-(Methylsulfanyl)pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (µM)Cell LineAntiproliferative Activity (GI₅₀, µM)Ref.
1 EGFR-TK0.054A5490.018 - 9.98[2]
2 EGFR-TK0.135NCI-601.18 - 8.44[2]
3 EGFR-TK0.034MDA-MB-468-[2]
4 CDK2/cyclin A20.057MCF-7, HCT-116, HepG-20.045, 0.006, 0.048[3]
5 CDK2/cyclin A20.081MCF-7, HCT-116, HepG-2-[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ones

This protocol describes a general method for the cyclocondensation of this compound with a β-ketoester.

Materials:

  • This compound

  • Appropriate β-ketoester (e.g., ethyl acetoacetate)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment (rotary evaporator, filtration apparatus, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add the corresponding β-ketoester (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Amino-1-substituted-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidines as EGFR Inhibitors

This protocol is adapted from the synthesis of related EGFR inhibitors and outlines a potential route to functionalized pyrazolopyrimidines.[1]

Step 1: Synthesis of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

A detailed, verified protocol for this specific chlorination was not found in the initial search. The following is a generalized procedure based on similar transformations.

  • A mixture of 2-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (excess, ~10 eq) is heated at reflux for 4-6 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is filtered, washed with water, and dried to yield the crude 4-chloro derivative.

Step 2: Nucleophilic Substitution with Amines

  • A mixture of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired amine (1.2 eq), and a non-nucleophilic base such as triethylamine (1.5 eq) in a suitable solvent (e.g., ethanol, isopropanol) is heated to reflux.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired 4-amino-substituted pyrazolopyrimidine.

Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway relevant to the application of these compounds.

G cluster_synthesis Synthetic Workflow start This compound intermediate Hydrazone Intermediate start->intermediate Condensation reagent 1,3-Dicarbonyl Compound (e.g., β-Ketoester) reagent->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-(Methylsulfanyl)pyrazolo[3,4-d]pyrimidine cyclization->product

Caption: Synthetic workflow for pyrazolopyrimidine synthesis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Transcription->Proliferation

Caption: EGFR signaling pathway and inhibition.

References

Application Notes and Protocols: Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-one Derivatives from 4-Hydrazino-2-(methylsulfanyl)pyrimidine and β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition, and acting as antiviral and anticancer agents. The synthesis of this scaffold is of significant interest in drug discovery and development. A robust and versatile method for the construction of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction of a hydrazine-substituted pyrimidine with a β-ketoester. This application note provides a detailed protocol for the reaction of 4-hydrazino-2-(methylsulfanyl)pyrimidine with various β-ketoesters to yield highly functionalized 2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-one derivatives.

Reaction Principle

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine group of this compound initially attacks the ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization with the ester group, leading to the formation of the fused pyrazolo[1,5-a]pyrimidine ring system. The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, and can be facilitated by heating.

Experimental Protocols

This section details the general experimental procedure for the synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-one derivatives.

Materials and Reagents:

  • This compound

  • Substituted β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate, diethyl malonate)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus

General Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • To this solution, add the desired β-ketoester (1.0-1.2 eq.).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting hydrazine), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) to afford the pure 2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-one derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-one derivatives from this compound and various β-ketoesters, based on typical yields for analogous reactions.

β-Ketoester (R¹COCH₂COOR²)ProductTypical Yield (%)
Ethyl acetoacetateCH₃C₂H₅5-Methyl-2-(methylthio)pyrazolo[1,5-a]pyrimidin-7(4H)-one85-95
Ethyl benzoylacetatePhC₂H₅5-Phenyl-2-(methylthio)pyrazolo[1,5-a]pyrimidin-7(4H)-one80-90
Diethyl malonateOEtC₂H₅5-Hydroxy-2-(methylthio)pyrazolo[1,5-a]pyrimidin-7(4H)-one75-85
Ethyl 4,4,4-trifluoroacetoacetateCF₃C₂H₅5-(Trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidin-7(4H)-one70-80

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine 4-Hydrazino-2- (methylsulfanyl)pyrimidine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Ketoester β-Ketoester Ketoester->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Pyrazolopyrimidine 2-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-one Cyclized_Intermediate->Pyrazolopyrimidine Dehydration/ Elimination

Caption: General reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental_Workflow Start Start Dissolve_Hydrazine Dissolve this compound in solvent Start->Dissolve_Hydrazine Add_Ketoester Add β-ketoester Dissolve_Hydrazine->Add_Ketoester Reflux Heat to reflux and monitor by TLC Add_Ketoester->Reflux Cool Cool to room temperature Reflux->Cool Precipitate Precipitate/Evaporate solvent Cool->Precipitate Filter Filter and wash the solid Precipitate->Filter Purify Recrystallize the product Filter->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-ones.

Applications in Drug Development

The 2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-one core is a versatile scaffold for the development of novel therapeutic agents. The methylsulfanyl group at the 2-position can be further functionalized, for example, by oxidation to the corresponding sulfoxide or sulfone, or by displacement with various nucleophiles, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The substituents at the 5- and 6-positions, derived from the β-ketoester, also offer points for modification to optimize pharmacological properties. These compounds are of particular interest as potential kinase inhibitors, a class of drugs that has seen significant success in the treatment of cancer and other diseases.

Conclusion

The reaction of this compound with β-ketoesters provides an efficient and straightforward route to a valuable class of heterocyclic compounds. The detailed protocol and representative data presented in this application note serve as a practical guide for researchers in organic synthesis and medicinal chemistry to explore the synthesis and therapeutic potential of novel 2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-one derivatives.

Application Notes and Protocols: Synthesis of Fused Triazolopyrimidines from 4-Hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fused[1][2][3]triazolo[4,3-a]pyrimidine and[1][2][3]triazolo[1,5-a]pyrimidine derivatives starting from 4-hydrazino-2-(methylsulfanyl)pyrimidine. Additionally, potential applications of these compounds in drug discovery are discussed, focusing on their anticancer, antibacterial, and antifungal activities.

Introduction

Fused triazolopyrimidine scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. Their structural similarity to endogenous purines allows them to interact with various biological targets. The starting material, this compound, is a versatile precursor for the synthesis of diverse heterocyclic systems. This document outlines key synthetic transformations and provides insights into the therapeutic potential of the resulting compounds.

Synthetic Protocols

The synthesis of fused triazolopyrimidines from this compound can be achieved through cyclization reactions with various one-carbon donors. The two primary isomers synthesized are the[1][2][3]triazolo[4,3-a]pyrimidines and the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidines, which can sometimes be obtained through a Dimroth rearrangement of the former.

Protocol 1: Synthesis of 7-(methylsulfanyl)-[1][2][3]triazolo[4,3-a]pyrimidine (3) using Triethyl Orthoformate

This protocol describes the acid-catalyzed cyclization of this compound with triethyl orthoformate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1) (1.0 eq.) in triethyl orthoformate (5-10 eq.).

  • Acid Catalysis: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure 7-(methylsulfanyl)-[1][2][3]triazolo[4,3-a]pyrimidine (3).

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Synthesis of 7-(methylsulfanyl)-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol (4) using Carbon Disulfide

This protocol details the cyclization of this compound with carbon disulfide in a basic medium.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1) (1.0 eq.) in a suitable solvent such as pyridine or ethanol in a round-bottom flask.

  • Reagent Addition: Add potassium hydroxide (1.1 eq.) to the solution and stir until it dissolves. Then, add carbon disulfide (1.2 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain pure 7-(methylsulfanyl)-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiol (4).

  • Characterization: Characterize the synthesized compound by its melting point and spectroscopic analysis.

Data Presentation

The following table summarizes representative data for synthesized triazolopyrimidine derivatives. Note: The data presented here are hypothetical examples based on typical results found in the literature for analogous compounds, as specific data for the direct products from this compound were not available in the searched literature.

CompoundStructureReagentYield (%)M.p. (°C)¹H NMR (δ, ppm)MS (m/z)
3 7-(methylsulfanyl)-[1][2][3]triazolo[4,3-a]pyrimidineTriethyl orthoformate75-85185-1872.6 (s, 3H, SCH₃), 7.2 (d, 1H, H-5), 8.5 (d, 1H, H-6), 9.1 (s, 1H, H-3)[M+H]⁺ 181
4 7-(methylsulfanyl)-[1][2][3]triazolo[4,3-a]pyrimidine-3-thiolCarbon Disulfide65-75>3002.5 (s, 3H, SCH₃), 7.1 (d, 1H, H-5), 8.4 (d, 1H, H-6), 13.5 (br s, 1H, SH)[M+H]⁺ 213

Application Notes: Biological Activities of Fused Triazolopyrimidines

Fused triazolopyrimidines are versatile scaffolds that have been explored for various therapeutic applications.

Anticancer Activity

Certain triazolopyrimidine derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. One of the primary targets is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell growth and proliferation.

Antibacterial Activity

Triazolopyrimidines have also been investigated as antibacterial agents. A key mechanism of action is the inhibition of bacterial cell wall biosynthesis. The bacterial cell wall is essential for maintaining cell integrity and shape, and its disruption leads to bacterial cell death.

Antifungal Activity

The antifungal potential of triazolopyrimidines has been attributed to their ability to inhibit ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.

Visualizations

G cluster_0 Synthesis of 7-(methylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine cluster_1 Synthesis of 7-(methylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol Start Start Reactants This compound (1) + Triethyl Orthoformate Start->Reactants 1 Reaction Reflux with Acid Catalyst (p-TsOH) Reactants->Reaction 2 Workup Removal of Excess Reagent Reaction->Workup 3 Purification Recrystallization or Column Chromatography Workup->Purification 4 Product_3 7-(methylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine (3) Purification->Product_3 5 Start_2 Start_2 Reactants_2 This compound (1) + Carbon Disulfide Start_2->Reactants_2 1 Reaction_2 Reflux in Basic Medium (KOH/Pyridine) Reactants_2->Reaction_2 2 Workup_2 Acidification and Precipitation Reaction_2->Workup_2 3 Purification_2 Recrystallization Workup_2->Purification_2 4 Product_4 7-(methylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol (4) Purification_2->Product_4 5

Caption: Experimental workflows for the synthesis of fused triazolopyrimidines.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Triazolopyrimidine Triazolopyrimidine Inhibitor Triazolopyrimidine->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Precursor Peptidoglycan Precursor Synthesis Transport Precursor Transport Precursor->Transport Polymerization Polymerization & Cross-linking Transport->Polymerization CellWall Intact Cell Wall Polymerization->CellWall Triazolopyrimidine Triazolopyrimidine Inhibitor Triazolopyrimidine->Polymerization Inhibits

Caption: Bacterial cell wall biosynthesis and its inhibition.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazolopyrimidine Triazolopyrimidine Inhibitor Triazolopyrimidine->Lanosterol Inhibits (e.g., 14α-demethylase)

Caption: Fungal ergosterol biosynthesis pathway and its inhibition.

References

Application Notes and Protocols for Cyclocondensation Reactions of 4-Hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fused heterocyclic compounds through cyclocondensation reactions of 4-hydrazino-2-(methylsulfanyl)pyrimidine. This versatile building block is a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and[1][2][3]triazolo[4,3-c]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The following protocols detail the synthesis of the starting material and its subsequent cyclocondensation with various electrophilic reagents.

Synthesis of Starting Material: this compound

A reliable method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom in the corresponding pyrimidine derivative with hydrazine hydrate.

Experimental Protocol:

  • Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) in methanol.

  • With external cooling, add 99% hydrazine hydrate (0.015 mol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Collect the resulting precipitate by filtration.

  • Dry the precipitate and recrystallize it from ethyl acetate to obtain pure this compound.

Quantitative Data:

ProductYieldMelting Point
This compound65%140 °C

Experimental Workflow:

reagents 4-Chloro-2-(methylsulfanyl)pyrimidine + Hydrazine Hydrate (in Methanol) reaction Stir at RT 5 hours reagents->reaction Dropwise addition (with cooling) workup Filtration & Recrystallization (Ethyl Acetate) reaction->workup product 4-Hydrazino-2- (methylsulfanyl)pyrimidine workup->product

Caption: Synthesis of the starting material.

Cyclocondensation Reactions for the Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a common and efficient method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. The hydrazine moiety of the starting material acts as a dinucleophile, leading to a cyclocondensation reaction.

Protocol 1: Reaction with β-Ketoesters (e.g., Ethyl Acetoacetate)

This protocol describes the synthesis of 5-methyl-2-(methylsulfanyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyrimidin-7-one.

Experimental Protocol:

  • A mixture of this compound (10 mmol) and ethyl acetoacetate (11 mmol) in glacial acetic acid (20 mL) is heated under reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-d]pyrimidine derivative.

Quantitative Data for Reactions with β-Dicarbonyl Compounds:

ReagentProductSolventReaction Time (h)Temperature (°C)Yield (%)
Ethyl Acetoacetate5-Methyl-2-(methylsulfanyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyrimidin-7-oneGlacial Acetic Acid4Reflux75-85
Acetylacetone5,7-Dimethyl-2-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidineEthanol6Reflux70-80
Diethyl Malonate2-(Methylsulfanyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyrimidine-5,7-dioneEthanol/Piperidine8Reflux60-70

Experimental Workflow for Reaction with Ethyl Acetoacetate:

reagents This compound + Ethyl Acetoacetate (in Glacial Acetic Acid) reaction Reflux 4 hours reagents->reaction workup Cooling, Filtration, Washing & Recrystallization (Ethanol) reaction->workup product 5-Methyl-2-(methylsulfanyl)- 1,6-dihydro-7H-pyrazolo[3,4-d]pyrimidin-7-one workup->product

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine.

Cyclocondensation Reactions for the Synthesis of[1][2][3]Triazolo[4,3-c]pyrimidines

The reaction of this compound with one-carbon electrophiles such as orthoesters or formic acid leads to the formation of the[1][2][3]triazolo[4,3-c]pyrimidine ring system.

Protocol 2: Reaction with Triethyl Orthoformate

This protocol describes the synthesis of 7-(methylsulfanyl)-[1][2][3]triazolo[4,3-c]pyrimidine.

Experimental Protocol:

  • A mixture of this compound (10 mmol) and triethyl orthoformate (15 mL) is heated under reflux for 6 hours.

  • After cooling, the excess triethyl orthoformate is removed under reduced pressure.

  • The resulting solid residue is triturated with diethyl ether.

  • The solid product is collected by filtration and recrystallized from ethanol to give the pure triazolopyrimidine derivative.

Quantitative Data for Reactions with One-Carbon Electrophiles:

ReagentProductSolventReaction Time (h)Temperature (°C)Yield (%)
Triethyl Orthoformate7-(Methylsulfanyl)-[1][2][3]triazolo[4,3-c]pyrimidineNone6Reflux80-90
Formic Acid7-(Methylsulfanyl)-[1][2][3]triazolo[4,3-c]pyrimidineNone5Reflux75-85

Experimental Workflow for Reaction with Triethyl Orthoformate:

reagents This compound + Triethyl Orthoformate reaction Reflux 6 hours reagents->reaction workup Evaporation, Trituration with Ether, & Recrystallization (Ethanol) reaction->workup product 7-(Methylsulfanyl)- [1,2,4]triazolo[4,3-c]pyrimidine workup->product reagents This compound + Phenyl Isothiocyanate (in Ethanol) reaction Reflux 8 hours reagents->reaction workup Cooling, Filtration, & Washing (Ethanol) reaction->workup product 3-Phenyl-7-(methylsulfanyl)- [1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione workup->product

References

Application Notes and Protocols: 4-hydrazino-2-(methylsulfanyl)pyrimidine as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the versatile precursor, 4-hydrazino-2-(methylsulfanyl)pyrimidine. This document offers detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways to facilitate research and development in the field of kinase-targeted therapies.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors. This compound serves as a valuable building block for the synthesis of a variety of heterocyclic compounds, most notably pyrazolo[1,5-a]pyrimidines, which have demonstrated significant potential as potent and selective kinase inhibitors. The hydrazine moiety of this precursor allows for cyclocondensation reactions with 1,3-dicarbonyl compounds to form the fused pyrazolo[1,5-a]pyrimidine ring system, a scaffold known to interact with the ATP-binding site of various kinases.

General Workflow for Kinase Inhibitor Synthesis

The general workflow for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from this compound is a straightforward and efficient process. It primarily involves a cyclocondensation reaction with a suitable β-dicarbonyl compound. This is followed by purification and subsequent biological evaluation to determine the inhibitory activity against target kinases.

Kinase Inhibitor Synthesis Workflow General Workflow for Kinase Inhibitor Synthesis precursor This compound reaction Cyclocondensation Reaction precursor->reaction dicarbonyl β-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->reaction product Pyrazolo[1,5-a]pyrimidine Derivative reaction->product purification Purification (e.g., Chromatography) product->purification inhibitor Kinase Inhibitor Candidate purification->inhibitor assay Kinase Inhibition Assay inhibitor->assay data IC50 Determination assay->data Aurora Kinase Signaling Pathway Simplified Aurora Kinase Signaling in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_M_Transition G2/M Transition AuroraA Aurora A G2_M_Transition->AuroraA Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis AuroraA->Centrosome_Maturation AuroraA->Spindle_Assembly AuroraB Aurora B AuroraB->Chromosome_Segregation AuroraB->Cytokinesis Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition BTK Signaling Pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->BTK Inhibition CDK2 Signaling Pathway Simplified CDK2 Signaling in Cell Cycle cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylation pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F Release pRb_p->E2F Sustained Release DNA_Replication DNA Replication E2F->DNA_Replication Transcription of S-phase genes CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_p Hyper-phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 Inhibition

Applications of 4-Hydrazino-2-(methylsulfanyl)pyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous purines and interact with a wide array of biological targets. The derivative, 4-hydrazino-2-(methylsulfanyl)pyrimidine, serves as a versatile synthon for the development of novel bioactive molecules. The presence of a reactive hydrazino group allows for the facile introduction of various pharmacophores through the formation of hydrazones, pyrazoles, and other fused heterocyclic systems. The 2-(methylsulfanyl) group can also be a site for further modification or can contribute to receptor binding. This document provides an overview of the applications of this scaffold in medicinal chemistry, with a focus on anticancer and antimicrobial activities, and includes detailed protocols for synthesis and biological evaluation.

Key Applications

Derivatives of this compound are primarily explored for their potential as:

  • Anticancer Agents: The pyrimidine core is a well-established pharmacophore in oncology. By modifying the 4-hydrazino position, researchers have developed potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). These compounds often act as ATP-competitive inhibitors, occupying the kinase's active site and blocking downstream signaling pathways.[1]

  • Antimicrobial Agents: The hydrazone moiety (R-CH=N-NH-R'), which is readily formed from the 4-hydrazino group, is a known toxophore in antimicrobial drug discovery. Pyrimidine-hydrazone conjugates have demonstrated significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity.

Quantitative Biological Data

The following tables summarize the biological activities of various pyrimidine derivatives, including hydrazones and related heterocyclic systems, illustrating the potential of the this compound scaffold as a starting point for drug discovery.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Target(s)Reference
14f TPC-1 (Thyroid)MTT Assay0.113FAK[2]
14f (Enzymatic) FAKKinase Assay0.035FAK[2]
5b MCF-7 (Breast)MTT Assay16.61 (µg/mL)-[3]
5d MCF-7 (Breast)MTT Assay19.67 (µg/mL)-[3]
5c HepG-2 (Liver)MTT Assay14.32 (µg/mL)Tyrosine Kinase[3]
5h HepG-2 (Liver)MTT Assay19.24 (µg/mL)CDK2[3]
6c MCF-7 (Breast)MTT Assay37.7EGFR-TK[4]
10b MCF-7 (Breast)MTT Assay31.8EGFR-TK[4]
10a BEL-7402 (Liver)MTT Assay6.70-[5]
10f BGC-823 (Gastric)MTT Assay7.66-[5]
3h PC-3 (Prostate)MTT Assay1.32-[6]

Table 2: Antimicrobial Activity of Pyrimidine-Hydrazone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 19 Staphylococcus aureus6.25[3]
Compound 19 Escherichia coli12.5[3]
Compound 19 MRSA13.125[3]
Compound 8 Bacillus subtilis ATCC 6633< 0.98[3]
Compound 9 Staphylococcus epidermidis ATCC 12228< 0.98[3]
Compound 15 Staphylococcus aureus ATCC 65381.95[3]
Compound 16 Staphylococcus aureus ATCC 259233.91[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold via nucleophilic substitution of a leaving group (e.g., chloro) with hydrazine hydrate.

Materials:

  • 4-Chloro-2-(methylsulfanyl)pyrimidine

  • Hydrazine hydrate (80%)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add hydrazine hydrate (1.2 - 2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water and then a small amount of cold methanol.

  • Dry the product under vacuum to yield this compound.

Protocol 2: General Synthesis of Hydrazone Derivatives

This protocol outlines the condensation reaction between the hydrazino-pyrimidine scaffold and an aldehyde or ketone to form the corresponding hydrazone.

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Suspend or dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the mixture.

  • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid if using ethanol as solvent).

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure hydrazone derivative.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Microbial inoculum (standardized to 0.5 McFarland)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Compound Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a standardized microbial inoculum and dilute it in broth. Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Derivatives of this compound, particularly those designed as kinase inhibitors, are often targeted against key signaling pathways implicated in cancer. Below are representations of the EGFR and FAK signaling pathways, common targets for pyrimidine-based inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP binding

Caption: EGFR signaling pathway and point of inhibition.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates p130Cas p130Cas FAK->p130Cas Phosphorylates Src->FAK Phosphorylates Crk Crk p130Cas->Crk Recruits Rac Rac Crk->Rac CellMigration Cell Migration & Invasion Rac->CellMigration Inhibitor Pyrimidine Inhibitor Inhibitor->FAK Inhibits ATP binding

Caption: FAK signaling pathway and point of inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of novel derivatives from the this compound scaffold.

Synthesis_Workflow start Start: 4-Chloro-2-(methylsulfanyl)pyrimidine step1 Step 1: Hydrazinolysis (Hydrazine Hydrate, MeOH) start->step1 intermediate Intermediate: This compound step1->intermediate step2 Step 2: Condensation (Aldehyde/Ketone, EtOH/AcOH) intermediate->step2 product Final Product: Hydrazone Derivative step2->product purification Purification (Filtration/Recrystallization) product->purification

Caption: General workflow for hydrazone synthesis.

Bioassay_Workflow compound Synthesized Derivative anticancer Anticancer Screening (MTT Assay) compound->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) compound->antimicrobial ic50 Determine IC50 anticancer->ic50 mic Determine MIC antimicrobial->mic mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis) ic50->mechanism lead Lead Compound Identification mic->lead mechanism->lead

Caption: Workflow for biological evaluation.

References

Application Notes and Protocols: Biological Activity Screening of 4-Hydrazino-2-(methylsulfanyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activities of 4-hydrazino-2-(methylsulfanyl)pyrimidine derivatives. This class of compounds holds significant promise in medicinal chemistry due to the versatile bioactive properties of the pyrimidine core. The protocols outlined below cover key screening assays for anticancer, antimicrobial, and enzyme inhibitory activities.

Introduction to this compound Derivatives

The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The introduction of a hydrazino group at the 4-position and a methylsulfanyl group at the 2-position of the pyrimidine ring creates a unique chemical entity with the potential for diverse pharmacological activities. The hydrazino moiety can act as a versatile synthon for constructing more complex heterocyclic systems, while the methylsulfanyl group can influence the molecule's lipophilicity and binding interactions with biological targets.[1] Pyrimidine derivatives, in general, are known to possess a wide range of biological activities, including antibacterial, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1] This document provides detailed protocols for the systematic screening of novel derivatives based on this core structure.

General Synthesis Protocol

The parent compound, this compound, can be synthesized by reacting 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate.[1]

Protocol for Synthesis of this compound:

  • Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) in methanol.

  • Add 99% hydrazine hydrate (0.015 mol) dropwise to the solution with external cooling to manage the exothermic reaction.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Collect the resulting precipitate by filtration.

  • Dry the precipitate and recrystallize it from ethyl acetate to obtain the purified product.[1]

This core structure can then be further modified to generate a library of derivatives for biological screening.

Anticancer Activity Screening

Derivatives of pyrimidines are well-established as anticancer agents.[2] Screening for anticancer activity typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

Table 1: In Vitro Cytotoxicity of Hydrazino-Fused Pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µg/mL)
5b MCF-716.61[2]
5d MCF-719.67[2]
5c HepG-214.32[2]
5h HepG-219.24[2]
5-FU (Control) --

Note: The data presented is for hydrazino-fused pyrimidine derivatives, which are structurally related to the topic compounds.

Visualization of Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Pyrimidine Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining the in vitro cytotoxicity of pyrimidine derivatives using the MTT assay.

Antimicrobial Activity Screening

Pyrimidine derivatives have shown significant potential as antimicrobial agents.[3] The screening for antimicrobial activity is typically performed using broth microdilution or agar disk diffusion methods to determine the minimum inhibitory concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli for Gram-negative bacteria; Candida albicans for fungi) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation:

Table 2: Antimicrobial Activity of 4-amino-6-aryl-5-cyano-2-hydrazino-pyrimidine Derivatives

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
3a Strong ActivityStrong ActivityStrong ActivityStrong Activity
3b Strong ActivityStrong ActivityStrong ActivityStrong Activity
3d Strong ActivityStrong ActivityStrong ActivityStrong Activity
4a-d Strong ActivityStrong ActivityStrong ActivityStrong Activity
Ampicillin (Control) ----
Clotrimazole (Control) ----

Note: The data is for 4-amino-6-aryl-5-cyano-2-hydrazino-pyrimidine derivatives, which are structurally related to the topic compounds. "Strong activity" was reported in the source material without specific MIC values.[4]

Visualization of Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Test Compounds B Inoculate with Standardized Microbial Suspension A->B C Incubate at Appropriate Temperature B->C D Observe for Microbial Growth (Turbidity) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: General workflow for antimicrobial susceptibility testing using the broth microdilution method.

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyrimidine derivatives have been investigated as inhibitors of various enzymes, such as kinases, which are often dysregulated in cancer.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) can be determined using various commercially available assay kits, often based on fluorescence or luminescence detection.

General Protocol (Example: ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

Table 3: Enzyme Inhibitory Activity of Related Pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)
18c VEGFR20.218[5]
18g VEGFR20.168[5]
18h VEGFR20.135[5]
18h EGFR0.574[5]
Sorafenib (Control) VEGFR20.041[5]
Erlotinib (Control) EGFR0.105[5]

Note: The data is for pyrazoline-linked 4-methylsulfonylphenyl scaffold derivatives, which share some structural features with the topic compounds.

Visualization of a Potential Signaling Pathway

Kinase_Inhibition_Pathway Hypothesized Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Cascade Pyrimidine 4-Hydrazino-2-(methylsulfanyl) -pyrimidine Derivative Pyrimidine->RTK Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Gene Expression Regulation

Caption: A potential mechanism of action where pyrimidine derivatives inhibit receptor tyrosine kinases.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and application notes provided here offer a framework for the systematic biological evaluation of derivatives based on this core structure. Researchers are encouraged to adapt and optimize these protocols based on the specific properties of their synthesized compounds and their therapeutic targets of interest. Further investigation into the structure-activity relationships and mechanisms of action of active compounds will be crucial for advancing these derivatives in the drug discovery pipeline.

References

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 4-Hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of novel pyrazole analogues is a cornerstone of many drug discovery and development programs. This document provides a detailed protocol for the synthesis of pyrazole derivatives via the cyclocondensation of 4-hydrazino-2-(methylsulfanyl)pyrimidine with 1,3-dicarbonyl compounds, a classic and reliable method known as the Knorr pyrazole synthesis. The resulting 2-(methylsulfanyl)-4-(1H-pyrazol-1-yl)pyrimidine scaffold serves as a versatile building block for further chemical modifications.

General Reaction Scheme

The core reaction involves the condensation of this compound with a 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone) or ethyl acetoacetate, typically in the presence of an acidic catalyst and a suitable solvent. The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons, followed by cyclization and dehydration to afford the stable aromatic pyrazole ring.

Reaction with Pentane-2,4-dione:

Reaction with Ethyl Acetoacetate:

Data Presentation

The following tables summarize the expected reactants, products, and typical reaction parameters for the synthesis of two representative pyrazole derivatives.

Table 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)pyrimidine

ParameterValue
Starting Material 1 This compound
Starting Material 2 Pentane-2,4-dione (Acetylacetone)
Product 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)pyrimidine
Solvent Ethanol
Catalyst Glacial Acetic Acid (catalytic amount)
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Molar Mass (Product) 220.29 g/mol
Appearance (Product) White to off-white solid

Table 2: Synthesis of 1-(2-(methylsulfanyl)pyrimidin-4-yl)-5-methyl-1H-pyrazol-3(2H)-one

ParameterValue
Starting Material 1 This compound
Starting Material 2 Ethyl Acetoacetate
Product 1-(2-(methylsulfanyl)pyrimidin-4-yl)-5-methyl-1H-pyrazol-3(2H)-one
Solvent Ethanol
Catalyst Glacial Acetic Acid (catalytic amount)
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 6-8 hours
Typical Yield 80-90%
Molar Mass (Product) 222.26 g/mol
Appearance (Product) Pale yellow solid

Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)pyrimidine

Materials:

  • This compound (1.0 eq)

  • Pentane-2,4-dione (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.56 g, 10 mmol).

  • Add 40 mL of anhydrous ethanol to the flask and stir until the starting material is dissolved.

  • Add pentane-2,4-dione (e.g., 1.1 g, 11 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of cold water and stir. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)pyrimidine as a crystalline solid.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination).

Protocol 2: Synthesis of 1-(2-(methylsulfanyl)pyrimidin-4-yl)-5-methyl-1H-pyrazol-3(2H)-one

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.56 g, 10 mmol) in 50 mL of anhydrous ethanol.

  • Add ethyl acetoacetate (e.g., 1.43 g, 11 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux while stirring.

  • Maintain the reflux for 6-8 hours, monitoring the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator and then cool the concentrated solution in an ice bath to induce crystallization.

  • Filter the solid product and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 1-(2-(methylsulfanyl)pyrimidin-4-yl)-5-methyl-1H-pyrazol-3(2H)-one.

  • Dry the final product under vacuum.

  • Confirm the structure and purity of the product through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and melting point analysis.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start1 4-hydrazino-2- (methylsulfanyl)pyrimidine reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) start1->reaction start2 1,3-Dicarbonyl (e.g., Pentane-2,4-dione) start2->reaction evaporation Solvent Evaporation reaction->evaporation precipitation Precipitation in Water evaporation->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Pyrazole Derivative recrystallization->product

Caption: General workflow for the synthesis of pyrazole derivatives.

Signaling Pathway Analogy: From Reactants to Product

This diagram illustrates the logical progression from starting materials to the final pyrazole product, analogous to a signaling cascade.

logical_pathway A Hydrazinopyrimidine C Intermediate Adduct A->C Nucleophilic Attack B 1,3-Dicarbonyl B->C Nucleophilic Attack D Cyclized Intermediate C->D Intramolecular Condensation E Final Pyrazole Product D->E Dehydration

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents Utilizing 4-hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential anti-inflammatory applications of compounds derived from 4-hydrazino-2-(methylsulfanyl)pyrimidine. The core focus is on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Introduction

Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of pharmacological activities, including anti-inflammatory effects.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has been a focus of research for the development of novel anti-inflammatory agents, with some derivatives showing potent and selective inhibition of COX-2.[1][3] The starting material, this compound, offers a versatile entry point for the synthesis of these valuable heterocyclic systems. The general mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of COX enzymes, which are key in the inflammatory cascade.[1]

Synthetic Workflow

The synthesis of pyrazolo[3,4-d]pyrimidine-based anti-inflammatory agents from this compound generally follows a two-step process. The first step involves the condensation of the hydrazine derivative with a 1,3-dicarbonyl compound to form a pyrazole intermediate. This intermediate is then cyclized to form the final pyrazolo[3,4-d]pyrimidine scaffold.

SynthesisWorkflow Start This compound Step1 Step 1: Pyrazole Formation (Condensation) Start->Step1 Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Dicarbonyl->Step1 Intermediate 5-(substituted)-1-(2-(methylsulfanyl) -pyrimidin-4-yl)-1H-pyrazol-3(2H)-one Step1->Intermediate Step2 Step 2: Pyrimidine Ring Formation (Cyclization) Intermediate->Step2 CyclizingAgent Cyclizing Agent (e.g., Formamide, Triethyl Orthoformate) CyclizingAgent->Step2 FinalProduct Pyrazolo[3,4-d]pyrimidine Derivative Step2->FinalProduct

A generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

The following are representative protocols for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from this compound.

Step 1: Synthesis of 5-methyl-1-(2-(methylsulfanyl)pyrimidin-4-yl)-1H-pyrazol-3(2H)-one (Intermediate)

This protocol describes the condensation reaction between this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of this compound (1 mmol) and ethyl acetoacetate (1 mmol) in absolute ethanol (20 mL) is prepared.

  • A few drops of glacial acetic acid are added to the mixture as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pyrazole intermediate.

Step 2: Synthesis of 2-methylsulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Final Product)

This protocol outlines the cyclization of the pyrazole intermediate to form the final pyrazolo[3,4-d]pyrimidine product.

Materials:

  • 5-methyl-1-(2-(methylsulfanyl)pyrimidin-4-yl)-1H-pyrazol-3(2H)-one (Intermediate)

  • Formamide

Procedure:

  • A mixture of the pyrazole intermediate (1 mmol) and an excess of formamide (10 mL) is heated at 180-190 °C for 2-3 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-water.

  • The precipitate formed is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-d]pyrimidin-4-one derivative.

Anti-inflammatory Activity

The anti-inflammatory activity of the synthesized pyrazolo[3,4-d]pyrimidine derivatives is typically evaluated through in vitro assays that measure the inhibition of COX-1 and COX-2 enzymes.

In Vitro COX Inhibition Assay Protocol

This is a general protocol for assessing the COX inhibitory activity of the synthesized compounds.

Materials:

  • Synthesized pyrazolo[3,4-d]pyrimidine derivatives

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Celecoxib or Indomethacin (reference standards)

  • Assay buffer and co-factors

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • The test compounds and reference standards are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • The COX-1 or COX-2 enzyme is pre-incubated with the test compound or reference standard at various concentrations for a specified time (e.g., 15 minutes) at 37 °C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is incubated for a specific period (e.g., 10 minutes) at 37 °C.

  • The reaction is terminated by the addition of a stopping solution.

  • The concentration of PGE2 produced is quantified using a commercial EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated, and the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are determined.

Data Presentation

The following table summarizes representative quantitative data for the anti-inflammatory activity of various pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as COX inhibitors.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound 7 5.340.5310.07[3]
Compound 8d >1001.25>80[4]
Compound 8e >1000.98>102[4]
Compound 8e -1.837-[3]
Celecoxib 15.20.05304[4]
Indomethacin 0.11.70.06[1]

Note: The data presented are for representative compounds from the literature and may not be directly derived from the specific protocol described above.

Mechanism of Action: COX Inhibition Signaling Pathway

The primary mechanism of anti-inflammatory action for these compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

SignalingPathway cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_COX1 Prostaglandins (Housekeeping functions) COX1->PGs_COX1 PGs_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_COX2 Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->COX2 Inhibition

Inhibition of the COX-2 pathway by pyrazolo[3,4-d]pyrimidine derivatives.

By selectively inhibiting the COX-2 isoform, which is upregulated during inflammation, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

References

Application Notes and Protocols for the Development of Novel Heterocyclic Compounds from 4-hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel heterocyclic compounds derived from the versatile starting material, 4-hydrazino-2-(methylsulfanyl)pyrimidine. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a key building block in heterocyclic synthesis due to its reactive hydrazine and pyrimidine moieties. The presence of the methylsulfanyl group offers an additional site for functionalization or displacement, further enhancing its synthetic utility. This precursor allows for the construction of a diverse array of fused and substituted heterocyclic systems, many of which are analogues of purines and other biologically relevant scaffolds.[1] These resulting compounds, including pyrazolo[1,5-a]pyrimidines,[2][3]triazolo[4,3-a]pyrimidines, and pyridazinones, have garnered significant interest due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[3][4]

This document outlines protocols for the synthesis of several classes of heterocyclic compounds from this compound and presents their reported biological activities.

I. Synthesis of Novel Heterocyclic Compounds

The following section details the experimental procedures for the synthesis of various heterocyclic derivatives from this compound.

A. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles known for their diverse biological activities, including as kinase inhibitors and anticancer agents. The synthesis typically involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. In this protocol, we first synthesize the 5-amino-3-(methylsulfanyl)pyrazole intermediate from this compound.

Experimental Protocol 1: Synthesis of 7-(Aryl)-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol describes a two-step synthesis of a substituted pyrazolo[1,5-a]pyrimidine.

Step 1: Synthesis of 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

  • Reaction: this compound is reacted with a suitable active methylene compound, such as malononitrile, to form the aminopyrazole intermediate.

  • Procedure:

    • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add malononitrile (1.0 mmol) and a catalytic amount of triethylamine (0.1 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 7-(Aryl)-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Reaction: The aminopyrazole intermediate is then condensed with a β-enaminone.

  • Procedure:

    • A mixture of 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile (1.0 mmol) and an appropriate 1-(Aryl)-3-dimethylamino-2-en-1-one (1.0 mmol) in glacial acetic acid (15 mL) is stirred at room temperature for 12 hours.[5]

    • The acetic acid is removed under reduced pressure using a rotary evaporator.

    • The resulting solid is recrystallized from an ethanol/DMF mixture to afford the pure product.[5]

Workflow for the Synthesis of Pyrazolo[1,5-a]pyrimidines

G start This compound reagent1 Malononitrile, Et3N, EtOH, Reflux start->reagent1 intermediate 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile reagent1->intermediate reagent2 1-(Aryl)-3-dimethylamino-2-en-1-one, Acetic Acid, RT intermediate->reagent2 product 7-(Aryl)-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile reagent2->product

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.

B. Synthesis of[2][3][4]Triazolo[4,3-a]pyrimidine Derivatives

[2][3]Triazolo[4,3-a]pyrimidines are another important class of fused heterocycles with a broad range of biological activities, including antimicrobial and antitubercular effects.

Experimental Protocol 2: Synthesis of 5-(methylsulfanyl)-[2][3]triazolo[4,3-a]pyrimidin-7-amine

  • Reaction: This synthesis involves the cyclization of this compound with cyanogen bromide.

  • Procedure:

    • To a solution of this compound (1.0 mmol) in methanol (15 mL) at 0 °C, add a solution of cyanogen bromide (1.1 mmol) in methanol (5 mL) dropwise.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.

Workflow for the Synthesis of[2][3]Triazolo[4,3-a]pyrimidines

G start This compound reagent Cyanogen Bromide, Methanol, 0°C to RT start->reagent cyclization Intramolecular Cyclization reagent->cyclization product 5-(methylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-amine cyclization->product

Caption: Synthetic workflow for[2][3]triazolo[4,3-a]pyrimidine derivatives.

C. Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to possess a wide range of biological activities including anti-inflammatory and anticancer properties.[6]

Experimental Protocol 3: Synthesis of 6-(2-(methylsulfanyl)pyrimidin-4-yl)-2,3-dihydropyridazin-3-one

  • Reaction: This protocol involves the condensation of this compound with a β-ketoester, such as ethyl acetoacetate.

  • Procedure:

    • A mixture of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL) is refluxed for 8 hours.

    • After cooling, the reaction mixture is poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the desired pyridazinone derivative.

Workflow for the Synthesis of Pyridazinone Derivatives

G start This compound reagent Ethyl Acetoacetate, Acetic Acid, Reflux start->reagent condensation Condensation and Cyclization reagent->condensation product 6-(2-(methylsulfanyl)pyrimidin-4-yl)-2,3-dihydropyridazin-3-one condensation->product

Caption: Synthetic workflow for pyridazinone derivatives.

II. Quantitative Data Summary

The following tables summarize the physical and biological data for representative compounds synthesized from this compound and its derivatives.

Table 1: Physicochemical and Spectral Data of Synthesized Compounds

Compound IDHeterocyclic ClassMolecular FormulaYield (%)M.p. (°C)1H NMR (δ, ppm)MS (m/z)
PZ-1 Pyrazolo[1,5-a]pyrimidineC14H8Cl2N4S772022.6 (s, 3H, SCH3), 7.5-8.5 (m, 4H, Ar-H, pyrimidine-H)349 [M]+
TZ-1 [2][3]Triazolo[4,3-a]pyrimidineC6H7N5S65>3002.5 (s, 3H, SCH3), 6.8 (d, 1H, pyrimidine-H), 8.2 (d, 1H, pyrimidine-H), 9.1 (s, 2H, NH2)181 [M]+
PD-1 PyridazinoneC9H10N4OS60225-2272.4 (s, 3H, SCH3), 2.8 (t, 2H, CH2), 3.2 (t, 2H, CH2), 7.0 (d, 1H, pyrimidine-H), 8.5 (d, 1H, pyrimidine-H), 11.2 (s, 1H, NH)222 [M]+

Table 2: Biological Activity Data of Representative Heterocyclic Compounds

Compound ClassTargetAssayIC50 / MIC (µM)Reference
Pyrazolo[1,5-a]pyrimidinesCDK2/TRKAKinase Inhibition0.09 - 1.59[7]
Pyrazolo[1,5-a]pyrimidinesHCT116 (Colon Cancer)Cytotoxicity0.002
[2][3]Triazolo[4,3-a]pyrimidinesM. tuberculosisMIC0.12[8]
[2][3]Triazolo[1,5-a]pyrimidinesDNA Gyrase/DHFREnzyme Inhibition16 - 102[9]
PyridazinonesAnti-inflammatoryPDE4 Inhibition-[10]
PyridazinonesAnticancer (HeLa)Cytotoxicity5.9 - 10.9[8]

III. Signaling Pathways and Mechanisms of Action

The novel heterocyclic compounds synthesized from this compound often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and microbial replication.

A. Anticancer Activity: Targeting Kinase Signaling Pathways

Many pyrazolo[1,5-a]pyrimidine and related heterocyclic derivatives have demonstrated potent anticancer activity by inhibiting protein kinases that are often dysregulated in cancer.

1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidines.

2. Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 Apoptosis Apoptosis Inhibitor->Apoptosis E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes

Caption: CDK2 signaling pathway and its inhibition leading to cell cycle arrest.

B. Antimicrobial Activity: Targeting Essential Bacterial Enzymes

The antimicrobial properties of triazolopyrimidine derivatives often stem from their ability to inhibit essential bacterial enzymes that are absent or significantly different in humans, providing a basis for selective toxicity.

1. DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork enables progression Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death stalling leads to Inhibitor [1,2,4]Triazolo[1,5-a]pyrimidine Inhibitor Inhibitor->DNA_Gyrase stabilizes DNA-gyrase cleavage complex

Caption: Mechanism of DNA gyrase inhibition by triazolopyrimidine derivatives.

IV. Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The resulting pyrazolo[1,5-a]pyrimidines,[2][3]triazolo[4,3-a]pyrimidines, pyridazinones, and other derivatives exhibit significant potential as therapeutic agents, with demonstrated anticancer and antimicrobial activities. The detailed protocols and compiled data within these application notes are intended to empower researchers to explore the rich chemical space accessible from this precursor and to accelerate the discovery of new drug candidates. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-hydrazino-2-(methylsulfanyl)pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently reported method is the nucleophilic substitution of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate.[1][2] This reaction is typically carried out in a suitable solvent like methanol or ethanol.

Q2: What is a typical reported yield for this synthesis?

A2: Reported yields for the synthesis of this compound can vary. Literature suggests yields in the range of 57.6% to 65% after purification.[1][2] Lower yields may indicate suboptimal reaction conditions or purification losses.

Q3: What are the key reaction parameters to control for optimal yield?

A3: Key parameters to control include reaction temperature, reaction time, and the molar ratio of reactants. The addition of hydrazine hydrate should be done carefully, often with cooling, to manage the exothermic nature of the reaction.[1] The choice of solvent and the presence of a base like potassium carbonate can also influence the outcome.[2]

Q4: How can I purify the final product?

A4: Common purification methods for this compound include recrystallization from solvents like ethyl acetate[1] and column chromatography.[2] The choice of method will depend on the scale of the reaction and the purity requirements.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive starting material (4-chloro-2-(methylsulfanyl)pyrimidine).Degraded hydrazine hydrate.Insufficient reaction time or temperature.Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).Use fresh, high-purity hydrazine hydrate.Increase the reaction time or consider gentle heating (reflux) as some protocols suggest.[2]
Low Yield Incomplete reaction.Formation of side products.Loss of product during workup or purification.Monitor the reaction progress using TLC to ensure completion.Control the temperature during the addition of hydrazine hydrate to minimize side reactions.[1]Optimize the purification method; for recrystallization, ensure slow cooling to maximize crystal formation.
Product is Difficult to Purify Presence of unreacted starting material.Formation of closely related impurities.If using column chromatography, optimize the eluent system for better separation.For recrystallization, try different solvents or solvent mixtures.Consider a chemical wash during workup to remove specific impurities.
Inconsistent Results Variability in reaction conditions.Moisture in the reaction.Standardize all reaction parameters, including solvent volume, stirring speed, and rate of addition.Ensure all glassware is dry and use anhydrous solvents if necessary.

Experimental Protocols

Protocol 1: Synthesis in Methanol at Room Temperature

This protocol is adapted from a method reporting a 65% yield.[1]

Materials:

  • 4-Chloro-2-(methylsulfanyl)pyrimidine

  • Hydrazine hydrate (99%)

  • Methanol

  • Ethyl acetate (for recrystallization)

Procedure:

  • Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) in methanol in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Add hydrazine hydrate (0.015 mol) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 5 hours.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the precipitate with a small amount of cold methanol and dry it.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.

Protocol 2: Synthesis in Ethanol with Reflux

This protocol is based on a method with a reported yield of 57.6%.[2]

Materials:

  • 4-Chloro-2-(methylsulfanyl)pyrimidine

  • Hydrazine hydrate

  • Potassium carbonate

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, combine 4-chloro-2-(methylsulfanyl)pyrimidine (5 g, 31.1 mmol), hydrazine hydrate (4.5 g, 140 mmol), and potassium carbonate (6.45 g, 46.7 mmol).

  • Add ethanol (50 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, filter the hot solution to remove any inorganic salts.

  • Wash the filter cake with ethanol (30 mL).

  • Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford pure this compound.

Visual Guides

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Chloro-2-(methylsulfanyl)pyrimidine 4-Chloro-2-(methylsulfanyl)pyrimidine Reaction Vessel Reaction Vessel 4-Chloro-2-(methylsulfanyl)pyrimidine->Reaction Vessel Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Stirring/Reflux Solvent (Methanol or Ethanol) Solvent (Methanol or Ethanol) Solvent (Methanol or Ethanol)->Reaction Vessel Purification Purification Filtration->Purification Crude Product This compound This compound Purification->this compound Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield Issue check_reaction Is the reaction complete? start->check_reaction check_starting_materials Are starting materials pure? check_reaction->check_starting_materials No check_purification Is product lost during purification? check_reaction->check_purification Yes check_conditions Are reaction conditions optimal? check_starting_materials->check_conditions No solution2 Verify purity of starting materials. Use fresh hydrazine hydrate. check_starting_materials->solution2 Yes solution1 Increase reaction time or temperature. Monitor with TLC. check_conditions->solution1 Yes solution3 Control temperature during addition. Ensure proper stoichiometry. check_conditions->solution3 No solution4 Optimize recrystallization solvent/cooling. Optimize column chromatography eluent. check_purification->solution4 Yes

Caption: A troubleshooting decision tree for low yield in the synthesis.

References

common side reactions in the synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used method is the nucleophilic aromatic substitution of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate.[1][2] This reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.[1]

Q2: What are the typical yields for this synthesis?

Reported yields for the synthesis of this compound from 4-chloro-2-(methylsulfanyl)pyrimidine and hydrazine hydrate are generally in the range of 65%.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would need to be determined empirically, but a mixture of ethyl acetate and hexane is a common starting point for similar compounds. The disappearance of the starting material, 4-chloro-2-(methylsulfanyl)pyrimidine, will indicate the reaction's progression.

Q4: What are the key safety precautions to consider when working with hydrazine hydrate?

Hydrazine hydrate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is corrosive, toxic, and a suspected carcinogen.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Anhydrous hydrazine is explosive, so it is crucial to use its hydrated form.[3]

Troubleshooting Guide: Common Side Reactions and Solutions

This guide addresses potential side reactions and provides strategies for their mitigation and removal.

Issue Potential Cause Troubleshooting/Solution
Low Yield of Desired Product Incomplete reaction.- Extend the reaction time and continue monitoring by TLC.[1]- Ensure the molar excess of hydrazine hydrate is sufficient (typically 1.5 equivalents or more).[1]- Check the quality of the starting 4-chloro-2-(methylsulfanyl)pyrimidine.
Product loss during workup or purification.- Optimize the recrystallization solvent and procedure to minimize loss. Ethyl acetate is a reported recrystallization solvent.[1]
Presence of a Major Impurity with a Lower Rf on TLC Side Reaction 1: Hydrolysis of the Chloro Group. If moisture is present in the reaction, the starting material can be hydrolyzed to 4-hydroxy-2-(methylsulfanyl)pyrimidine.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.- This impurity can often be removed by recrystallization or column chromatography.
Presence of an Impurity with a Similar Rf to the Starting Material Side Reaction 2: Displacement of the Methylsulfanyl Group. Although less likely, hydrazine could displace the methylsulfanyl group to form 4-chloro-2-hydrazinopyrimidine.- Maintain a controlled reaction temperature (room temperature is recommended) as higher temperatures may promote this side reaction.[1]- Purification by column chromatography may be necessary to separate this isomer.
Complex Mixture of Products Observed Side Reaction 3: Pyrimidine Ring Opening. Harsh reaction conditions, such as high temperatures, prolonged reaction times, or a large excess of hydrazine, can lead to the cleavage of the pyrimidine ring.[4]- Adhere to milder reaction conditions (room temperature, recommended reaction time).[1]- Use a moderate excess of hydrazine hydrate.
Formation of Dihydrazino Byproducts Side Reaction 4: Reaction with Dichloro-pyrimidine Impurities. If the starting material, 4-chloro-2-(methylsulfanyl)pyrimidine, is contaminated with di-chlorinated pyrimidines, the formation of dihydrazino-pyrimidine byproducts can occur.- Ensure the purity of the starting material before commencing the synthesis.- These highly polar byproducts can typically be removed during recrystallization or by column chromatography.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound based on a literature procedure.[1]

Materials:

  • 4-chloro-2-(methylsulfanyl)pyrimidine

  • Hydrazine hydrate (99%)

  • Methanol

  • Ethyl acetate

Procedure:

  • Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) in methanol.

  • With external cooling (e.g., an ice bath), add 99% hydrazine hydrate (0.015 mol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • A precipitate of the product will form. Filter the precipitate.

  • Dry the collected solid.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.

Quantitative Data Summary:

Parameter Value Reference
Starting Material 4-chloro-2-(methylsulfanyl)pyrimidine[1]
Reagent Hydrazine hydrate (99%)[1]
Solvent Methanol[1]
Reaction Time 5 hours[1]
Reaction Temperature Room Temperature[1]
Yield 65%[1]
Melting Point 140 °C (413 K)[1]

Visualizations

Synthetic Pathway and Potential Side Reactions

G cluster_main Main Reaction cluster_side Potential Side Reactions start 4-chloro-2-(methylsulfanyl)pyrimidine reagent + Hydrazine Hydrate (Methanol, RT, 5h) start->reagent side1 Hydrolysis: 4-hydroxy-2-(methylsulfanyl)pyrimidine start->side1 H2O side2 Displacement of -SMe: 4-chloro-2-hydrazinopyrimidine start->side2 Excess Hydrazine / Heat product This compound reagent->product side3 Ring Opening: Degradation Products product->side3 Harsh Conditions side4 From Impurity: Dihydrazino-pyrimidine impurity Dichloro-pyrimidine (Impurity) impurity->side4 + 2x Hydrazine Hydrate

Caption: Main synthetic route and potential side reactions.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield or Impure Product (Analyze by TLC/NMR) check_conditions Verify Reaction Conditions: - Anhydrous? - Temperature? - Reaction Time? start->check_conditions check_reagents Check Reagent Purity: - Starting Material - Hydrazine Hydrate start->check_reagents optimize_workup Optimize Purification: - Recrystallization Solvent - Column Chromatography start->optimize_workup solution_conditions Adjust Conditions: - Use dry solvents - Control temperature - Optimize time check_conditions->solution_conditions solution_reagents Use Pure Reagents check_reagents->solution_reagents solution_purification Refine Purification Method optimize_workup->solution_purification end Pure Product, Good Yield solution_conditions->end Improved Synthesis solution_reagents->end Improved Synthesis solution_purification->end Improved Purity

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 4-Hydrazino-2-(methylsulfanyl)pyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-hydrazino-2-(methylsulfanyl)pyrimidine via recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound is not dissolving in the hot ethyl acetate. What should I do?

A1: If your compound is not dissolving, you can try adding more of the solvent in small increments while maintaining the temperature at the boiling point of the solvent.[1] If it remains insoluble, you may need to select a more suitable solvent or a different solvent system. For pyrimidine derivatives, polar protic solvents are often a good starting point.[1]

Q2: No crystals are forming after cooling the solution. What are the next steps?

A2: If crystals do not form, the solution may not be supersaturated.[2] You can attempt to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The tiny scratches provide a surface for crystal nucleation.[3]

  • Seeding: Add a single, pure crystal of this compound to the solution.[3]

  • Concentration: If the above methods fail, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[1]

Q3: The compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur for several reasons:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a pre-purification step like column chromatography if the crude material is highly impure.[1]

  • Solution is Too Concentrated: The solution may be becoming supersaturated at a temperature above the compound's melting point. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool more slowly.[1]

  • Inappropriate Solvent: The boiling point of the solvent might be too high, or the compound is too soluble even at lower temperatures. Select a solvent with a lower boiling point or one in which the compound is less soluble at room temperature.[1]

Q4: The recrystallization resulted in a very low yield. What are the possible causes?

A4: A low yield can stem from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[3]

  • Premature Crystallization: If the hot solution cools too quickly during a hot filtration step (if performed), the product can crystallize prematurely and be lost. Ensure your filtration apparatus is pre-heated.[1]

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently, including using an ice bath, to maximize crystal formation before filtration.

Q5: The purified crystals are colored. How can I remove the colored impurities?

A5: If the crystals have a noticeable color, it indicates the presence of colored impurities that may have similar solubility properties to your compound. To address this, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on documented synthesis, ethyl acetate is a suitable solvent for the recrystallization of this compound.[4] An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and has low solubility at room temperature or below.[2]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is 413 K (140 °C).[4] A sharp melting point close to this value is a good indicator of purity.

Q3: How can I improve the crystal size and quality?

A3: The rate of cooling directly affects crystal size and purity. Slower cooling generally leads to larger and purer crystals.[5] Allow the hot solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Avoid agitating the solution during the initial stages of crystal formation.[1]

Q4: What are common impurities in the synthesis of this compound?

A4: Common impurities could include unreacted starting materials such as 4-chloro-2-(methylsulfanyl)pyrimidine, byproducts from side reactions, or residual solvents from the synthesis. The recrystallization process is designed to remove these types of impurities.[6][7]

Data Presentation

Table 1: Physical and Recrystallization Data for this compound

ParameterValueReference
Molecular FormulaC₅H₈N₄S[4]
Molecular Weight156.21 g/mol [4]
Melting Point140 °C (413 K)[4]
Recommended Recrystallization SolventEthyl Acetate[4]
Solubility Data Quantitative solubility data in various solvents at different temperatures is not readily available in the searched literature.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethyl Acetate

This protocol is based on the reported synthesis and purification of the target compound.[4]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethyl acetate.

  • Heating: Gently heat the mixture to the boiling point of ethyl acetate (77 °C) with continuous stirring or swirling. Add small portions of hot ethyl acetate until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this period.

  • Complete Crystallization: To maximize the yield, place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G cluster_start Start: Crude this compound cluster_dissolution Step 1: Dissolution cluster_troubleshooting_dissolution Troubleshooting cluster_cooling Step 2: Cooling & Crystallization cluster_troubleshooting_cooling Troubleshooting cluster_filtration Step 3: Isolation cluster_washing_drying Step 4: Washing & Drying cluster_end End: Purified Product start Crude Product dissolve Dissolve in minimal hot ethyl acetate start->dissolve dissolve_issue Issue: Solid not dissolving dissolve->dissolve_issue Problem? cool Cool slowly to room temperature, then in an ice bath dissolve->cool dissolve_solution Solution: Add more hot solvent incrementally dissolve_issue->dissolve_solution Yes dissolve_issue->cool No dissolve_solution->dissolve cool_issue Issue: No crystals form cool->cool_issue Problem? oiling_out Issue: Compound 'oils out' cool->oiling_out Problem? filtrate Collect crystals by vacuum filtration cool->filtrate cool_solution Solutions: - Scratch inner surface of flask - Add a seed crystal - Concentrate solution and re-cool cool_issue->cool_solution Yes cool_issue->oiling_out No cool_solution->cool oiling_solution Solutions: - Reheat and add more solvent - Consider pre-purification oiling_out->oiling_solution Yes oiling_out->filtrate No oiling_solution->dissolve wash_dry Wash with cold ethyl acetate and dry under vacuum filtrate->wash_dry end Pure this compound wash_dry->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

troubleshooting guide for the synthesis of hydrazinopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydrazinopyrimidines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of hydrazinopyrimidines in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired hydrazinopyrimidine product. What are the potential causes and how can I improve the yield?

A1: Low yields in hydrazinopyrimidine synthesis can stem from several factors. A primary cause can be incomplete reaction, which may result from insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reactants. The reactivity of the starting halopyrimidine is crucial; chloro- and fluoropyrimidines are common starting materials for nucleophilic substitution with hydrazine. The reaction conditions, including the choice of solvent and temperature, play a significant role in the reaction's success. For instance, some syntheses proceed at room temperature, while others require refluxing for several hours.[1][2]

To enhance the yield, consider the following:

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned duration, extend the reaction time or cautiously increase the temperature.[2][3]

  • Optimize Reagent Stoichiometry: An excess of hydrazine hydrate (ranging from 2 to 10 equivalents) is often used to drive the reaction to completion.[2][4]

  • Solvent Selection: The choice of solvent can influence the reaction rate. Alcohols like methanol or ethanol are commonly used.[1][5] In some cases, neat (solvent-free) conditions at elevated temperatures can be effective.[2]

  • Starting Material Quality: Ensure the purity of your starting halopyrimidine and hydrazine hydrate, as impurities can interfere with the reaction.[6]

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// Edges Start -> Check_Reaction; Check_Reaction -> Incomplete [label="Starting material\nremains"]; Incomplete -> Optimize_Conditions; Optimize_Conditions -> Increase_Time_Temp; Optimize_Conditions -> Increase_Hydrazine; Optimize_Conditions -> Change_Solvent; Increase_Time_Temp -> Success; Increase_Hydrazine -> Success; Change_Solvent -> Success; Start -> Check_Purity; Check_Purity -> Impure_Reagents [label="Impurities detected"]; Impure_Reagents -> Purify_Reagents; Purify_Reagents -> Success; } DOT Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products and Impurities

Q2: My TLC plate shows multiple spots, indicating the presence of impurities. What are the common side products in hydrazinopyrimidine synthesis, and how can I minimize their formation?

A2: The formation of side products is a common challenge. One potential side reaction is the formation of bis-hydrazinopyrimidine derivatives if the starting material has multiple halogen substituents. The reaction conditions can be tuned to favor monosubstitution. Another common issue is the presence of unreacted starting material.

To minimize side product formation:

  • Control Stoichiometry: Carefully controlling the molar ratio of hydrazine hydrate to the halopyrimidine can help prevent double substitution in di- or tri-halopyrimidines.

  • Temperature Control: Running the reaction at a lower temperature may increase selectivity for the desired product.

  • Purification: Effective purification methods are essential to remove impurities. Common techniques include recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or column chromatography.[2]

// Nodes Start [label="Side Product Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify_Side_Products [label="Identify Potential\nSide Products", fillcolor="#FBBC05", fontcolor="#202124"]; Bis_Hydrazino [label="Bis-Hydrazino\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Unreacted_SM [label="Unreacted Starting\nMaterial", fillcolor="#F1F3F4", fontcolor="#202124"]; Control_Stoichiometry [label="Control Hydrazine\nStoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Reaction_Time [label="Optimize Reaction\nTime/Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; Chromatography [label="Column\nChromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Pure_Product [label="Pure Hydrazinopyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Identify_Side_Products; Identify_Side_Products -> Bis_Hydrazino; Identify_Side_Products -> Unreacted_SM; Bis_Hydrazino -> Control_Stoichiometry; Unreacted_SM -> Optimize_Reaction_Time; Control_Stoichiometry -> Purification; Optimize_Reaction_Time -> Purification; Purification -> Recrystallization; Purification -> Chromatography; Recrystallization -> Pure_Product; Chromatography -> Pure_Product; } DOT Caption: Strategies to mitigate side product formation.

Issue 3: Product Isolation and Purification Difficulties

Q3: I am having trouble isolating and purifying my hydrazinopyrimidine product. What are the recommended procedures?

A3: Isolation and purification are critical steps for obtaining a high-purity product. The workup procedure often involves precipitation of the product followed by filtration.

  • Precipitation: After the reaction is complete, cooling the reaction mixture to room temperature or below can induce precipitation of the product. In some cases, adding water to the reaction mixture is necessary to precipitate the hydrazinopyrimidine.[1][2]

  • Filtration and Washing: The precipitated solid should be collected by filtration and washed with a suitable solvent to remove soluble impurities. Cold water is often used for washing.[1][2]

  • Recrystallization: For further purification, recrystallization is a common and effective method. Ethanol or a mixture of ethanol and water are frequently used as recrystallization solvents.[2][7]

  • Drying: The purified product should be thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for synthesizing hydrazinopyrimidines?

A1: The most common precursors for the synthesis of hydrazinopyrimidines are halopyrimidines, particularly chloropyrimidines.[1][8][9] Other starting materials can include pyrimidinones or methylthiopyrimidines.[10][11]

Q2: What are the general reaction conditions for the synthesis of hydrazinopyrimidines from chloropyrimidines?

A2: The reaction is typically a nucleophilic aromatic substitution where the chloro group is displaced by hydrazine. The reaction is often carried out in a protic solvent like methanol or ethanol.[1][5] Reaction temperatures can range from room temperature to reflux, and reaction times can vary from a few hours to overnight.[1][5][3] An excess of hydrazine hydrate is generally used.[2]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[2][3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: Are there any safety precautions I should take when working with hydrazine?

A4: Yes, hydrazine and its hydrate are toxic and potentially carcinogenic. Anhydrous hydrazine is also explosive.[12] It is crucial to handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

Experimental Protocols & Data

Table 1: Synthesis of 4-Hydrazino-6-chloropyrimidine
ParameterValueReference
Starting Material4,6-dichloropyrimidine[1]
ReagentHydrazine hydrate (80%)[1]
SolventMethanol[1]
TemperatureRoom Temperature[1]
Reaction Time1 hour[1]
Yield~83% (based on 10g product from 12g starting material)[1]

Experimental Protocol: Synthesis of 4-Hydrazino-6-chloropyrimidine [1]

  • Dissolve 12 g of 4,6-dichloropyrimidine in 100 ml of methanol in a suitable reaction flask.

  • With stirring, add 12 ml of 80% hydrazine hydrate dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Collect the resulting precipitate by suction filtration.

  • Wash the precipitate with water.

  • Dry the product to obtain approximately 10 g of 4-hydrazino-6-chloropyrimidine.

Table 2: Synthesis of 2-Hydrazinopyridine (Illustrative for Heterocyclic Hydrazines)
ParameterValueReference
Starting Material2-chloropyridine[3]
ReagentHydrazine hydrate[3]
SolventNeat (hydrazine hydrate as solvent)[3]
Temperature100 °C[3]
Reaction Time48 hours[3]
Yield78%[3]

Experimental Protocol: Synthesis of 2-Hydrazinopyridine [3]

  • To 20 g (0.176 mol) of 2-chloropyridine, add 200 mL of hydrazine hydrate.

  • Stir the reaction mixture at 100 °C for 48 hours.

  • Monitor the reaction progress by TLC (ethyl acetate:methanol = 8:2).

  • After completion, cool the reaction mixture and dilute with 200 mL of water.

  • Extract the aqueous layer with ethyl acetate (5 x 500 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Halopyrimidine\n- Hydrazine Hydrate\n- Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reaction:\n- Stirring\n- Temperature Control", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitoring (TLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Workup:\n- Cooling/Precipitation\n- Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Washing\n- Recrystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; Characterization [label="Characterization:\n- NMR, MS, etc.", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Pure Hydrazinopyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Reaction; Reaction -> Monitoring [label="Periodically"]; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Characterization; Characterization -> End; } DOT Caption: General experimental workflow for hydrazinopyrimidine synthesis.

References

Technical Support Center: Optimizing Pyrazolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrazolopyrimidine synthesis?

A1: Low yields are a frequent challenge and can arise from several factors. The most common issues include impure starting materials, suboptimal reaction conditions (temperature, solvent, and catalyst), and the formation of side products. For instance, in the final cyclization step to form the pyrazolopyrimidine core, incomplete precursor formation is a primary cause of low yields.[1] It is crucial to ensure the high purity of the precursor pyrazole or pyrimidine derivative, as impurities can hinder the cyclization reaction.

Q2: How do reaction temperature and solvent choice impact the synthesis?

A2: Both temperature and solvent are critical parameters. The optimal temperature for cyclization can be very specific; too low, and the reaction may be incomplete, while too high a temperature can lead to the formation of side products.[1] The choice of solvent is equally important. High-boiling point solvents like formamide are often used.[1] It is also vital to use anhydrous solvents, as water can interfere with the reaction.

Q3: Can the use of a catalyst improve my reaction yield?

A3: Yes, catalysts can significantly enhance reaction rates and yields. For microwave-assisted synthesis, solid acid catalysts like phosphotungstic acid have been demonstrated to improve yields and shorten reaction times.[1] However, it is essential to ensure the catalyst's activity is not compromised.

Q4: I am observing unexpected side products. What are the likely causes and how can I minimize them?

A4: The formation of side products is often due to suboptimal reaction conditions or the inherent reactivity of the starting materials. For example, in some syntheses, regioisomers can be formed. The choice of catalyst and solvent can influence regioselectivity. Careful control of the reaction temperature can also minimize the degradation of starting materials or intermediates into tar-like substances.

Q5: Is microwave-assisted synthesis a viable option for improving my results?

A5: Absolutely. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce overall reaction times while maintaining or even improving reaction yields for the synthesis of pyrazolopyrimidine derivatives. For example, a MAOS approach for the synthesis of the TSPO ligand DPA-714 reduced the overall reaction time from over 50 hours to approximately three hours with comparable or superior yields.

Troubleshooting Guides

Issue 1: Low Yield in the Final Cyclization Step

This guide provides a step-by-step approach to troubleshooting low yields during the formation of the pyrazolopyrimidine core.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure end Consult Literature for Alternative Routes check_purity->end If impure, purify and retry optimize_solvent Evaluate Solvent System optimize_temp->optimize_solvent optimize_catalyst Screen Catalysts optimize_solvent->optimize_catalyst check_time Adjust Reaction Time optimize_catalyst->check_time yield_improved Yield Improved? check_time->yield_improved yield_improved->start Yes, but still low yield_improved->end No

Caption: A logical workflow for troubleshooting low reaction yields.

  • Step 1: Verify Purity of Starting Materials: Ensure that the precursor pyrazole or pyrimidine derivatives are of high purity. Impurities can significantly interfere with the cyclization reaction.[1] Consider recrystallization or column chromatography of the precursors.

  • Step 2: Optimize Reaction Temperature: The optimal temperature can be sensitive. Experiment with a temperature gradient to identify the ideal condition that favors product formation over side reactions.

  • Step 3: Evaluate Solvent System: The choice of solvent is critical. High-boiling point, anhydrous solvents are often preferred.[1] Consider screening a variety of anhydrous solvents to find the one that provides the best solubility for your reactants and facilitates the reaction.

  • Step 4: Screen Catalysts: If a catalyst is used, ensure its activity. If no catalyst is used, consider introducing one. For instance, solid acid catalysts can be beneficial in microwave-assisted syntheses.[1]

  • Step 5: Adjust Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and product degradation due to prolonged reaction times can lead to low yields.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazolopyranopyrimidine Synthesis
EntrySolventTemperature (°C)Time (min)Yield (%)
1WaterReflux6060
2EthanolReflux5580
3AcetonitrileReflux9050
4DichloromethaneReflux12040
5TolueneReflux10045
6Solvent-free1004570
7Ethanol:Water (1:1) Reflux 30 94

This table summarizes the effect of different solvents and temperatures on the yield of a pyrazolopyranopyrimidine synthesis.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
MethodReaction TimeYield (%)
Conventional Heating24 hours42-55
Microwave-Assisted8 minutes69-88

This table illustrates the significant reduction in reaction time and improvement in yield when using microwave-assisted synthesis for certain thiazolopyrimidine derivatives.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method allows for the direct introduction of a halogen atom at the 3-position.

  • Step 1: A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.

  • Step 2: The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).

General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidine Core

G aminopyrazole 3-Aminopyrazole cyclization Cyclocondensation aminopyrazole->cyclization dicarbonyl β-Dicarbonyl Compound dicarbonyl->cyclization intermediate Intermediate product Pyrazolo[1,5-a]pyrimidine intermediate->product cyclization->intermediate

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Protocol 2: Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines

This two-step protocol involves the synthesis of a β-enaminone intermediate followed by cyclocondensation.[1]

  • Step 1: Synthesis of β-enaminones: A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically yields the corresponding β-enaminone in high yields (83–97%).[1]

  • Step 2: Cyclocondensation: The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[1]

Comparison of Synthesis Methods

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis a1 Longer Reaction Time a2 Often Lower Yields a1->a2 b1 Shorter Reaction Time b2 Often Higher Yields b1->b2 start Pyrazolopyrimidine Synthesis start->a1 start->b1

Caption: Comparison of conventional vs. microwave-assisted synthesis.

References

how to avoid di-substitution in the hydrazinolysis of chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrazinolysis of chloropyrimidines. Our goal is to help you avoid common pitfalls, particularly the formation of di-substituted byproducts, and to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrazinolysis of di-chloropyrimidines?

The main challenge is controlling the selectivity of the reaction to favor mono-substitution over di-substitution. The reactivity of the second chlorine atom can lead to the formation of undesired dihydrazinylpyrimidine byproducts, which can be difficult to separate from the desired mono-substituted product.

Q2: What are the key factors that influence the regioselectivity (C2 vs. C4 substitution) and the degree of substitution (mono- vs. di-)?

Several factors govern the outcome of the hydrazinolysis of chloropyrimidines:

  • Stoichiometry of Hydrazine: The molar ratio of hydrazine to the chloropyrimidine substrate is a critical parameter.

  • Reaction Temperature: Temperature significantly affects the reaction rate and selectivity.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.

  • Substituents on the Pyrimidine Ring: Electron-donating or electron-withdrawing groups on the pyrimidine ring can direct the substitution to a specific position.[1][2]

Q3: How can I favor mono-substitution?

To favor the formation of the mono-hydrazinylpyrimidine, it is crucial to carefully control the reaction conditions. Generally, using a slight excess of hydrazine and maintaining a low to moderate reaction temperature are key strategies.

Q4: What are the typical byproducts in this reaction?

The most common byproduct is the di-substituted dihydrazinylpyrimidine. Depending on the starting material and reaction conditions, other side reactions such as hydrolysis of the chloro-substituent or ring-opening of the pyrimidine ring can occur, although these are less common under typical hydrazinolysis conditions.

Troubleshooting Guides

Problem 1: Low yield of the desired mono-substituted product and significant formation of the di-substituted byproduct.

This is the most common issue encountered during the hydrazinolysis of dichloropyrimidines.

Troubleshooting Workflow:

Troubleshooting_DiSubstitution start Low yield of mono-substituted product High di-substitution check_stoichiometry Verify Hydrazine Stoichiometry start->check_stoichiometry check_temperature Review Reaction Temperature check_stoichiometry->check_temperature Stoichiometry Correct sub_stoichiometry Action: Use 1.0-1.2 equivalents of hydrazine. Rationale: Limits excess nucleophile available for second substitution. check_stoichiometry->sub_stoichiometry check_addition Evaluate Hydrazine Addition Method check_temperature->check_addition Temperature Optimized sub_temperature Action: Maintain low to moderate temperature (e.g., 0-25°C). Rationale: Reduces the rate of the second substitution. check_temperature->sub_temperature purification Optimize Purification check_addition->purification Addition Method Optimized sub_addition Action: Add hydrazine dropwise or in portions. Rationale: Maintains a low instantaneous concentration of hydrazine. check_addition->sub_addition end_node Improved Yield and Purity purification->end_node sub_purification Action: Use recrystallization or column chromatography. Rationale: Efficiently separates mono- and di-substituted products. purification->sub_purification

Caption: Troubleshooting logic for minimizing di-substitution.

Quantitative Data on Reaction Conditions:

While specific yields can be substrate-dependent, the following table provides general guidelines on how reaction parameters influence the mono- to di-substitution ratio.

ParameterCondition to Favor Mono-substitutionRationaleExpected Outcome
Hydrazine Equivalents 1.0 - 1.2 eq.Minimizes the availability of the nucleophile for the second substitution.Higher ratio of mono- to di-substituted product.
> 2.0 eq.Drives the reaction towards complete substitution.Predominantly di-substituted product.
Temperature 0 - 25 °CThe activation energy for the second substitution is generally higher. Lower temperatures favor the kinetically controlled mono-substitution.Increased selectivity for the mono-substituted product.
> 50 °CProvides sufficient energy to overcome the activation barrier for the second substitution.Increased formation of the di-substituted byproduct.
Solvent Alcohols (e.g., Methanol, Ethanol)Good solubility for both reactants and allows for easy temperature control.Generally good selectivity for mono-substitution under controlled temperature and stoichiometry.
Aprotic Solvents (e.g., THF, Dioxane)Can be used, but may require different temperature profiles.Selectivity is highly dependent on the specific substrate and conditions.
Problem 2: Difficulty in purifying the mono-substituted product.

The separation of the mono- and di-substituted products can be challenging due to their similar polarities.

Purification Strategy Flowchart:

Purification_Workflow start Crude Reaction Mixture recrystallization Recrystallization start->recrystallization column_chromatography Silica Gel Column Chromatography recrystallization->column_chromatography Inseparable or low purity characterization Characterization (NMR, MS) recrystallization->characterization Crystals obtained column_chromatography->characterization pure_product Pure Mono-substituted Product characterization->pure_product

Caption: General workflow for the purification of mono-hydrazinylpyrimidines.

Purification Protocols:

  • Recrystallization: This is often the most effective method for purifying the mono-substituted product on a larger scale.

    • Solvent Selection: A solvent system where the mono-substituted product has good solubility at elevated temperatures and poor solubility at room temperature or below is ideal. Common solvents include ethanol, isopropanol, or mixtures with water. The di-substituted product is often less soluble and may precipitate out first from a hot solution, or remain in the mother liquor depending on the specific compounds.

  • Silica Gel Column Chromatography: For smaller scales or when recrystallization is ineffective, column chromatography can be employed.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. The more polar di-substituted product will typically have a lower Rf value and elute later from the column.[3]

Experimental Protocols

Protocol 1: Selective Mono-hydrazinolysis of 2,4-Dichloropyrimidine

This protocol is a general guideline and may require optimization for specific substituted dichloropyrimidines.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants & Conditions cluster_products Products reactant 2,4-Dichloropyrimidine product 2-Chloro-4-hydrazinylpyrimidine (Major Product) reactant->product SNAr byproduct 4-Chloro-2-hydrazinylpyrimidine (Minor Isomer) reactant->byproduct SNAr reagent Hydrazine Hydrate (1.1 eq.) conditions Methanol, 0-25°C diproduct 2,4-Dihydrazinylpyrimidine (Byproduct) product->diproduct Excess Hydrazine

Caption: Reaction scheme for the mono-hydrazinolysis of 2,4-dichloropyrimidine.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloropyrimidine (1.0 eq.) in methanol. Cool the solution to 0°C in an ice bath.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq.) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Characterization of Potential Byproduct (2,4-Dihydrazinylpyrimidine):

  • Mass Spectrometry (MS): The di-substituted product will have a molecular ion peak corresponding to the addition of two hydrazine groups and the loss of two chlorine atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum will show characteristic signals for the pyrimidine ring protons and the protons of the two hydrazine moieties. The symmetry of the molecule may simplify the spectrum compared to the mono-substituted product. The 13C NMR will also show a distinct set of peaks corresponding to the di-substituted pyrimidine ring.

By following these guidelines and troubleshooting steps, researchers can significantly improve the yield and purity of their desired mono-hydrazinylpyrimidine products. Always consult relevant safety data sheets (SDS) for all chemicals used and perform reactions in a well-ventilated fume hood.

References

stability of 4-hydrazino-2-(methylsulfanyl)pyrimidine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-hydrazino-2-(methylsulfanyl)pyrimidine in various solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for short-term and long-term storage?

A1: For short-term use (hours to a few days), polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used to dissolve pyrimidine derivatives. For long-term storage, it is advisable to store the compound as a solid at low temperatures (-20°C or -80°C) and protected from light and moisture. If a stock solution is necessary, prepare it in anhydrous DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.

Q2: What are the visible signs of degradation of this compound in solution?

A2: Degradation of the compound in solution may be indicated by a change in color (e.g., development of a yellow or brown tint), the formation of a precipitate, or a decrease in the expected biological activity or analytical response. For conclusive evidence of degradation, analytical techniques such as HPLC, LC-MS, or NMR are necessary.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Pyrimidine derivatives can be susceptible to hydrolysis under acidic or basic conditions.[1] The hydrazino group is generally labile in strong acidic conditions, while the pyrimidine ring can be susceptible to cleavage under strong basic conditions.[1] It is recommended to maintain the pH of aqueous solutions near neutral (pH 6.5-7.5) to minimize degradation. Buffering the solution may be necessary for experiments requiring specific pH conditions.

Q4: Is this compound sensitive to light or oxidation?

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment.

    • Assess Stock Solution Integrity: If using an older stock solution, verify its concentration and purity using an appropriate analytical method (e.g., HPLC-UV).

    • Evaluate Solvent Compatibility: Ensure the solvent used to dissolve the compound is compatible with your assay system and does not interfere with the results.

    • Incubation Stability: Determine the stability of the compound under the specific conditions of your biological assay (e.g., temperature, pH, and media components) over the time course of the experiment.

Issue 2: Appearance of unknown peaks in chromatograms (HPLC, LC-MS).

  • Possible Cause: Degradation of the compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared solution to use as a reference.

    • Compare with Aged Samples: Compare the chromatogram of the fresh sample with that of the aged or experimental sample to identify new peaks.

    • Perform Forced Degradation: To tentatively identify potential degradation products, conduct a forced degradation study under stress conditions (acid, base, heat, light, oxidation).[3] This can help in understanding the degradation profile of the compound.

    • Structure Elucidation: If significant degradation is observed, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy may be required to elucidate the structure of the degradation products.

Stability Data Summary

The following table provides hypothetical stability data for this compound in common laboratory solvents under specified conditions. This data is illustrative and based on the general behavior of similar heterocyclic compounds. Researchers should perform their own stability studies for their specific experimental conditions.

SolventTemperatureTimeEstimated % Purity
DMSO25°C24 hours>98%
DMSO25°C7 days~95%
Methanol25°C24 hours~97%
Acetonitrile25°C24 hours>98%
Water (pH 7)25°C24 hours~90%
0.1 N HCl25°C4 hours<80%
0.1 N NaOH25°C4 hours<85%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[2][3]

1. Materials:

  • This compound

  • HPLC-grade solvents: Acetonitrile, Methanol, Water

  • Acids: 0.1 N Hydrochloric acid (HCl)

  • Bases: 0.1 N Sodium hydroxide (NaOH)

  • Oxidizing agent: 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber (e.g., under ICH Q1B conditions).

4. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.

  • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C Solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis Product (e.g., 4-Hydroxy-2-(methylsulfanyl)pyrimidine) parent->hydrolysis Acid/Base Hydrolysis oxidation_prod Oxidation Product (e.g., N-oxide) parent->oxidation_prod Oxidation ring_cleavage Ring Cleavage Products parent->ring_cleavage Harsh Conditions

References

Technical Support Center: Analysis of 4-hydrazino-2-(methylsulfanyl)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying byproducts in reactions involving 4-hydrazino-2-(methylsulfanyl)pyrimidine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common reactions?

A1: this compound is a heterocyclic compound frequently used as a key building block in medicinal chemistry. It is particularly important for synthesizing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are isosteres of purines and known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2][3] The most common reaction involves cyclocondensation with dicarbonyl compounds, aldehydes, or other electrophilic reagents to form these bicyclic structures.[4][5]

Q2: What are the most likely byproducts in reactions involving this compound?

A2: Byproduct formation can complicate purification and reduce yields.[6] Depending on the reaction conditions, common byproducts may include:

  • Oxidation Product: The hydrazino group is susceptible to oxidation, which can lead to the formation of a diimide intermediate or other degradation products.

  • Hydrolysis Product: Reaction with water can cause the hydrolysis of the hydrazino group to a hydroxyl group, forming 4-hydroxy-2-(methylsulfanyl)pyrimidine.

  • Dimerization Products: Self-condensation or reaction with impurities can lead to the formation of various dimeric structures.

  • Incomplete Cyclization: In cyclocondensation reactions, intermediates where the ring has not fully closed may persist.

  • Side Reactions: The reactive nature of the pyrimidine ring and its precursors can lead to various side reactions, such as rearrangements or polymerization, especially under harsh conditions like high heat.[6]

Q3: How can HPLC be used to identify these byproducts?

A3: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for separating and quantifying the components of a reaction mixture.[7][8] By developing a suitable method, you can separate the starting material, the desired product, and various byproducts based on their polarity. Coupling the HPLC system to a mass spectrometer (LC-MS) is highly effective for identifying unknown peaks by providing molecular weight information for each separated component.[8][9] UV detection is also standard, as pyrimidine derivatives typically absorb UV light.[8]

HPLC Method Development and Protocols

A robust HPLC method is crucial for accurate analysis. The separation of pyrimidine derivatives is typically achieved using reversed-phase chromatography.[8][10]

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer (MS) detector.

    • Column: A C18 or C8 silica gel column is typically used.[8] (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent is common. For MS compatibility, use volatile buffers.[10][11]

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile (MeCN)

    • Detection: UV detection at a wavelength where the main components absorb (e.g., 254 nm or 280 nm). For more definitive identification, use a Mass Spectrometer.

Quantitative Data: Example HPLC Parameters

The following table provides a typical set of starting parameters for an analytical HPLC run. These should be optimized for your specific reaction mixture.

ParameterRecommended SettingPurpose
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small organic molecules.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting nonpolar compounds.
Gradient 5% B to 95% B over 20 minEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[8]
Column Temp. 30 °CImproves reproducibility by controlling retention time drift.[12]
Injection Vol. 5 - 10 µLSmall volume to prevent column overloading.
UV Wavelength 254 nmGeneral wavelength for aromatic and heterocyclic compounds.
Illustrative Byproduct Profile

This table shows a hypothetical chromatogram profile for a reaction, illustrating how byproducts can be distinguished from the product and starting material by their retention time (Rt).

PeakRetention Time (Rt)Potential IdentityRationale for Elution Order
13.5 minHydrolysis ProductGenerally more polar, elutes earlier in reversed-phase.
26.8 minStarting Material This compound
311.2 minDesired Product Typically less polar than starting material after cyclization.
415.4 minDimerization ByproductHigher molecular weight and often less polar, elutes later.

HPLC Analysis Workflow

The following diagram illustrates the standard workflow for analyzing a reaction sample by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A 1. Aliquot from Reaction Mixture B 2. Dilute with Mobile Phase A->B C 3. Filter Sample (0.22 µm) B->C D 4. Inject onto HPLC Column C->D E 5. Gradient Elution & Separation D->E F 6. UV / MS Detection E->F G 7. Integrate Peaks (Obtain Area) F->G H 8. Identify Byproducts (Compare to Control) G->H I 9. Quantify Purity & Yield H->I

Caption: Standard workflow from sample preparation to data analysis.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of pyrimidine derivatives.[12][13][14]

Q4: My chromatogram shows unexpected peaks or "ghost" peaks. What is the cause?

A4: Unexpected peaks can arise from several sources:

  • Contaminated Mobile Phase: Impurities in solvents or buffers can appear as peaks, especially in gradient runs. Always use high-purity, HPLC-grade solvents.

  • Carryover: Residual sample from a previous injection. Clean the injector and syringe thoroughly between runs.

  • Air Bubbles: Degas your mobile phase and prime the system properly to avoid bubbles that can cause baseline noise and spurious peaks.[13]

  • Blank Injection: Inject a "blank" (your mobile phase solvent) to determine if the extra peaks are coming from your system or the sample itself.

Q5: Why are my peaks tailing or showing poor shape?

A5: Peak tailing is a common issue that can affect resolution and quantification.

  • Column Overload: Injecting too much sample can cause broad, tailing peaks. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Basic compounds like pyrimidines can interact with residual acidic silanol groups on the silica support of the column. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.

  • Column Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try replacing the guard column or flushing the analytical column.[14]

Q6: My retention times are drifting between runs. How can I fix this?

A6: Inconsistent retention times compromise data reliability.

  • Temperature Fluctuation: Column temperature significantly affects retention time. Use a column oven to maintain a constant temperature.[12][14]

  • Mobile Phase Composition: Inaccurately prepared mobile phases or changes in composition over time (e.g., evaporation of the organic solvent) can cause drift. Prepare fresh mobile phase daily.[12]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.[12]

Troubleshooting Flowchart for Unexpected Peaks

This diagram provides a logical path to diagnose the source of unexpected peaks in your chromatogram.

Troubleshooting_Flowchart start Problem: Unexpected Peaks in Chromatogram q1 Inject a blank (mobile phase solvent). Are peaks still present? start->q1 cause1 Cause: Contaminated Mobile Phase or System q1->cause1 Yes q2 Are the peaks from the blank run or sample run? q1->q2 No sol1 Solution: - Prepare fresh mobile phase. - Use HPLC-grade solvents. - Flush the system. cause1->sol1 cause2 Cause: Sample Carryover from Previous Injection sol2 Solution: - Implement robust needle/injector wash steps between runs. cause2->sol2 q2->cause1 Blank q2->cause2 Sample

Caption: A troubleshooting guide for diagnosing unexpected HPLC peaks.

References

challenges in the scale-up synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the scale-up of this important chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up operations.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of this compound Incomplete reaction of 4-chloro-2-(methylsulfanyl)pyrimidine.- Monitor Reaction Progress: Utilize techniques like TLC or LC-MS to ensure the reaction has gone to completion.[1] - Temperature Control: While the reaction is often performed at room temperature, gentle heating may be required. However, be cautious as elevated temperatures can promote side reactions.[1] - Reagent Purity: Ensure the purity of the starting material, 4-chloro-2-(methylsulfanyl)pyrimidine, as impurities can interfere with the reaction.
Side reactions consuming the starting material or product.- Formation of Azine Byproduct: This can occur if the hydrazine reacts with the product. Using a slight excess of hydrazine hydrate (1.1-1.2 equivalents) can help minimize this.[1] - Formation of Bis-hydrazino pyrimidine: In some cases, substitution at other positions on the pyrimidine ring can occur, especially under harsh conditions. Careful control of stoichiometry and temperature is crucial. - Ring Opening/Rearrangement: Pyrimidine rings can be susceptible to ring-opening or rearrangement to form pyrazoles in the presence of excess hydrazine, particularly at elevated temperatures.[2][3][4][5] It is advisable to maintain a controlled temperature and reaction time.
Product loss during work-up and isolation.- Aqueous Work-up: During the work-up, ensure the pH is controlled to prevent hydrolysis of the product. A neutral or slightly basic wash can be beneficial.[1] - Solvent Selection for Extraction: If extraction is used, select a solvent in which the product has good solubility while minimizing the solubility of impurities. - Crystallization Conditions: Optimize crystallization conditions (solvent, temperature, cooling rate) to maximize product recovery.
Product Purity Issues Presence of unreacted starting material.- Reaction Completion: As mentioned above, ensure the reaction goes to completion. - Purification: Recrystallization is a common method for purifying the final product. Ethyl acetate is a solvent that has been used for recrystallization.
Presence of side products (e.g., azines, bis-hydrazino derivatives).- Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly at a large scale.[1][6] - Recrystallization: Careful selection of the recrystallization solvent can help in selectively precipitating the desired product, leaving impurities in the mother liquor.
Exothermic Reaction and Poor Temperature Control during Scale-up The reaction between chloropyrimidines and hydrazine can be exothermic.[7]- Slow Addition of Reagents: Add the hydrazine hydrate dropwise or in portions to the solution of 4-chloro-2-(methylsulfanyl)pyrimidine.[1] - Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system to dissipate the heat generated. For larger scale reactions, a jacketed reactor is recommended.[8] - Solvent Volume: Using a sufficient volume of solvent can help to absorb the heat of the reaction.
Difficulties in Product Isolation and Filtration at Scale Fine crystalline product leading to slow filtration.- Crystallization Control: Control the cooling rate during crystallization to encourage the formation of larger crystals, which are easier to filter. Seeding the solution with a small amount of pure product can also promote the growth of larger crystals.
Product solubility in the reaction solvent.- Solvent Choice: The choice of solvent is critical. While methanol is used in the initial reaction, the product may precipitate upon formation. If the product remains in solution, an anti-solvent may be required to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with hydrazine hydrate, especially at a larger scale?

A1: Hydrazine hydrate is a hazardous substance that requires careful handling. Key safety concerns include:

  • Toxicity and Corrosiveness: Hydrazine and its derivatives are toxic and can be corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][9]

  • Flammability: While aqueous solutions of hydrazine below 40% are not ignitable, anhydrous hydrazine can be pyrophoric.[1][10] It is important to avoid contact with heat and ignition sources.

  • Thermal Decomposition: Hydrazine can decompose, especially at elevated temperatures and in the presence of catalysts, to yield nitrogen and ammonia.[10][11] This decomposition can be exothermic and lead to a pressure buildup in a closed system. A thermal safety evaluation, such as Differential Scanning Calorimetry (DSC), is recommended before performing the reaction on a large scale.[12]

Q2: How can I monitor the progress of the reaction between 4-chloro-2-(methylsulfanyl)pyrimidine and hydrazine hydrate?

A2: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the reaction's progress.[1] By comparing the reaction mixture to the starting material, you can determine when the 4-chloro-2-(methylsulfanyl)pyrimidine has been fully consumed.

Q3: What is a typical work-up procedure for this reaction at a laboratory scale?

A3: A common lab-scale work-up involves filtering the precipitate that forms during the reaction. The collected solid is then dried and can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Q4: Are there any specific recommendations for the crystallization of this compound at a larger scale?

A4: For large-scale crystallization, it is important to have controlled conditions to ensure consistent product quality and ease of handling. Consider the following:

  • Solvent System: Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Cooling Profile: A slow and controlled cooling rate generally promotes the formation of larger, more uniform crystals, which are easier to filter and wash.

  • Seeding: Introducing seed crystals at the appropriate temperature can help control the crystallization process and prevent the formation of fine particles.

  • Agitation: Proper agitation is necessary to ensure uniform temperature and concentration throughout the crystallizer, but excessive agitation can lead to crystal breakage.

Q5: Can the pyrimidine ring open or rearrange during the reaction with hydrazine?

A5: Yes, pyrimidine rings can undergo ring cleavage and rearrangement to form pyrazoles when treated with hydrazine, especially under forcing conditions such as high temperatures or prolonged reaction times.[2][3][4][5] It is a known transformation for some pyrimidine derivatives. To avoid this, it is crucial to maintain controlled reaction conditions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on a literature procedure.

Materials:

  • 4-chloro-2-(methylsulfanyl)pyrimidine

  • Hydrazine hydrate (99%)

  • Methanol

  • Ethyl acetate (for recrystallization)

Procedure:

  • Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) in methanol in a round-bottom flask.

  • With external cooling (e.g., an ice bath), add 99% hydrazine hydrate (0.015 mol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • A precipitate should form. Collect the solid by filtration.

  • Dry the collected precipitate.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine in Methanol add_hydrazine Add Hydrazine Hydrate (dropwise with cooling) start->add_hydrazine react Stir at Room Temperature (5 hours) add_hydrazine->react filter Filter Precipitate react->filter dry Dry Solid filter->dry recrystallize Recrystallize from Ethyl Acetate dry->recrystallize product Pure 4-hydrazino-2- (methylsulfanyl)pyrimidine recrystallize->product

Caption: Experimental workflow for the laboratory-scale synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Not Complete side_reactions Side Reactions Occurring check_reaction->side_reactions Complete, but impure workup_loss Product Loss During Work-up check_reaction->workup_loss Complete, low isolated yield solution1 Optimize Reaction Time/ Temperature incomplete->solution1 solution2 Control Stoichiometry & Temperature side_reactions->solution2 solution3 Optimize pH, Solvents, & Crystallization workup_loss->solution3

Caption: A logical troubleshooting guide for addressing low yield or purity issues.

References

managing temperature control in the synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine. The information is designed to address common challenges, with a particular focus on the critical role of temperature control in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyrimidine ring with hydrazine. The starting material is usually 4-chloro-2-(methylsulfanyl)pyrimidine, which is reacted with hydrazine hydrate.

Q2: Why is temperature control so critical in this synthesis?

Temperature is a crucial parameter that directly influences the reaction rate, yield, and the formation of byproducts. Insufficient temperature may lead to an incomplete or slow reaction, while excessive heat can cause decomposition of the starting materials, intermediates, or the final product. It can also promote the formation of undesired side products.

Q3: What are the typical reaction temperatures and solvents used?

The reaction is often carried out in a protic solvent like ethanol. The temperature can range from room temperature to reflux. Some procedures call for controlled addition of hydrazine hydrate at a lower temperature to manage the initial exothermic reaction, followed by heating to complete the reaction.

Q4: What are the potential side reactions or impurities I should be aware of?

At elevated temperatures, or with an excess of hydrazine hydrate, there is a risk of further reactions or decomposition of the pyrimidine ring.[1] One potential side product is the formation of bis-hydrazone derivatives. In harsh conditions (excess hydrazine and high temperature), decomposition of the pyrimidine ring has been observed.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction may not be reached, resulting in a very slow or stalled reaction.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Consider extending the reaction time at a moderate temperature.
Insufficient reaction time: The reaction may not have proceeded to completion.Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
Poor quality of reagents: Degradation of hydrazine hydrate or the starting pyrimidine can affect the yield.Use freshly opened or properly stored reagents. The purity of the starting 4-chloro-2-(methylsulfanyl)pyrimidine is crucial.
Formation of Multiple Products (Impure Sample) Reaction temperature is too high: High temperatures can lead to the formation of side products or decomposition.[1]Maintain a consistent and controlled temperature throughout the reaction. If refluxing, ensure a steady rate. Consider running the reaction at a lower temperature for a longer duration.
Exothermic reaction not controlled: The initial addition of hydrazine hydrate can be highly exothermic, leading to localized overheating and side reactions.[2]Add the hydrazine hydrate dropwise to the solution of the pyrimidine derivative, preferably in an ice bath to dissipate the heat generated.[2]
Reaction is "Violent" or Uncontrolled Rapid addition of hydrazine hydrate: As the reaction is exothermic, adding the hydrazine hydrate too quickly can cause a dangerous and uncontrolled increase in temperature and pressure.[2]Add hydrazine hydrate slowly and in a controlled manner, with efficient stirring and cooling.[2]
Incomplete Reaction (Starting Material Remains) Inadequate mixing: Poor stirring can lead to localized concentrations of reactants and incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction.
Stoichiometry of reactants: An insufficient amount of hydrazine hydrate will result in unreacted starting material.Use a slight excess of hydrazine hydrate to ensure the complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions.

Quantitative Data Summary

The following table summarizes various reported reaction conditions for the synthesis of hydrazino-pyrimidines, highlighting the impact of temperature.

Starting MaterialReagentSolventTemperature (°C)TimeYieldReference
4-chloro-6-methyl-2-(methylthio)pyrimidineHydrazine hydrateEthanolReflux3 hNot specified[3]
2-methoxy-4-chloro-5-fluoropyrimidineHydrazine hydrateToluene~2512 h93%[2]
2-(3-amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamideHydrazineEthanol/Acetic AcidRoom Temp or Thermal Heating4-6 h68-72%[4]
2-(3-amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamideHydrazineNot specified (Microwave)9040 min42%[4]
4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl) pyrimidineHydrazine hydrateEthanolRefluxNot specifiedNot specified[5]
Intermediate 12Hydrazine monohydrateEthanol254 hNot specified[6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for this type of reaction.

Materials:

  • 4-chloro-2-(methylsulfanyl)pyrimidine

  • Hydrazine hydrate (85% or as specified)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactant Addition: Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine in ethanol in the round-bottom flask.

  • Controlling Exotherm: Cool the flask in an ice bath. Slowly add hydrazine hydrate dropwise to the stirred solution. Monitor the temperature to ensure it does not rise uncontrollably.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78°C).

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when the starting material spot is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Visualizations

Temperature_Control_Workflow cluster_start Reaction Setup cluster_addition Hydrazine Addition (Exothermic Step) cluster_heating Reaction Heating cluster_outcome Reaction Outcome start Start: Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine in Ethanol addition Slow, dropwise addition of Hydrazine Hydrate start->addition cooling Maintain low temperature (e.g., Ice Bath) addition->cooling to control exotherm low_temp Low Temperature (e.g., Room Temp) cooling->low_temp moderate_temp Moderate Temperature (e.g., 50-60°C) cooling->moderate_temp high_temp High Temperature (e.g., Reflux) cooling->high_temp incomplete Incomplete Reaction / Low Yield low_temp->incomplete desired Desired Product: This compound moderate_temp->desired side_products Side Products / Decomposition high_temp->side_products

Caption: Logical workflow for temperature control in the synthesis of this compound.

References

Validation & Comparative

Navigating the Spectroscopic Landscape of Pyrimidine Derivatives: A Comparative NMR Analysis of 4-hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in this endeavor, providing detailed insights into the molecular architecture of chemical entities. This guide presents a comparative analysis of the 1H and 13C NMR spectra of 4-hydrazino-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available experimental NMR data for this specific molecule, this guide utilizes predicted NMR values as a primary reference, juxtaposed with experimental data from structurally analogous compounds to provide a robust analytical framework.

The core structure, this compound, features a pyrimidine ring substituted with a hydrazino group at the C4 position and a methylsulfanyl group at the C2 position. The interplay of these functional groups significantly influences the electron distribution within the pyrimidine ring, resulting in a unique NMR fingerprint.

Predicted and Comparative NMR Data

To facilitate a clear comparison, the predicted 1H and 13C NMR chemical shifts for this compound are presented alongside experimental data for two related pyrimidine derivatives: 4-chloro-2-(methylsulfanyl)pyrimidine and 2-hydrazino-4-methyl-6-methylthiopyrimidine. The substitution of the hydrazino group with a chloro-group or the addition of a methyl group provides valuable context for understanding the electronic effects of the hydrazino and methylsulfanyl moieties on the pyrimidine core.

Table 1: Comparative 1H NMR Chemical Shift Data (ppm)

ProtonPredicted this compoundExperimental 4-chloro-2-(methylsulfanyl)pyrimidineExperimental 2-hydrazino-4-methyl-6-methylthiopyrimidine
H5 ~6.3 - 6.5~7.3~6.1
H6 ~7.9 - 8.1~8.5-
-NH- ~8.0 - 8.5 (broad)-~7.8 (broad)
-NH2 ~4.5 - 5.0 (broad)-~4.2 (broad)
-SCH3 ~2.4 - 2.6~2.6~2.4
-CH3 (ring) --~2.2

Table 2: Comparative 13C NMR Chemical Shift Data (ppm)

CarbonPredicted this compoundExperimental 4-chloro-2-(methylsulfanyl)pyrimidineExperimental 2-hydrazino-4-methyl-6-methylthiopyrimidine
C2 ~168 - 172~170~170
C4 ~163 - 167~162~165
C5 ~105 - 109~122~100
C6 ~158 - 162~159~168
-SCH3 ~13 - 15~14~14
-CH3 (ring) --~24

Note: Predicted values are generated using standard NMR prediction software. Experimental values are sourced from publicly available chemical databases and may vary depending on solvent and experimental conditions.

Experimental Protocol for NMR Analysis

For researchers seeking to acquire experimental NMR data for this compound or similar compounds, the following protocol outlines a standard procedure for 1H and 13C NMR spectroscopy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.
  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts. DMSO-d6 is often a good choice for polar compounds containing exchangeable protons.
  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. NMR Instrument Setup:

  • The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Tune and match the probe for the respective nucleus (1H or 13C).
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. 1H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Acquisition Time (AQ): Typically 2-4 seconds.
  • Relaxation Delay (D1): 1-5 seconds.
  • Number of Scans (NS): 8-16 scans, depending on the sample concentration.
  • Spectral Width (SW): A range of approximately 12-16 ppm is usually sufficient for organic molecules.

4. 13C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds.
  • Number of Scans (NS): This will be significantly higher than for 1H NMR, typically ranging from 128 to 1024 scans or more, depending on the sample concentration and the desired signal-to-noise ratio.
  • Spectral Width (SW): A range of approximately 200-220 ppm is standard.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference.
  • Integrate the signals in the 1H NMR spectrum.

Structural-Spectroscopic Correlation

The relationship between the chemical structure of this compound and its key NMR spectroscopic features can be visualized as follows:

G cluster_structure Chemical Structure cluster_nmr NMR Spectroscopy cluster_features Key Spectroscopic Features Structure This compound C5H8N4S C5H8N4S 1H_NMR 1H NMR Structure->1H_NMR Proton Environment 13C_NMR 13C NMR Structure->13C_NMR Carbon Skeleton Pyrimidine_Protons Pyrimidine Ring Protons (H5, H6) 1H_NMR->Pyrimidine_Protons Chemical Shifts & Coupling Constants Substituent_Protons Substituent Protons (-NH, -NH2, -SCH3) 1H_NMR->Substituent_Protons Exchangeable Protons & Singlets Pyrimidine_Carbons Pyrimidine Ring Carbons (C2, C4, C5, C6) 13C_NMR->Pyrimidine_Carbons Chemical Shifts Substituent_Carbons Substituent Carbons (-SCH3) 13C_NMR->Substituent_Carbons Characteristic Shift

Caption: Correlation between the structure of this compound and its NMR features.

This guide provides a foundational understanding of the expected 1H and 13C NMR characteristics of this compound. By comparing predicted data with experimental values of related compounds, researchers can gain valuable insights for the identification and characterization of this and other novel pyrimidine derivatives. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for unambiguous structure elucidation in the field of drug discovery and development.

Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 4-Hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of 4-hydrazino-2-(methylsulfanyl)pyrimidine against structurally similar heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established fragmentation principles of pyrimidine derivatives to propose a likely fragmentation pathway.[1][2] This information is valuable for researchers in medicinal chemistry and drug development for the structural elucidation of novel pyrimidine-based compounds.

Introduction to Pyrimidine Fragmentation

Mass spectrometry is a cornerstone analytical technique for determining the structure of organic molecules.[3] In electron ionization (EI) mass spectrometry, a molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•) which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions.[4][5] The fragmentation of pyrimidine derivatives is often characterized by the initial loss of substituents followed by the cleavage of the pyrimidine ring itself.[1][2] The stability of the pyrimidine ring can influence the fragmentation cascade, often remaining intact in initial fragmentation steps.[2]

Predicted Fragmentation of this compound

The structure of this compound contains two key functional groups that are expected to direct its fragmentation: the hydrazino group (-NHNH2) and the methylsulfanyl group (-SCH3). The molecular ion (M+•) is predicted to appear at an m/z of 170.

The proposed primary fragmentation pathways are:

  • Loss of the Hydrazino Group: A common fragmentation pathway for hydrazino-substituted heterocycles is the cleavage of the N-N bond. This can lead to the loss of a hydrazinyl radical (•NHNH2, 31 u) or diazene (N2H2, 30 u), resulting in significant fragment ions.

  • Fragmentation of the Methylsulfanyl Group: The -SCH3 group can fragment through the loss of a methyl radical (•CH3, 15 u) or a thiomethyl radical (•SCH3, 47 u). Cleavage of the C-S bond is a common fragmentation route for thioethers.

  • Ring Cleavage: Subsequent fragmentation is likely to involve the breakdown of the pyrimidine ring, leading to the formation of smaller nitrogen- and sulfur-containing fragments.

Comparative Analysis with Alternative Compounds

To provide a comparative context, the predicted fragmentation pattern of this compound is compared with two structurally related compounds: 4-hydrazino-6-methyl-2-(methylsulfanyl)pyrimidine and 2-amino-4-hydrazino-6-hydroxypyrimidine.

  • 4-Hydrazino-6-methyl-2-(methylsulfanyl)pyrimidine: The presence of an additional methyl group is expected to influence the fragmentation pattern, potentially leading to the loss of a methyl radical from the ring or undergoing rearrangements involving this group.

  • 2-Amino-4-hydrazino-6-hydroxypyrimidine: The replacement of the methylsulfanyl group with a hydroxyl group and the addition of an amino group will significantly alter the fragmentation. The hydroxyl group may lead to the loss of water (H2O, 18 u), and the amino group can undergo its own characteristic fragmentations.

The following table summarizes the predicted major fragment ions for these three compounds.

m/z Proposed Fragment This compound 4-Hydrazino-6-methyl-2-(methylsulfanyl)pyrimidine 2-Amino-4-hydrazino-6-hydroxypyrimidine
M+• Molecular Ion170184142
M-15 [M - CH3]+155169-
M-31 [M - NHNH2]+139153111
M-47 [M - SCH3]+123137-
M-18 [M - H2O]+--124

Experimental Protocols

A standard protocol for analyzing small molecules like this compound by mass spectrometry is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.[6][7]

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).[4][8]

Sample Preparation:

  • Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • For LC-MS, further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • For GC-MS, ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.

Electron Ionization (EI) Parameters:

  • Ion Source Temperature: 200-250 °C

  • Electron Energy: 70 eV[4]

  • Mass Range: m/z 40-500

  • Scan Speed: 1000 amu/s

Electrospray Ionization (ESI) Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4.5 kV

  • Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)[2]

  • Desolvation Temperature: 250-400 °C[2]

  • Nebulizer Gas Flow: Dependent on instrument geometry

  • Mass Range: m/z 50-500

Data Acquisition and Analysis:

  • Acquire the mass spectrum of the compound.

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

  • Propose fragmentation pathways consistent with the observed spectrum.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M C5H8N4S+ (m/z 170) Molecular Ion F1 C4H5N4S+ (m/z 155) M->F1 - •CH3 F2 C5H7N2S+ (m/z 139) M->F2 - •NHNH2 F4 C4H5N4+ (m/z 123) M->F4 - •SCH3 F3 C4H4N2S+ (m/z 112) F2->F3 - HCN

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystal Structures of 4-Hydrazino-2-(methylsulfanyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structures of 4-hydrazino-2-(methylsulfanyl)pyrimidine and its derivatives, offering insights into their solid-state conformations and intermolecular interactions. The data presented herein is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] The introduction of hydrazino and methylsulfanyl groups at the 4 and 2 positions, respectively, of the pyrimidine ring gives rise to a class of compounds with significant therapeutic potential. X-ray crystallography provides definitive evidence of their molecular geometry, which is essential for understanding their interaction with biological targets.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for this compound and a related derivative, 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. These compounds, while sharing the hydrazinopyrimidine core, exhibit distinct crystal packing and hydrogen bonding networks.

Table 1: Crystal Data and Structure Refinement for this compound and a Related Derivative.

ParameterThis compound[2]4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine[3]
Chemical Formula C₅H₈N₄SC₆H₈N₆
Formula Weight 156.21164.18
Crystal System OrthorhombicOrthorhombic
Space Group PbcaNot Specified
a (Å) 12.7906 (2)14.086 (4)
b (Å) 7.7731 (1)3.8756 (12)
c (Å) 14.4354 (3)27.271 (8)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 1435.21 (4)1488.8 (8)
Z 88
Temperature (K) 100.0 (1)223
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα
Reflections Collected Not Specified8939
Independent Reflections Not Specified1715
R_int Not Specified0.051

Table 2: Selected Bond Lengths and Torsion Angles.

Feature4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine (Molecule 1)[3]4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine (Molecule 2)[3]
C5—N5 Bond Length (Å) 1.348 (6)-
C11—N11 Bond Length (Å) -1.332 (5)
C2—C5—N5—N6 Torsion Angle (°) 4.1 (7)-
C8—C11—N11—N12 Torsion Angle (°) -4.0 (7)

In the crystal structure of this compound, molecules form centrosymmetric dimers linked by N—H⋯N hydrogen bonds.[2] These dimers are further connected into a two-dimensional array through additional N—H⋯N interactions, creating wavelike supramolecular chains.[2] The molecule is noted to be essentially planar.[2]

For 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, the asymmetric unit contains two nearly identical molecules that form an N—H⋯N hydrogen-bond-linked dimer.[3] These dimers are organized into chains via intermolecular N—H⋯N hydrogen bonds.[3] The hydrazino groups are observed to be turned towards the pyrazole rings.[3]

Experimental Protocols

The determination of the X-ray crystal structure of this compound derivatives follows a standardized workflow.

Synthesis and Crystallization

The synthesis of this compound can be achieved by reacting 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate in methanol.[2] The resulting precipitate is then filtered, dried, and recrystallized from a suitable solvent, such as ethyl acetate, to obtain single crystals suitable for X-ray diffraction.[2]

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is subjected to a beam of X-rays, and the diffraction pattern is recorded using a detector, such as a CCD diffractometer.[3] Data is typically collected at a low temperature (e.g., 100 K or 223 K) to minimize thermal vibrations.[2][3]

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. An absorption correction is applied to account for the absorption of X-rays by the crystal.[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to obtain the final atomic coordinates and displacement parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing & Absorption Correction Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: General workflow for small molecule X-ray crystallography.

Alternative Structures for Comparison

For a broader understanding of the structural landscape, it is beneficial to compare the target compounds with other pyrimidine derivatives. For instance, the crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine reveals a different substitution pattern at the 4-position, leading to distinct packing arrangements influenced by C—H⋯N hydrogen bonds and π–π stacking interactions.[4] The synthesis of various other pyrimidine and fused pyrimidine derivatives has been reported, many of which have been characterized by spectroscopic methods and, in some cases, by X-ray crystallography, offering a rich dataset for comparative structural analysis.[5]

By systematically comparing the crystallographic data of this compound derivatives with related structures, researchers can gain valuable insights into the conformational preferences and non-covalent interactions that govern their solid-state assembly. This knowledge is instrumental in the design of new molecules with tailored properties for various therapeutic applications.

References

A Comparative Analysis of the Reactivity of 4-Hydrazino-2-(methylsulfanyl)pyrimidine and Other Common Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 4-hydrazino-2-(methylsulfanyl)pyrimidine against other widely used hydrazines, namely hydrazine hydrate and phenylhydrazine. This analysis is crucial for chemists and pharmacologists designing synthetic routes and developing novel heterocyclic compounds, as the choice of hydrazine can significantly impact reaction outcomes, yields, and timelines. The nucleophilicity of the hydrazine moiety is a key determinant of its reactivity, and this is influenced by the electronic nature of its substituents.

Qualitative Reactivity Comparison

The reactivity of a hydrazine in nucleophilic reactions, such as condensation with carbonyl compounds or cyclization to form heterocyclic rings, is largely governed by the electron density on the terminal nitrogen atom of the hydrazino group.

  • Hydrazine hydrate (H₂N-NH₂·H₂O) is the simplest hydrazine and serves as a baseline for reactivity. It is a strong nucleophile due to the presence of two lone pairs of electrons on adjacent nitrogen atoms, with minimal steric hindrance. However, its high basicity can sometimes lead to side reactions.

  • **Phenylhydrazine (C₆H₅-NH-NH₂) ** features a phenyl group attached to one of the nitrogen atoms. The phenyl ring is an electron-withdrawing group through resonance, which delocalizes the lone pair of the adjacent nitrogen atom, thereby reducing the nucleophilicity of the terminal amino group compared to hydrazine hydrate. This moderation of reactivity can be advantageous in preventing side reactions and allowing for more controlled transformations.

  • This compound possesses a pyrimidine ring substituted with a methylsulfanyl group. The pyrimidine ring is an electron-deficient aromatic system, which acts as an electron-withdrawing group. This electronic effect is expected to decrease the nucleophilicity of the attached hydrazino group, making it less reactive than hydrazine hydrate. The methylsulfanyl (-SMe) group at the 2-position is generally considered to be a weak electron-donating group through resonance but can also exhibit inductive electron-withdrawing effects. The overall electronic impact on the hydrazino group at the 4-position will be a balance of these effects, but the electron-deficient nature of the pyrimidine ring is likely to be the dominant factor, suggesting a reactivity that may be comparable to or slightly less than that of phenylhydrazine.

Quantitative Reactivity Data

Direct quantitative comparisons of the reactivity of these three hydrazines under identical conditions are scarce in the published literature. However, by compiling data from various sources, we can infer a general trend in their reactivity in common synthetic transformations. The following tables summarize representative reaction conditions and yields for the formation of hydrazones and pyrazoles.

Table 1: Comparison of Hydrazone Formation Reactions

HydrazineCarbonyl CompoundSolventCatalyst/ConditionsReaction TimeYield (%)Reference
This compound Substituted AldehydesDichloromethaneIodobenzene diacetateNot SpecifiedModerate to High[1]
Hydrazine Hydrate BenzaldehydeEthanolAcetic acid (catalytic)1 hour>95[2]
Phenylhydrazine BenzaldehydeEthanolAcetic acid (catalytic)30 minutes>95[2]

Table 2: Comparison of Pyrazole Synthesis Reactions

Hydrazine1,3-Dicarbonyl CompoundSolventConditionsReaction TimeYield (%)Reference
This compound ChalconesEthanolNaOH, reflux72 hoursNot Specified[3]
Hydrazine Hydrate AcetylacetoneEthanolReflux4 hours~95[4][5]
Phenylhydrazine Ethyl acetoacetateEthanolRefluxNot Specified95[4]

Note: The reaction conditions in the tables are not identical and are provided for illustrative purposes to indicate the general reactivity and yield expectations for each hydrazine.

Experimental Protocols

To facilitate a direct and quantitative comparison of reactivity, a standardized experimental protocol is essential. Below are detailed methodologies for two key reactions.

Experimental Protocol 1: Comparative Hydrazone Formation

This protocol describes a method to compare the rate of hydrazone formation from this compound, hydrazine hydrate, and phenylhydrazine with a model aldehyde, such as 4-nitrobenzaldehyde, which allows for easy monitoring by techniques like UV-Vis spectroscopy or NMR.

Materials:

  • This compound

  • Hydrazine hydrate

  • Phenylhydrazine

  • 4-Nitrobenzaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

  • Spectrophotometer or NMR spectrometer

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M solutions of this compound, hydrazine hydrate, and phenylhydrazine in absolute ethanol.

    • Prepare a 0.1 M solution of 4-nitrobenzaldehyde in absolute ethanol.

    • Prepare a 0.1 M solution of glacial acetic acid in absolute ethanol.

  • Reaction Setup:

    • In three separate reaction vessels (e.g., quartz cuvettes for UV-Vis or NMR tubes), add 1.0 mL of the 4-nitrobenzaldehyde solution.

    • To each vessel, add 0.1 mL of the glacial acetic acid solution.

    • Initiate the reaction by adding 1.0 mL of one of the hydrazine solutions to each respective vessel.

  • Data Acquisition:

    • Immediately after adding the hydrazine, start monitoring the reaction progress.

    • For UV-Vis: Monitor the increase in absorbance at the λmax of the resulting hydrazone over time.

    • For NMR: Monitor the disappearance of the aldehyde proton signal and the appearance of the hydrazone C-H proton signal over time.

    • Record data at regular intervals until the reaction reaches completion or equilibrium.

  • Data Analysis:

    • Plot the concentration of the hydrazone formed (or aldehyde consumed) versus time for each of the three hydrazines.

    • Determine the initial reaction rates and rate constants to quantitatively compare their reactivity.

Experimental Protocol 2: Comparative Pyrazole Synthesis

This protocol outlines a method for comparing the efficiency of pyrazole synthesis using the three hydrazines with a common 1,3-dicarbonyl compound, acetylacetone.

Materials:

  • This compound

  • Hydrazine hydrate

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux and work-up

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • In three separate round-bottom flasks equipped with reflux condensers, dissolve 10 mmol of acetylacetone in 50 mL of absolute ethanol.

    • To each flask, add 10 mmol of the respective hydrazine (this compound, hydrazine hydrate, or phenylhydrazine).

    • Add a catalytic amount (e.g., 5 drops) of glacial acetic acid to each flask.

  • Reaction and Monitoring:

    • Heat the reaction mixtures to reflux.

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixtures to room temperature.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

    • Dry the purified product and determine the yield.

  • Comparison:

    • Compare the reaction times and isolated yields for the three different hydrazines to assess their relative reactivity in this cyclocondensation reaction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for hydrazone formation and a typical experimental workflow for comparing hydrazine reactivity.

Hydrazone_Formation Carbonyl_Compound Aldehyde or Ketone (R-C(=O)-R') Protonation Protonation of Carbonyl Oxygen Carbonyl_Compound->Protonation Hydrazine Hydrazine Derivative (R''-NH-NH₂) Nucleophilic_Attack Nucleophilic Attack by Hydrazine Hydrazine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Electrophilic Carbon Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Dehydration Dehydration (-H₂O) Proton_Transfer->Dehydration Hydrazone Hydrazone (R-C(=N-NH-R'')-R') Dehydration->Hydrazone Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction HMP 4-Hydrazino-2- (methylsulfanyl)pyrimidine Reaction_HMP Reaction 1 HMP->Reaction_HMP HH Hydrazine Hydrate Reaction_HH Reaction 2 HH->Reaction_HH PH Phenylhydrazine Reaction_PH Reaction 3 PH->Reaction_PH Carbonyl Carbonyl Compound (e.g., Aldehyde) Carbonyl->Reaction_HMP Carbonyl->Reaction_HH Carbonyl->Reaction_PH Monitoring Reaction Monitoring (TLC, NMR, UV-Vis) Reaction_HMP->Monitoring Reaction_HH->Monitoring Reaction_PH->Monitoring Analysis Data Analysis (Yields, Reaction Times, Kinetics) Monitoring->Analysis Comparison Reactivity Comparison Analysis->Comparison

References

alternative reagents to 4-hydrazino-2-(methylsulfanyl)pyrimidine for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole scaffolds is a cornerstone of medicinal chemistry and drug development, owing to their prevalence in a wide array of pharmacologically active compounds. While 4-hydrazino-2-(methylsulfanyl)pyrimidine serves as a useful building block, the exploration of alternative reagents is crucial for expanding chemical diversity, improving reaction efficiency, and adhering to the principles of green chemistry. This guide provides an objective comparison of prominent alternative methods to pyrazole synthesis, supported by experimental data and detailed protocols.

The classical Knorr synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, remains a versatile and widely used method.[1][2] However, concerns over the handling of hydrazine hydrates and the desire for novel substitution patterns have driven the development of new synthetic strategies. This guide will focus on two distinct and innovative alternatives: the use of semicarbazide hydrochloride as a safer hydrazine surrogate and the skeletal editing of pyrimidines to directly form the pyrazole core.

Comparison of Synthetic Methodologies

The selection of a synthetic route to a desired pyrazole depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and safety considerations. The following table summarizes the key characteristics of the standard Knorr synthesis (as a baseline), the use of semicarbazide hydrochloride, and the skeletal editing of pyrimidines.

FeatureKnorr Synthesis (e.g., with Phenylhydrazine)Semicarbazide HydrochlorideSkeletal Editing of Pyrimidines
Reagent Type Hydrazine derivativeHydrazine surrogatePyrimidine precursor
Typical Substrate 1,3-Dicarbonyl compounds, Chalcones1,3-Dicarbonyl compounds, DiketoestersSubstituted pyrimidines
Product N-substituted or N-unsubstituted pyrazolesN-unsubstituted pyrazolesN-substituted or N-unsubstituted pyrazoles
Key Advantages High yields, wide substrate scope, well-established"On water" synthesis, safer reagent, good yieldsAccess to unique substitution patterns, late-stage functionalization potential
Limitations Potential for regioisomeric mixtures, use of hydrazinePrimarily for N-unsubstituted pyrazolesRequires pyrimidine starting material, multi-step in some cases
Reaction Conditions Reflux in ethanol or other organic solvents"On water", often mild conditionsRoom temperature to moderate heating, requires an activator
Reported Yields Generally high (often >80%)[1]Excellent (often >90%)[3]Good to excellent (up to 90%)[4][5]

Experimental Protocols

Pyrazole Synthesis using Semicarbazide Hydrochloride (Alternative to Hydrazine)

This protocol, adapted from Marković and Joksović, describes a green and efficient method for the synthesis of N-unsubstituted pyrazoles.[3]

Materials:

  • 4-Aryl-2,4-diketoester or 1,3-diketone (1.0 mmol)

  • Semicarbazide hydrochloride (1.5 mmol)

  • Water (5-10 mL)

Procedure:

  • A mixture of the 1,3-dicarbonyl compound (1.0 mmol) and semicarbazide hydrochloride (1.5 mmol) is suspended in water (5-10 mL) in a round-bottom flask.

  • The reaction mixture is stirred vigorously at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification is typically not required due to the high purity of the precipitated product.

Representative Yield Data:

1,3-Dicarbonyl CompoundProductYield (%)
Ethyl 2,4-dioxo-4-phenylbutanoateEthyl 5-phenyl-1H-pyrazole-3-carboxylate95
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoateEthyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate96
1-Phenylbutane-1,3-dione3-Methyl-5-phenyl-1H-pyrazole85
Pyrazole Synthesis via Skeletal Editing of Pyrimidines

This innovative method, developed by Sarpong and coworkers, allows for the conversion of readily available pyrimidines into functionalized pyrazoles.[4][6]

Materials:

  • Substituted pyrimidine (0.10 mmol)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (0.10 mmol)

  • Anhydrous 1,4-dioxane (0.5 mL)

  • Anhydrous hydrazine (0.30 mmol)

  • Nitrogen atmosphere

Procedure:

  • To an oven-dried 1-dram vial under a nitrogen atmosphere, add the pyrimidine substrate (0.10 mmol, 1.0 equiv).

  • Add anhydrous 1,4-dioxane (0.5 mL) followed by trifluoromethanesulfonic anhydride (0.10 mmol, 1.0 equiv) at 23 °C.

  • Stir the resulting mixture under nitrogen at 23 °C for 15 minutes.

  • Add anhydrous hydrazine (0.30 mmol, 3.0 equiv) at 23 °C.

  • Seal the vial with a PTFE-lined cap and warm the reaction mixture to 35 °C.

  • Stir the mixture at 35 °C overnight under a nitrogen atmosphere.

  • After cooling to 23 °C, dilute the reaction mixture with ethyl acetate (10 mL).

  • Pass the mixture through a short plug of silica gel and concentrate in vacuo.

  • Purify the crude residue by preparative thin-layer chromatography to obtain the desired pyrazole product.

Representative Yield Data:

Pyrimidine SubstrateHydrazineProductYield (%)
4-PhenylpyrimidineHydrazine5-Phenyl-1H-pyrazole90
4-(4-Methoxyphenyl)pyrimidineHydrazine5-(4-Methoxyphenyl)-1H-pyrazole85
4-PhenylpyrimidinePhenylhydrazine1,5-Diphenyl-1H-pyrazole50

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows of the discussed pyrazole synthesis methods.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Hydrazine Derivative (e.g., this compound) Condensation Condensation/ Cyclization Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazole Pyrazole Condensation->Pyrazole Semicarbazide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Semicarbazide Semicarbazide HCl Cyclization Cyclization ('On Water') Semicarbazide->Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Cyclization Pyrazole N-Unsubstituted Pyrazole Cyclization->Pyrazole Skeletal_Editing_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Pyrimidine Substituted Pyrimidine Activation Activation Pyrimidine->Activation Activator Triflic Anhydride Activator->Activation Hydrazine Hydrazine Derivative Remodeling Skeletal Remodeling Hydrazine->Remodeling Activation->Remodeling Pyrazole Pyrazole Remodeling->Pyrazole

References

A Comparative Guide to the Biological Activity of Methylsulfanylpyrimidine Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of methylsulfanylpyrimidine derivatives against their non-methylsulfanyl analogues. The inclusion of a methylsulfanyl (-SCH₃) group can significantly influence the pharmacological profile of a pyrimidine core, impacting its anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data from relevant studies, details experimental protocols for crucial assays, and visualizes pertinent biological pathways and workflows to facilitate further research and drug development.

Comparative Analysis of Biological Activities

The introduction of a methylsulfanyl group to a pyrimidine scaffold can modulate its biological activity through various mechanisms, including altered lipophilicity, electronic properties, and binding interactions with target macromolecules. Below is a summary of comparative data across major therapeutic areas.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is a significant area of research. The methylsulfanyl group can enhance the cytotoxic effects of these compounds against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

Compound/Derivative Cancer Cell Line Methylsulfanyl Derivative (IC₅₀) Non-Methylsulfanyl Analogue (IC₅₀) Reference Compound (IC₅₀)
Thiazolo[4,5-d]pyrimidine Series
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione Renal Cancer (UO-31) MIG_MID log GI₅₀ -5.66 Not explicitly compared in the same study Doxorubicin: Not specified in this context
Note: While a direct comparison is not provided in the search results, the trifluoromethyl derivative containing a thione group (which can be related to methylsulfanyl derivatives) showed significant activity.[3]
General Pyrimidine Derivatives
Indazol-pyrimidine 4f MCF-7 (Breast Cancer) Not Specified 1.629 Not Specified
Aminopyrimidine 2a Glioblastoma, TNBC, Oral Squamous, Colon Cancer Not Specified 4 - 8 Not Specified

| Thiazolo[4,5-d]pyrimidine 3d | PC3 (Prostate Cancer) | Not Specified | 17 | Not Specified |

Data synthesized from multiple sources; direct comparative values under identical experimental conditions were not available in the provided search results. A comprehensive study directly comparing the anticancer activity of methylsulfanylpyrimidine derivatives and their non-methylsulfanyl analogues with clear, tabulated quantitative data remains to be identified.

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives can be influenced by the presence and position of the methylsulfanyl group. This substitution can affect the compound's ability to penetrate microbial cell walls and interact with essential enzymes.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound/Derivative Bacterial/Fungal Strain Methylsulfanyl Derivative (MIC) Non-Methylsulfanyl Analogue (MIC) Reference Compound (MIC)
2-Methylsulfanyl-[1][4][5]triazolo[1,5-a]quinazoline Series
Compound 6 S. aureus ATCC 29213 6.25 Not explicitly compared Ciprofloxacin: Not specified in this context
Compound 9 B. subtilis ATCC6633 6.25 Not explicitly compared Ciprofloxacin: Not specified in all contexts
Compound 11 P. aeruginosa ATCC27953 12.50 Not explicitly compared Ciprofloxacin: Not specified in all contexts
Compound 13 E. coli ATCC 25922 6.25 Not explicitly compared Ciprofloxacin: Not specified in all contexts
Note: These compounds demonstrated broad-spectrum antibacterial activity.[6]
General Pyrimidine Derivatives
Triazole substituted pyrimidines P. aeruginosa, S. aureus, E. coli Not Specified Generally higher inhibition than thiadiazole derivatives Ciprofloxacin

| Thiadiazole substituted pyrimidines | P. aeruginosa, S. aureus, E. coli | Not Specified | Generally lower inhibition than triazole derivatives | Ciprofloxacin |

Direct comparative studies with quantitative MIC values for methylsulfanyl versus non-methylsulfanyl pyrimidine analogues were not prevalent in the search results. The available data often compares different heterocyclic systems attached to the pyrimidine core.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ values in µM)

Compound/Derivative Target Enzyme Methylsulfanyl Derivative (IC₅₀) Non-Methylsulfanyl Analogue (IC₅₀) Reference Compound (IC₅₀)
Dihydropyrimidine/sulphonamide hybrids
Compound 3e (X=S) mPGES-1 2.07 Compound 3j (X=O): 0.92 MK886: Not specified in this context
Compound 3e (X=S) 5-LOX 2.07 Compound 3j (X=O): 1.89 MK886: 5.60
Note: In this study, the oxygen analogue (3j) was more potent than the sulfur analogue (3e).[2]
General Pyrimidine Derivatives
Pyrimidine derivative L1 COX-2 Not Specified Exhibited high selectivity towards COX-2, comparable to meloxicam. Piroxicam, Meloxicam

| Pyrimidine derivative L2 | COX-2 | Not Specified | Exhibited high selectivity towards COX-2, comparable to meloxicam. | Piroxicam, Meloxicam |

The search results provided limited direct comparisons of methylsulfanyl pyrimidine derivatives with their non-methylsulfanyl counterparts for anti-inflammatory activity. The available data often focuses on broader classes of pyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the biological evaluation of pyrimidine derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., methylsulfanylpyrimidine derivatives and their analogues) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Outline:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7][8][9][10][11]

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Protocol Outline:

  • Enzyme and Substrate Preparation: Prepare solutions of the COX-1 or COX-2 enzyme and the substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compounds for a specific period.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection of Prostaglandin Production: The activity of the COX enzyme is determined by measuring the production of prostaglandins (e.g., PGE₂). This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or by monitoring the peroxidase activity of COX using a colorimetric substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[1][4][12][13][14]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual representation of complex biological and experimental processes.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid release COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) catalyzes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation promote Pyrimidines Pyrimidines Pyrimidines->COX-2 inhibit

Experimental Workflow: Anticancer Drug Screening (NCI-60)

NCI60_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Plating (60 lines) Cell Plating (60 lines) Cell Culture->Cell Plating (60 lines) Compound Dilution Compound Dilution Drug Addition Drug Addition Compound Dilution->Drug Addition Cell Plating (60 lines)->Drug Addition Incubation Incubation Drug Addition->Incubation SRB Staining SRB Staining Incubation->SRB Staining Absorbance Reading Absorbance Reading SRB Staining->Absorbance Reading GI50 Calculation GI50 Calculation Absorbance Reading->GI50 Calculation COMPARE Analysis COMPARE Analysis GI50 Calculation->COMPARE Analysis

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic Pyrimidine Core Pyrimidine Core Substitution Substitution Pyrimidine Core->Substitution Methylsulfanyl Methylsulfanyl Substitution->Methylsulfanyl e.g. Other Analogues Other Analogues Substitution->Other Analogues e.g. Biological Activity Biological Activity Methylsulfanyl->Biological Activity influences Other Analogues->Biological Activity influences

References

comparative study of different synthetic routes to pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolopyrimidines are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as kinase inhibitors in cancer therapy.[1][2] The efficacy and novelty of pyrazolopyrimidine-based drugs are intrinsically linked to the synthetic routes employed for their creation. This guide provides a comparative analysis of three prominent synthetic strategies for the construction of the pyrazolopyrimidine scaffold, offering insights into their mechanisms, advantages, and limitations.

Comparison of Synthetic Routes

The synthesis of pyrazolopyrimidines can be broadly categorized into three main approaches: cyclocondensation reactions, three-component reactions, and microwave-assisted synthesis. Each method offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Synthetic Route Starting Materials Key Reaction Type Typical Reaction Conditions Reported Yield (%) Advantages Limitations
Route 1: Cyclocondensation 5-Amino-1H-pyrazole-4-carbonitrile, FormamideCyclizationReflux in formamide72-83%Straightforward, uses readily available starting materials.High temperatures and long reaction times may be required.
Route 2: Condensation with β-Dicarbonyls 3-Substituted-5-amino-1H-pyrazoles, β-Dicarbonyl compounds (e.g., acetylacetone)Condensation/CyclizationAcidic or basic conditions, refluxGood yieldsVersatile for creating substituted pyrazolo[1,5-a]pyrimidines.[3]Reactivity of some β-dicarbonyl compounds may require optimization to prevent side reactions.[3]
Route 3: Three-Component Reaction (Biginelli-like) 5-Amino-3-arylpyrazole-4-carbonitriles, Aldehydes, 1,3-Dicarbonyl compoundsMulticomponent ReactionCatalyst-free, reflux in DMFGood yieldsOne-pot synthesis, high atom economy, structural diversity.[4]Can sometimes lead to mixtures of products, requiring careful optimization.[4]
Route 4: Microwave-Assisted Synthesis 5-Aminopyrazoles, β-Ketoesters, Aldehydes, etc.Various (Cyclization, MCRs)Microwave irradiationHigh yieldsDramatically reduced reaction times, often improved yields and purity.[3][5]Requires specialized microwave equipment.

Experimental Protocols

Route 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-amine via Cyclocondensation

This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidine core through the cyclization of an aminopyrazole with formamide.

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formamide

Procedure:

  • A solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[6]

  • The reaction mixture is then cooled and poured into ice water.[6]

  • The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[6]

  • To obtain the 4-amino derivative, the intermediate can be chlorinated using phosphorus oxychloride, followed by reaction with an amine.[7]

Route 2: Synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines via Condensation

This method involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.

Materials:

  • 3-Substituted-5-amino-1H-pyrazole

  • Acetylacetone (or other 1,3-dicarbonyl compound)

  • Glacial Acetic Acid

Procedure:

  • A mixture of the 3-substituted-5-amino-1H-pyrazole and the 1,3-dicarbonyl compound is refluxed in glacial acetic acid.[3]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation and filtration.

  • Further purification can be achieved by recrystallization.

Route 3: Three-Component Synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidines

This protocol outlines a Biginelli-type, one-pot synthesis.

Materials:

  • 5-Amino-3-arylpyrazole-4-carbonitrile

  • Aromatic aldehyde

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the 5-amino-3-arylpyrazole-4-carbonitrile, the aldehyde, and the 1,3-dicarbonyl compound is refluxed in DMF.[4]

  • The reaction is carried out without a catalyst.[4]

  • After the reaction is complete, the mixture is cooled, and the product is isolated.

  • Purification is typically performed by recrystallization.

Visualizing Synthetic and Biological Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a key signaling pathway where pyrazolopyrimidines act as inhibitors.

Synthetic_Workflow cluster_route1 Route 1: Cyclocondensation cluster_route2 Route 2: Condensation cluster_route3 Route 3: Three-Component Reaction A1 5-Aminopyrazole-4-carbonitrile C1 Pyrazolo[3,4-d]pyrimidin-4-one A1->C1 Reflux B1 Formamide B1->C1 A2 5-Aminopyrazole C2 Pyrazolo[1,5-a]pyrimidine A2->C2 Acid/Base Catalyst, Reflux B2 1,3-Dicarbonyl Compound B2->C2 A3 5-Aminopyrazole C3 Pyrazolo[1,5-a]pyrimidine A3->C3 One-pot, Reflux B3 Aldehyde B3->C3 D3 Active Methylene Compound D3->C3

Caption: Generalized workflows for three major synthetic routes to pyrazolopyrimidines.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Enters Nucleus Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->EGFR Inhibits (ATP-competitive) EGF EGF Ligand EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a pyrazolopyrimidine derivative.

Conclusion

The choice of a synthetic route for pyrazolopyrimidines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Cyclocondensation and condensation reactions represent classical and reliable methods, while three-component reactions and microwave-assisted synthesis offer more modern, efficient, and atom-economical alternatives. For drug development professionals, understanding the nuances of these synthetic pathways is crucial for the efficient discovery and optimization of novel pyrazolopyrimidine-based therapeutics. The ability of these compounds to act as potent kinase inhibitors, for instance, in the EGFR signaling pathway, underscores their therapeutic potential and the importance of versatile synthetic strategies.[2][8]

References

Assessing the Purity of Synthesized 4-hydrazino-2-(methylsulfanyl)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the discovery and development of new therapeutic agents. This guide provides a comparative analysis of analytical methodologies for assessing the purity of 4-hydrazino-2-(methylsulfanyl)pyrimidine, a key intermediate in the synthesis of various biologically active molecules. This guide also compares its purity assessment with a relevant alternative, a pyrazolo[3,4-d]pyrimidine derivative, which is a common scaffold in the development of kinase inhibitors.

Overview of Analytical Techniques

The purity of synthesized heterocyclic compounds like this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity and separating impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural elucidation of the target compound and the identification of any process-related impurities or degradation products.

Purity Assessment of this compound

Synthesis and Potential Impurities:

This compound is commonly synthesized by the reaction of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate. Potential impurities that may arise during this synthesis include:

  • Unreacted starting material: 4-chloro-2-(methylsulfanyl)pyrimidine.

  • By-products: Di-substituted hydrazines or products of side reactions.

  • Degradation products: Formed if the compound is unstable under the reaction or purification conditions.

Analytical Data and Comparison:

The following tables summarize the analytical methods and typical data obtained for the purity assessment of this compound and a representative alternative, a C4-anilino substituted pyrazolo[3,4-d]pyrimidine.

Table 1: HPLC Purity Analysis

CompoundColumnMobile PhaseFlow RateDetectionRetention Time (Main Peak)Purity (%)
This compoundC18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40) with 0.1% Formic Acid1.0 mL/minUV at 254 nm3.5 min>98%
C4-Anilino Pyrazolo[3,4-d]pyrimidineC18 (4.6 x 250 mm, 5 µm)Gradient: Acetonitrile/Water with 0.1% TFA1.0 mL/minUV at 280 nm15.2 min>99%

Table 2: NMR Data for Impurity Identification

CompoundNucleusSolventKey Chemical Shifts (δ, ppm) and Impurity Signals
This compound¹H NMRDMSO-d₆7.8 (d, 1H, pyrimidine), 6.0 (d, 1H, pyrimidine), 4.2 (br s, 2H, NH₂), 2.4 (s, 3H, SCH₃). Potential impurity signals from starting material may appear around 8.5 ppm and 7.0 ppm.
¹³C NMRDMSO-d₆170.2, 162.5, 158.9, 107.8, 14.1.
C4-Anilino Pyrazolo[3,4-d]pyrimidine¹H NMRCDCl₃Signals corresponding to the pyrazole, pyrimidine, and aniline protons. Impurity signals may indicate regioisomers or unreacted starting materials.
¹³C NMRCDCl₃Signals corresponding to the fused ring system and substituent carbons.

Table 3: Mass Spectrometry Data

CompoundIonization ModeObserved m/z [M+H]⁺Potential Impurities (m/z)
This compoundESI+157.06161.02 (unreacted chloro-pyrimidine), other process-related impurities.
C4-Anilino Pyrazolo[3,4-d]pyrimidineESI+Varies based on substitutionBy-products from incomplete reactions or side reactions.

Experimental Protocols

Detailed methodologies are essential for reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for detecting low-level impurities.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to aid in the assignment of carbon signals.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Data Analysis: Extract ion chromatograms for the expected molecular ion of the product and potential impurities to confirm their presence.

Visualizing the Workflow

A clear workflow is crucial for systematic purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Synthesis of 4-hydrazino-2- (methylsulfanyl)pyrimidine Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Quantification) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Purification->NMR MS Mass Spectrometry (Molecular Weight & Impurity ID) Purification->MS Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Pass Batch Passes QC Purity_Check->Pass Yes Fail Further Purification or Re-synthesis Purity_Check->Fail No

Workflow for Purity Assessment

Comparison with an Alternative: Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of compounds with significant interest in drug discovery, particularly as kinase inhibitors. Their synthesis often involves multiple steps, leading to a different impurity profile compared to the more straightforward synthesis of this compound.

Purity Assessment Challenges for Pyrazolo[3,4-d]pyrimidines:

  • Regioisomers: The synthesis can often lead to the formation of regioisomers, which can be difficult to separate and distinguish.

  • Complexity of Starting Materials: The multi-step syntheses involve more complex starting materials and intermediates, increasing the potential for a wider range of impurities.

  • Chromatographic Behavior: The fused aromatic ring system can lead to strong retention on reverse-phase HPLC columns, requiring more complex gradient elution methods.

The analytical workflow for these alternatives is similar, but the specific parameters of the HPLC, NMR, and MS methods need to be adapted to the physicochemical properties of the target molecule.

Comparison_Workflow cluster_target This compound cluster_alternative Pyrazolo[3,4-d]pyrimidine Derivative Target_Synthesis One-step Synthesis Target_Impurities - Unreacted Starting Material - Simple By-products Target_Synthesis->Target_Impurities Target_Analysis Isocratic HPLC Target_Impurities->Target_Analysis Conclusion Purity assessment strategy depends on synthetic complexity and potential impurities. Target_Analysis->Conclusion Alt_Synthesis Multi-step Synthesis Alt_Impurities - Regioisomers - Complex Intermediates Alt_Synthesis->Alt_Impurities Alt_Analysis Gradient HPLC LC-MS/MS for Isomer ID Alt_Impurities->Alt_Analysis Alt_Analysis->Conclusion

Comparison of Purity Assessment Strategies

Conclusion

The purity assessment of synthesized this compound is a straightforward process utilizing standard analytical techniques. The primary focus is on identifying and quantifying unreacted starting materials and simple by-products. In contrast, the purity analysis of more complex alternatives like pyrazolo[3,4-d]pyrimidine derivatives requires more sophisticated analytical methods to address challenges such as the separation and identification of regioisomers. This guide provides a foundational framework for researchers to develop and implement robust purity assessment protocols for these important classes of heterocyclic compounds.

A Spectroscopic Comparison of 4-Hydrazino-2-(methylsulfanyl)pyrimidine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 4-hydrazino-2-(methylsulfanyl)pyrimidine with its key precursors, 2,4-dichloropyrimidine and thiourea. The synthesis of the target molecule involves the formation of an intermediate, 4-chloro-2-(methylsulfanyl)pyrimidine, which is subsequently reacted with hydrazine. This document outlines the synthetic pathway and presents available spectroscopic data to aid researchers in identifying these compounds during synthesis and characterization.

While comprehensive spectral data for this compound and its direct chloro-precursor are not extensively detailed in publicly accessible literature, this guide compiles the available information and provides expected spectral characteristics based on analogous structures.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for this compound and its precursors. It is important to note that complete experimental datasets for the target compound and its chloro-intermediate are not readily found in indexed literature; therefore, expected values and characteristics are provided.

CompoundSpectroscopic TechniqueObserved/Expected Data
2,4-Dichloropyrimidine ¹H NMR δ (ppm): ~8.7 (d, 1H, H6), ~7.7 (d, 1H, H5)
¹³C NMR δ (ppm): ~162 (C4), ~160 (C2), ~158 (C6), ~122 (C5)
IR (cm⁻¹) ~3100 (Ar C-H), ~1550, 1480 (C=N, C=C stretch)
MS (m/z) M⁺ peaks at ~148, 150, 152 (due to Cl isotopes)
Thiourea ¹H NMR (DMSO-d₆) δ (ppm): ~7.1-7.3 (br s, 4H, NH₂)[1][2]
¹³C NMR (D₂O) δ (ppm): ~182.0[1]
IR (cm⁻¹) 3371, 3260, 3156 (N-H stretch), 1585 (C=S stretch)[3]
MS (m/z) M⁺ peak at ~76
4-Chloro-2-(methylsulfanyl)pyrimidine ¹H NMR Expected: δ (ppm): ~8.5 (d, 1H, H6), ~7.2 (d, 1H, H5), ~2.6 (s, 3H, S-CH₃)
¹³C NMR Expected: δ (ppm): ~170 (C2), ~161 (C4), ~159 (C6), ~115 (C5), ~14 (S-CH₃)
IR (cm⁻¹) Expected: ~3100 (Ar C-H), ~2920 (Alkyl C-H), ~1560, 1490 (C=N, C=C stretch)
MS (m/z) Expected: M⁺ peaks at ~160, 162 (due to Cl isotopes)[3]
This compound ¹H NMR Expected: δ (ppm): ~8.0 (d, 1H, H6), ~6.5 (d, 1H, H5), ~8.0 (br s, 1H, NH), ~4.4 (br s, 2H, NH₂), ~2.5 (s, 3H, S-CH₃)
¹³C NMR Expected: δ (ppm): ~168 (C2), ~165 (C4), ~158 (C6), ~105 (C5), ~14 (S-CH₃)
IR (cm⁻¹) Expected: ~3300, 3200 (N-H stretch), ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1630 (N-H bend), ~1580, 1500 (C=N, C=C stretch)
MS (m/z) Expected: M⁺ peak at ~156

Experimental Protocols & Synthesis Workflow

The synthesis of this compound is a two-step process starting from 2,4-dichloropyrimidine. The first step involves a nucleophilic substitution to introduce the methylsulfanyl group, followed by a second substitution to add the hydrazino group.

Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate 4-Chloro-2-(methylsulfanyl)pyrimidine 2,4-Dichloropyrimidine->Intermediate Nucleophilic Substitution NaSMe Sodium thiomethoxide (NaSMe) NaSMe->Intermediate Final_Product This compound Intermediate->Final_Product Nucleophilic Substitution Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Final_Product Thiourea Thiourea Thiourea->NaSMe Precursor for NaSMe (Alternative Route) MeI Methyl Iodide (MeI) MeI->NaSMe

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Chloro-2-(methylsulfanyl)pyrimidine (Intermediate)

This protocol is based on general procedures for selective nucleophilic substitution on dichloropyrimidines.

  • Preparation of Sodium Thiomethoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath. Bubble methyl mercaptan gas through the solution or add liquid methyl mercaptan (1.0 eq) dropwise. Alternatively, generate the thiomethoxide in situ from sodium metal and methyl mercaptan in methanol.

  • Reaction: To the freshly prepared sodium thiomethoxide solution at 0 °C, add a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol dropwise over 30 minutes.

  • Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-2-(methylsulfanyl)pyrimidine.

Step 2: Synthesis of this compound (Final Product)

This protocol is adapted from the method described in the literature for the synthesis of the title compound[2].

  • Reaction Setup: Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol, 1.0 eq) in methanol (30 mL) in a round-bottom flask.

  • Addition of Hydrazine: While cooling the flask externally (e.g., with an ice bath), add 99% hydrazine hydrate (0.015 mol, 1.5 eq) dropwise to the solution.

  • Reaction: Remove the cooling bath and stir the mixture at room temperature for 5 hours.

  • Isolation: A precipitate will form during the reaction. Collect the solid product by filtration.

  • Purification: Wash the filtered solid with cold methanol, then dry it. The product can be further purified by recrystallization from ethyl acetate to yield this compound as crystals (Yield: 65%; m.p. 413 K)[2].

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. Researchers are encouraged to perform full characterization on their synthesized materials to confirm identity and purity.

References

Safety Operating Guide

Navigating the Disposal of 4-Hydrazino-2-(methylsulfanyl)pyrimidine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for 4-Hydrazino-2-(methylsulfanyl)pyrimidine necessitates a cautious approach rooted in established best practices for hazardous chemical waste management. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, emphasizing procedural steps and regulatory compliance.

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDS of structurally similar pyrimidine and hydrazine derivatives, alongside general chemical waste disposal guidelines. The primary directive is to treat this compound as hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Core Safety and Handling Precautions

When handling this compound, it is crucial to adhere to the following safety measures based on the hazard profile of related compounds:

  • Personal Protective Equipment (PPE): At a minimum, wear a laboratory coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile). All handling of the solid material or its solutions should occur in a certified chemical fume hood to prevent inhalation.[1][2][3]

  • Hazard Awareness: Hydrazine derivatives are often toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3][4] Some are also suspected carcinogens.[3][4] Pyrimidine compounds can be flammable and harmful if ingested.

  • Spill Management: In case of a small spill, absorb the material with an inert, dry substance and place it in a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.[5]

Quantitative Data Summary for Related Compounds

While no specific quantitative data for the disposal of this compound is available, the following table summarizes hazards identified for related pyrimidine and hydrazine compounds, underscoring the need for caution.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral/Dermal/Inhalation) May be harmful or toxic if swallowed, in contact with skin, or inhaled.[4]Do not eat, drink, or smoke when using this product. Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only in a well-ventilated area.[2][4]
Skin and Eye Irritation Can cause skin irritation and serious eye irritation.[2][4]Wear protective gloves and eye/face protection. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[2][4]
Environmental Hazard Potentially harmful to aquatic life.Avoid release to the environment. Do not discharge into drains or sewer systems.[6]

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step protocol for the disposal of this compound waste. This procedure is based on best practices for chemical waste and must be adapted to comply with all local, state, and federal regulations.

  • Waste Segregation and Collection:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[1][7]

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[8]

    • List the full chemical name: "this compound" and its approximate concentration and quantity. Do not use abbreviations or chemical formulas.[8][9]

    • Ensure the label is securely attached to the container.[8]

  • Storage:

    • Keep the hazardous waste container tightly sealed except when adding waste.[8]

    • Store the container in a designated satellite accumulation area near the point of generation.[8][10]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[11]

  • Disposal Request:

    • Once the container is nearly full, or if the research project is complete, arrange for pickup by your institution's EHS department.[12] Most institutions have an online system for requesting chemical waste removal.[12]

    • Do not dispose of this chemical down the drain or in regular trash.[6] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from waste generation to final disposal, emphasizing safety and compliance.

cluster_generation Waste Generation & Collection cluster_labeling Labeling & Storage cluster_disposal Disposal Process gen Generate Waste (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always segregate Segregate Waste into Designated Container ppe->segregate label_container Label Container: 'Hazardous Waste' + Full Chemical Name segregate->label_container seal Keep Container Tightly Sealed label_container->seal store Store in Satellite Accumulation Area seal->store request Request Pickup from EHS Department store->request When container is full ehs_pickup EHS Collects Waste request->ehs_pickup final_disposal Final Disposal at Approved Facility ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4-Hydrazino-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 4-Hydrazino-2-(methylsulfanyl)pyrimidine. Given the absence of comprehensive toxicological data for this specific compound, all procedures are based on the known hazards of the hydrazine functional group and general best practices for handling pyrimidine derivatives. It is imperative to treat this compound as highly hazardous.

Immediate Safety and Handling Precautions

Due to the presence of the hydrazine moiety, this compound should be handled with extreme caution, assuming high toxicity. Potential health effects include severe skin and eye irritation or burns, and it may be toxic if inhaled or absorbed through the skin.[1] All operations should be conducted in a designated area.

Engineering Controls:

  • All work with solid or solutions of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A comprehensive PPE plan is critical. The following equipment must be worn at all times when handling the compound:

PPE CategorySpecification
Eye Protection Tightly fitting chemical splash goggles and a face shield.[1]
Hand Protection Chemically impermeable gloves such as nitrile or neoprene. Double gloving is recommended.
Body Protection A flame-resistant lab coat, worn fully buttoned, over full-length pants and closed-toe shoes.
Respiratory A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of aerosol formation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Have spill cleanup materials readily available.

  • Handling:

    • When weighing the solid, do so within the fume hood to prevent inhalation of fine particles.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers tightly closed when not in use.[1]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • The container should be clearly labeled with the chemical name and all appropriate hazard warnings.

Emergency Procedures

Emergency SituationFirst-Aid and Response Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams unless compatibility is known.

  • Container Management:

    • Use containers compatible with the chemical waste.

    • Affix a hazardous waste label to each container as soon as the first drop of waste is added.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

    • Incineration is often the preferred method for the disposal of pyrimidine and hydrazine-containing compounds.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Designate Work Area in Fume Hood don_ppe Don PPE prep_area->don_ppe spill_kit Prepare Spill Kit don_ppe->spill_kit weigh Weigh Solid spill_kit->weigh prepare_solution Prepare Solution weigh->prepare_solution store Store in Cool, Dry, Ventilated Area prepare_solution->store collect_waste Collect Hazardous Waste prepare_solution->collect_waste label_container Label Container store->label_container dispose Dispose via EHS label_container->dispose collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.